Technical Documentation Center

9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one
  • CAS: 141106-24-3

Core Science & Biosynthesis

Foundational

9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one CAS number 141106-24-3 properties

CAS Number: 141106-24-3 Abstract This technical guide provides a comprehensive overview of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one, a halogenated derivative of the benzoxepinone scaffold. While specific literature on...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 141106-24-3

Abstract

This technical guide provides a comprehensive overview of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one, a halogenated derivative of the benzoxepinone scaffold. While specific literature on this compound is sparse, this document consolidates foundational chemical principles and data from analogous structures to offer insights into its physicochemical properties, plausible synthetic routes, expected spectral characteristics, and potential applications in research and development. The guide is intended for researchers, medicinal chemists, and drug development professionals interested in heterocyclic chemistry and the exploration of novel chemical entities.

Introduction and Molecular Overview

9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one belongs to the benzoxepine class of heterocyclic compounds, which are characterized by a benzene ring fused to a seven-membered oxepine ring.[1] The "-one" suffix indicates the presence of a ketone functional group, and the "dihydro-" prefix specifies the partial saturation of the oxepine ring. The structure is further distinguished by a chlorine atom at the 9-position of the aromatic ring.

The core benzoxepinone scaffold is of significant interest in medicinal chemistry, with various derivatives exhibiting a range of biological activities.[2][3][4] The introduction of a chlorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity, making this compound a potentially valuable intermediate for the synthesis of novel bioactive molecules.[5]

The structure incorporates an α-chloro ketone moiety, a versatile functional group known for its distinct reactivity.[6][7] This feature allows for a variety of subsequent chemical transformations, positioning the compound as a useful building block in organic synthesis.

Caption: Molecular structure of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one.

Physicochemical and Predicted Properties

While experimentally determined data for this specific compound are not widely published, its key physicochemical properties can be reliably calculated based on its structure.

PropertyValueSource
CAS Number 141106-24-3N/A
Molecular Formula C₁₀H₉ClO₂[6]
Molecular Weight 196.63 g/mol [6]
Appearance Predicted: Off-white to light yellow solidInferred
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Predicted: Soluble in organic solvents (e.g., DMSO, DMF, chlorinated solvents), sparingly soluble in waterInferred
XLogP3 2.4 (Predicted)Inferred from similar structures

Synthesis and Reaction Chemistry

Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of the 3,4-dihydro-1-benzoxepin-5(2H)-one core is through an intramolecular Friedel-Crafts acylation.[8][9] This approach involves the cyclization of a suitable precursor, such as 3-(4-chlorophenoxy)propanoic acid.

The key steps are:

  • Formation of the Acyl Chloride: The carboxylic acid precursor is converted to the more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Lewis Acid-Catalyzed Cyclization: The acyl chloride undergoes an intramolecular electrophilic aromatic substitution in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylium ion attacks the electron-rich aromatic ring, leading to the formation of the seven-membered ring and the desired ketone.[10][11]

cluster_workflow Proposed Synthesis Workflow Start 3-(4-chlorophenoxy)propanoic acid Step1 Acyl Chloride Formation (e.g., SOCl₂) Start->Step1 Intermediate 3-(4-chlorophenoxy)propanoyl chloride Step1->Intermediate Step2 Intramolecular Friedel-Crafts Acylation (e.g., AlCl₃) Intermediate->Step2 Product 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one Step2->Product

Caption: Proposed synthetic workflow for 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one.

Reactivity Profile: The α-Chloro Ketone Moiety

The presence of the α-chloro ketone functional group imparts significant reactivity to the molecule.[6] The carbonyl group activates the adjacent carbon-chlorine bond, making it susceptible to nucleophilic substitution.[7] This bifunctional nature allows for a range of synthetic transformations, including:

  • Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols, azides) to introduce new functional groups at the 4-position.

  • Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives, typically esters if an alkoxide is used as the base.[7]

  • Formation of Heterocycles: The compound can serve as a precursor for the synthesis of more complex heterocyclic systems, such as thiazoles or pyrroles, by reacting with appropriate binucleophiles.[7]

Predicted Spectral Data

1H and 13C NMR Spectroscopy

The NMR spectra are expected to show characteristic signals for the aromatic and aliphatic protons and carbons.

Spectral DataPredicted Chemical Shift (ppm)MultiplicityAssignment
1H NMR 7.0 - 7.8mAromatic protons
4.5 - 4.8t-O-CH₂-
2.8 - 3.1t-CH₂-C=O
13C NMR 190 - 200sC=O (Ketone)
120 - 160mAromatic carbons
65 - 75s-O-CH₂-
40 - 50s-CH₂-C=O

Note: Predicted shifts are relative to TMS and may vary depending on the solvent used.[17]

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the functional groups present in the molecule.[18][19]

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Aryl Ketone) 1670 - 1690Strong
C-O-C (Ether) 1250 - 1300 (asymmetric) & 1000-1100 (symmetric)Strong
Aromatic C=C 1580 - 1600Medium-Weak
Aromatic C-H 3000 - 3100Medium
Aliphatic C-H 2850 - 3000Medium
C-Cl 700 - 800Medium-Strong
Mass Spectrometry (MS)

In mass spectrometry, particularly under electron ionization (EI), the molecule is expected to show a distinct isotopic pattern for the molecular ion due to the presence of chlorine (35Cl and 37Cl isotopes in an approximate 3:1 ratio).[20][21]

IonPredicted m/zNotes
[M]⁺ 196Corresponding to the 35Cl isotope.
[M+2]⁺ 198Corresponding to the 37Cl isotope, with an intensity of approximately one-third of the [M]⁺ peak.
Fragment Ions VariousExpected fragmentation patterns include the loss of CO, Cl, and cleavage of the oxepine ring.[22][23][24]

Potential Research Applications

Given the limited specific data, the applications of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one are largely speculative but can be inferred from the known biological activities of related scaffolds.

  • Medicinal Chemistry Intermediate: The benzophenone and benzoxepine moieties are present in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][25][26][27] This compound serves as a valuable starting material for creating libraries of novel derivatives for drug discovery screening.

  • Probing Biological Systems: As a functionalized heterocyclic molecule, it could be used in the development of chemical probes to study biological pathways. The α-chloro ketone group allows for covalent modification of biological targets, which can be a useful strategy in chemical biology.

  • Materials Science: Benzophenone derivatives are widely used as photoinitiators in polymer chemistry. While the specific properties of this compound are unknown, its core structure suggests a potential for investigation in this area.

Safety and Handling

No specific safety data sheet (SDS) is available for 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity, and by considering the hazards associated with its functional groups (chlorinated aromatic compound and α-chloro ketone).[28]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[28][29]

  • Skin Protection: A lab coat, long pants, and closed-toe shoes should be worn. Chemically resistant gloves (e.g., nitrile or neoprene) are essential.[29]

  • Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[28][30]

cluster_safety Safe Handling Workflow Assess Assess Hazards (Unknown Toxicity, Irritant) PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Handling Handle in Fume Hood PPE->Handling Storage Store in a Cool, Dry, Well-Ventilated Area Handling->Storage Disposal Dispose as Hazardous Chemical Waste Storage->Disposal

Caption: General workflow for the safe handling of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one.

Storage and Disposal
  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

First Aid Measures
  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[29]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one is a functionalized heterocyclic compound with potential as a versatile intermediate in synthetic and medicinal chemistry. While direct experimental data remains scarce, this guide provides a robust, inferred profile based on established chemical principles and data from structurally related molecules. Its plausible synthesis via intramolecular Friedel-Crafts acylation and the reactivity of its α-chloro ketone moiety make it an attractive scaffold for further chemical exploration. As with any compound with limited toxicological data, strict adherence to safety protocols is paramount. Further research is warranted to fully characterize its properties and unlock its potential in various scientific domains.

References

  • α-Halo ketone - Wikipedia. Available at: [Link]

  • DE1593967B1 - Process for the preparation of substituted 2-amino-benzophenones - Google Patents.
  • Selective Friedel–Crafts Acylation Reactions of 2-Arylphenoxyacetic Acids: A Simple and Efficient Methodology to Synthesize Dibenzoxepine and Arylcoumaranone Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives - PubMed. Available at: [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. Available at: [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - MDPI. Available at: [Link]

  • Cross-Coupling Reaction of α-Chloroketones and Organotin Enolates Catalyzed by Zinc Halides for Synthesis of γ-Diketones | Journal of the American Chemical Society. Available at: [Link]

  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination - Organic Chemistry Portal. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]

  • 3-Methyl-2H-1-benzoxepin-5-one - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Available at: [Link]

  • 3,4-Dihydro-3-hydroxy-4-(phenylmethyl)-1-benzoxepin-5(2H)-one - Optional[MS (GC)] - Spectrum - SpectraBase. Available at: [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. Available at: [Link]

  • Benzophenone - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone - Pearson. Available at: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed. Available at: [Link]

  • 4,5-Dihydro-1-benzoxepin-3(2H)-one | C10H10O2 | CID 11367177 - PubChem. Available at: [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - MDPI. Available at: [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - RSC Publishing. Available at: [Link]

  • CN104130188B - Preparation method of 8-chloro-1-methyl-2, 3,4, 5-tetrahydro-1H-3-benzazepine - Google Patents.
  • Antibacterial activity of new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents - PubMed. Available at: [Link]

  • Synthesis and Decontamination Effect on Chemical and Biological Agents of Benzoxonium-Like Salts - MDPI. Available at: [Link]

  • Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed. Available at: [Link]

  • mass spectra - the M+2 peak - Chemguide. Available at: [Link]

  • Handling Chlorine Safely. Available at: [Link]

  • The complete 1H and 13C NMR spectra assignments of N‐(2‐nitrobenzoyl)‐1,5‐benzodiazepin‐2‐one and dihydroquinazolino[3,2‐a]benzodiazepine derivatives - ResearchGate. Available at: [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - NIH. Available at: [Link]

  • Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams - NIH. Available at: [Link]

  • DESIGN AND SYNTHESIS OF BENZOPYRONE COMPOUNDS WITH POTENTIAL MEDICINAL APPLICATIONS - Anveshana's International Publication. Available at: [Link]

  • Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones - PubMed. Available at: [Link]

  • (PDF) Efficient Preparation of ((3-Chloro-2- for In-Vivo Study - ResearchGate. Available at: [Link]

  • 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0199922) - NP-MRD. Available at: [Link]

  • 2,3,4,5-tetrahydro-1-benzoxepin-5-one - PubChemLite. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Available at: [Link]

  • ES2227905T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE-BENZOXAZOLES. - Google Patents.
  • Mass spectrometry of halogen-containing organic compounds - ResearchGate. Available at: [Link]

  • Showing metabocard for 4,5-Dihydro-1-benzoxepin-3(2H)-one (HMDB0029714). Available at: [Link]

  • ¹³C-NMR data of a benzophenone-derivate (already corrected with respect... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • The Properties and the Use of Substituted Benzofuroxans in Pharma... - Ingenta Connect. Available at: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

  • Interpreting Infrared Spectra - Specac Ltd. Available at: [Link]

  • safety guidelines for chlorine - Environment Surveillance Centre & Emergency Response Centre, Bhopal. Available at: [Link]

  • Chlorine Safety - Texas Department of Insurance. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physicochemical characteristics of 9-Chloro-3,4-dihydro-1-ben...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical characteristics of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one, a heterocyclic ketone of interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific compound, this document focuses on a combination of predicted properties and detailed, field-proven experimental protocols for their determination. This approach ensures scientific integrity while providing researchers with the necessary tools to fully characterize this molecule.

The benzoxepine scaffold is a privileged structure in medicinal chemistry, and understanding the physicochemical properties of its derivatives is crucial for predicting their pharmacokinetic and pharmacodynamic behavior.[1][2] The introduction of a chloro-substituent can significantly influence properties such as lipophilicity, metabolic stability, and receptor binding affinity.[3]

Core Physicochemical Properties

A summary of the predicted physicochemical properties for 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one is presented below. It is imperative to note that these values are computationally derived and await experimental verification.

PropertyPredicted ValueMethod
Molecular Formula C₁₀H₉ClO₂-
Molecular Weight 196.63 g/mol -
logP 2.1 - 2.5Various computational models
Aqueous Solubility LowPredicted based on logP
pKa (most acidic) ~13-14 (α-proton)Estimation based on similar ketones
pKa (most basic) ~ -6 to -7 (carbonyl oxygen)Estimation based on similar ketones
Polar Surface Area 26.3 ŲComputational
Hydrogen Bond Donors 0-
Hydrogen Bond Acceptors 2-
Rotatable Bonds 0-

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity. For a pure crystalline solid, the melting range is typically narrow.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of dry, crystalline 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a steady rate of 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Diagram: Melting Point Determination Workflow

MeltingPoint_Workflow A Sample Preparation: Finely powder the compound B Pack Capillary Tube: 2-3 mm height A->B C Place in Apparatus B->C D Heat at 1-2 °C/min C->D E Record Melting Range: Onset to Completion D->E

Caption: Workflow for Capillary Melting Point Determination.

Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and distribution. Given the predicted low solubility, a sensitive analytical method is required for accurate quantification.

Methodology: Equilibrium Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one is added to a known volume of purified water (or a relevant buffer system) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a 0.22 µm filter to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed in mg/mL or µg/mL.

Diagram: Shake-Flask Solubility Determination

Solubility_Workflow A Add Excess Compound to Solvent B Equilibrate (e.g., 24-48h at 25°C) A->B C Filter to Remove Undissolved Solid B->C D Quantify Concentration by HPLC C->D E Express Solubility (mg/mL) D->E

Caption: Workflow for Equilibrium Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor interactions. As 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one is a weak acid (due to the α-protons) and a very weak base (due to the carbonyl oxygen), spectrophotometric or potentiometric titration methods can be employed.

Methodology: UV-Vis Spectrophotometric Titration

  • Preparation of Solutions: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of the stock solution are added to a series of buffers with a range of known pH values.

  • UV-Vis Spectroscopy: The UV-Vis spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the ionized and unionized forms of the molecule have different extinction coefficients is plotted against pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.

Diagram: Spectrophotometric pKa Determination

pKa_Workflow A Prepare Solutions in Buffers of Varying pH B Record UV-Vis Spectrum for Each Solution A->B C Plot Absorbance vs. pH B->C D Determine pKa from Inflection Point C->D

Caption: Workflow for Spectrophotometric pKa Determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include aromatic protons, and methylene protons of the oxepine ring. The chemical shifts and coupling constants will be characteristic of the specific structure.

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, aromatic carbons, and aliphatic carbons.[4][5][6]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. A strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching of the ketone. Aromatic C-H and C=C stretching bands, as well as C-O and C-Cl stretching vibrations, will also be present.

Mass Spectrometry (MS)

Mass spectrometry will provide the exact molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The presence of a chlorine atom will be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximately 3:1 ratio).[7]

Synthesis and Purification

The synthesis of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one can be achieved through various synthetic routes, often involving the cyclization of a suitably substituted precursor.[8][9][10] Purification of the final product is typically performed by recrystallization or column chromatography. The purity of the compound should be assessed by HPLC and confirmed by the spectroscopic methods described above.

Conclusion

References

  • Human Metabolome Database. Showing metabocard for 4,5-Dihydro-1-benzoxepin-3(2H)-one (HMDB0029714). Available from: [Link]

  • FooDB. Showing Compound 4,5-Dihydro-1-benzoxepin-3(2H)-one (FDB000908). Available from: [Link]

  • PubChem. 4,5-Dihydro-1-benzoxepin-3(2H)-one. Available from: [Link]

  • Ghaffari, S., & Ghasemi, J. B. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports, 14(1), 6435. Available from: [Link]

  • Gautam, A., & Guchhait, S. K. (2020). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of analytical methods in chemistry, 2020, 8837189. Available from: [Link]

  • Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(20), 4797. Available from: [Link]

  • ResearchGate. Synthesis of novel heterocycles, 2,3,4,11-tetrahydro-3,6-dihydroxy-5H-pyrano[2,3-c][1]benzoxepin-5-one and 4'-chloromethyl-6-hydroxyspiro[1-benzoxepin-3(2H),2'(1,3)dioxolane]-5(4H)-one. Available from: [Link]

  • Alhazmi, H. A., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Pharmaceuticals, 16(2), 291. Available from: [Link]

  • ResearchGate. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Available from: [Link]

  • Wikipedia. DOx. Available from: [Link]

  • SciSpace. (PDF) Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies (2023) | Hassan A. Alhazmi. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • Sokol, K. R., & Magauer, T. (2013). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Beilstein journal of organic chemistry, 9, 2938–2948. Available from: [Link]

  • Open Chemistry. Determination of Biologically Active Chloro-Nitro-Substituted Benzofuroxans by High-Performance Liquid Chromatography. Available from: [Link]

  • Funke, C. W., Hindriks, H., & Sam, A. P. (1990). Physico-chemical properties and stability of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate. Arzneimittel-Forschung, 40(5), 536–539. Available from: [Link]

  • ResearchGate. (PDF) Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Available from: [Link]

  • Preprints.org. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available from: [Link]

  • Sepax Technologies, Inc. Analytical Characterization of Antibody Drug Conjugates. Available from: [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]

  • ResearchGate. 1 H (A) and 13 C (B) NMR spectra of... | Download Scientific Diagram. Available from: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one

This technical guide provides a comprehensive overview of the molecular structure and conformational dynamics of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one. This document is intended for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the molecular structure and conformational dynamics of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced structural characteristics of benzoxepine scaffolds. The benzoxepine core is a significant pharmacophore, and understanding its three-dimensional arrangement is crucial for rational drug design and structure-activity relationship (SAR) studies.[1]

Introduction: The Significance of the Benzoxepine Scaffold

The 1-benzoxepine moiety is a key structural component in numerous biologically active natural products and synthetic molecules.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including potential as antitumor agents.[2] The conformational flexibility of the seven-membered oxepine ring, fused to a benzene ring, imparts distinct spatial arrangements of substituents, which can significantly influence binding affinity to biological targets. This guide focuses on the 9-chloro substituted derivative, a halogenation pattern that can modulate both the electronic properties and the conformational preferences of the molecule.

Molecular Structure and Spectroscopic Characterization

The fundamental identity of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one is established by its molecular formula, C₁₀H₉ClO₂, and its CAS Number, 141106-24-3.[3] A thorough characterization of its molecular structure relies on a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, we can predict the salient features based on established principles of spectroscopy and data from analogous structures.

Predicted Spectroscopic Data
Technique Key Predicted Features
¹H NMR Aromatic protons (3H) exhibiting complex splitting patterns in the aromatic region. Methylene protons adjacent to the oxygen (C2-H) and the carbonyl group (C4-H) appearing as triplets. Methylene protons at C3 would likely be a multiplet.
¹³C NMR A carbonyl carbon signal in the downfield region. Aromatic carbon signals, with the carbon bearing the chlorine atom showing a characteristic shift. Three distinct aliphatic carbon signals corresponding to C2, C3, and C4.
Infrared (IR) A strong carbonyl (C=O) stretching band. C-O-C stretching vibrations. Aromatic C-H and C=C stretching bands. A C-Cl stretching vibration in the fingerprint region.
Mass Spec. A molecular ion peak corresponding to the molecular weight, along with a characteristic M+2 peak due to the chlorine isotope. Fragmentation patterns would likely involve cleavage of the oxepine ring.

Synthesis of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one: A Proposed Pathway

A plausible synthetic route to 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one involves a two-step process starting from 2-chlorophenol and γ-butyrolactone. This approach is based on established methods for the synthesis of related phenoxybutyric acids and their subsequent intramolecular cyclization.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 4-(2-chlorophenoxy)butanoic acid

  • In a round-bottom flask, dissolve 2-chlorophenol in a suitable solvent such as ethanol.

  • Add sodium hydroxide to form the sodium 2-chlorophenoxide in situ.

  • To this solution, add γ-butyrolactone and reflux the mixture. The reaction involves the nucleophilic attack of the phenoxide on the lactone, followed by hydrolysis to yield the sodium salt of 4-(2-chlorophenoxy)butanoic acid.

  • After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the free carboxylic acid.

  • Filter, wash with cold water, and dry the crude product. Recrystallization from a suitable solvent can be performed for purification.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Place the dried 4-(2-chlorophenoxy)butanoic acid in a reaction vessel.

  • Add a dehydrating/activating agent such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Heat the mixture with stirring to promote the intramolecular acylation, where the carboxylic acid group attacks the aromatic ring to form the seven-membered ketone.

  • After the reaction is complete, quench the reaction mixture by carefully pouring it onto ice.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one.

  • Purify the product using column chromatography.

G cluster_0 Step 1: Synthesis of 4-(2-chlorophenoxy)butanoic acid cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation 2-Chlorophenol 2-Chlorophenol Reflux Reflux 2-Chlorophenol->Reflux gamma-Butyrolactone gamma-Butyrolactone gamma-Butyrolactone->Reflux Sodium_Hydroxide NaOH Sodium_Hydroxide->Reflux Acidification Acidification Reflux->Acidification 4-(2-chlorophenoxy)butanoic_acid 4-(2-chlorophenoxy)butanoic acid Acidification->4-(2-chlorophenoxy)butanoic_acid Heating Heating 4-(2-chlorophenoxy)butanoic_acid->Heating PPA Polyphosphoric Acid PPA->Heating Target_Molecule 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one Heating->Target_Molecule

Caption: Proposed synthetic pathway for 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one.

Conformational Analysis: A Blend of Analogy and Modern Techniques

The seven-membered ring of the benzoxepine system is not planar and can adopt several conformations. The most common are the chair (C) and the twist-boat (TB) forms. The energetic landscape of these conformers is influenced by steric and electronic factors of the substituents.

Insights from Analogous Systems

A detailed conformational analysis of 3-substituted-2,3,4,5-tetrahydro-1-benzoxepins by ¹H and ¹³C dynamic nuclear magnetic resonance has shown that while the unsubstituted parent compound and its methyl derivative exist predominantly in chair forms, the introduction of other substituents can lead to a significant population of the twist-boat conformation.[4] For instance, a 3-methoxy substituent results in a conformational equilibrium with a noticeable contribution from the twist-boat form.[4] This is attributed to the minimization of strong nonbonding interactions in the more crowded derivatives.[4]

Experimental Determination of Conformation

X-ray Crystallography: The most unambiguous method for determining the solid-state conformation of a molecule is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsional angles, definitively establishing the preferred conformation in the crystalline state.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystallization: Grow single crystals of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

NMR Spectroscopy (Advanced Techniques): In solution, Nuclear Overhauser Effect (NOE) spectroscopy (NOESY) can be employed to determine through-space proximities of protons, providing valuable information about the solution-phase conformation.

Computational Modeling: A Predictive Approach

In the absence of experimental data, computational modeling, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the stable conformations and their relative energies.[5][6]

Workflow: DFT-Based Conformational Analysis

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers (chair, twist-boat, etc.).

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[7]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Relative Energy Calculation: Determine the relative energies of the conformers to predict the most stable conformation and the equilibrium population of each.

G Start Start Conformational_Search Conformational Search Start->Conformational_Search Geometry_Optimization Geometry Optimization (DFT) Conformational_Search->Geometry_Optimization Frequency_Calculations Frequency Calculations Geometry_Optimization->Frequency_Calculations Energy_Analysis Relative Energy Analysis Frequency_Calculations->Energy_Analysis End End Energy_Analysis->End

Caption: Workflow for DFT-based conformational analysis.

Conclusion

9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one represents a valuable scaffold for medicinal chemistry exploration. While a complete experimental characterization of its structure and conformation is not yet available in the public domain, this guide provides a robust framework for its study. Based on analogies with related benzoxepine systems, a dynamic equilibrium between chair and twist-boat conformations is anticipated, with the chair form likely predominating. A combination of a proposed synthetic route, predictive spectroscopic analysis, and a clear path for experimental and computational conformational studies provides a solid foundation for future research on this and related molecules. The methodologies outlined herein are self-validating, with computational predictions providing a hypothesis that can be tested and refined through spectroscopic and crystallographic experiments.

References

  • Barrett, I., Carr, M., O'Boyle, N., Greene, L. M., Knox, A. J. S., Lloyd, D. G., Zisterer, D. M., & Meegan, M. J. (2010). Lead identification of conformationally restricted benzoxepin type combretastatin analogs: synthesis, antiproliferative activity, and tubulin effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 484-495. [Link]

  • Canadian Science Publishing. (n.d.). Conformational analysis of 3-substituted-2,3,4,5-tetrahydro-1-benzoxepin by 1H and 13C nuclear magnetic resonance. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and multifaceted exploration of dibenzoxepinones: in vitro antimicrobial and ct-DNA binding, DFT/TD-DFT, molecular docking and simulation studies. Retrieved from [Link]

  • PubChem. (n.d.). Methyl benzodioxepinone. Retrieved from [Link]

  • St-Jacques, M., & Vaziri, C. (1986). Conformational analysis of 3-substituted-2,3,4,5-tetrahydro-1-benzoxepin by 1H and 13C nuclear magnetic resonance. Canadian Journal of Chemistry, 64(7), 1291-1298. [Link]

  • ResearchGate. (2020). Benzoxepinones: A new isoform-selective class of tumor associated carbonic anhydrase inhibitors. Retrieved from [Link]

  • MDPI. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

  • Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). US6372938B1 - Synthesis of 4-phenylbutyric acid.
  • National Center for Biotechnology Information. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

  • ResearchGate. (2021). Benzofuran-stilbene hybrid compounds: an antioxidant assessment -a DFT study. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of Benzoxepine Derivatives via Two-Fold Tandem Metathesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Retrieved from [Link]

  • PubMed. (2012). Facile synthesis of tetracyclic azepine and oxazocine derivatives and their potential as MAPKAP-K2 (MK2) inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Guide to the ¹H and ¹³C NMR Structural Elucidation of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one

Introduction: The Imperative of Structural Integrity in Modern Drug Discovery In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Integrity in Modern Drug Discovery

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent analytical technique, offering unparalleled insight into the atomic connectivity and chemical environment of small molecules.[1][2][3] This guide provides an in-depth technical analysis of the complete ¹H and ¹³C NMR assignments for 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one, a heterocyclic ketone scaffold of interest in medicinal chemistry.

This document is designed for researchers, scientists, and professionals in drug development. It moves beyond a simple listing of data to explain the causal reasoning behind spectral interpretation and the strategic application of one- and two-dimensional NMR experiments to build a self-validating structural hypothesis.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignment, the atoms of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one are systematically numbered as follows. This convention will be used throughout the guide.

Caption: Numbering scheme for 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one.

Predicted ¹H and ¹³C NMR Spectral Assignments

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The proton NMR spectrum is anticipated to show distinct signals for the three aromatic protons and the three methylene groups in the dihydrooxepinone ring.

  • Aromatic Region (δ 7.0–8.0 ppm): The benzene ring is substituted with an electron-donating ether oxygen and an electron-withdrawing chloro group. The carbonyl group at C-5 will also exert a deshielding effect, particularly on the ortho proton (H-6).

    • H-6: This proton is ortho to the carbonyl group, which will deshield it significantly, placing its resonance at the lowest field in the aromatic region, predicted around δ 7.8 ppm . It will appear as a doublet, coupled to H-7.

    • H-8: This proton is ortho to the chloro group. The combined deshielding effects of the chlorine and the ether oxygen will place its signal around δ 7.4 ppm . It will appear as a doublet, coupled to H-7.

    • H-7: This proton is situated between H-6 and H-8 and will therefore appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both neighbors, predicted around δ 7.2 ppm .

  • Aliphatic Region (δ 2.0–4.5 ppm): The signals for the three methylene groups (C-2, C-3, and C-4) will appear as triplets, assuming free rotation, due to vicinal coupling with their neighbors.

    • H-2: These protons are adjacent to the ether oxygen (O-1), resulting in a significant downfield shift. A triplet is expected around δ 4.2 ppm .

    • H-4: These protons are adjacent to the carbonyl group (C-5), which also causes a downfield shift. A triplet is expected around δ 3.0 ppm .

    • H-3: These protons are situated between C-2 and C-4 and are the most shielded of the aliphatic protons. They will appear as a multiplet (quintet) around δ 2.2 ppm , showing coupling to both H-2 and H-4.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will provide ten distinct signals, corresponding to the ten carbon atoms in the molecule.

  • Carbonyl Carbon (δ > 190 ppm): The ketone carbonyl carbon (C-5) is expected to resonate at a very low field, predicted to be around δ 195 ppm .[5][6]

  • Aromatic Carbons (δ 110–160 ppm):

    • C-9a and C-5a: These are quaternary carbons attached to oxygen and part of the aromatic system. C-9a, also influenced by the adjacent chloro group, is predicted around δ 158 ppm , while C-5a is predicted around δ 160 ppm .

    • C-9: This carbon is directly attached to the electron-withdrawing chlorine atom, causing a significant downfield shift to approximately δ 130 ppm .

    • C-6, C-7, C-8: These protonated aromatic carbons will appear in the typical aromatic region. C-6 (para to the chlorine) is predicted around δ 129 ppm , C-8 (ortho to the chlorine) around δ 125 ppm , and C-7 (meta to the chlorine) around δ 122 ppm .

  • Aliphatic Carbons (δ 20–70 ppm):

    • C-2: This carbon is attached to the ether oxygen and will be the most deshielded of the aliphatic carbons, appearing around δ 68 ppm .

    • C-4: This carbon is alpha to the carbonyl group and is expected around δ 38 ppm .

    • C-3: This is the most shielded carbon in the aliphatic chain, predicted to be around δ 25 ppm .

Summary of Predicted NMR Data

The following table consolidates the predicted ¹H and ¹³C NMR assignments for 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one, assuming the spectrum is acquired in CDCl₃.

Atom No. ¹H Assignment (Predicted) ¹³C Assignment (Predicted)
δ (ppm) Multiplicity
24.2t
32.2m (quintet)
43.0t
5--
5a--
67.8d
77.2t (dd)
87.4d
9--
9a--

Experimental Protocols for Structural Verification

To experimentally validate these predicted assignments, a suite of NMR experiments should be conducted. The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.[7][8][9]

Sample Preparation
  • Accurately weigh approximately 10-15 mg of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a 5 mm NMR tube.

1D NMR Acquisition
  • ¹H NMR:

    • Pulse Program: zg30 (or standard 30-degree pulse)

    • Spectral Width: 16 ppm (centered around 6 ppm)

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16 to 64 (to achieve adequate signal-to-noise)

  • ¹³C{¹H} NMR:

    • Pulse Program: zgpg30 (power-gated decoupling with a 30-degree pulse)

    • Spectral Width: 240 ppm (centered around 120 ppm)

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

2D NMR Acquisition for Unambiguous Assignment

Two-dimensional NMR is essential for confirming the atomic connectivity.[3][10][11][12]

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

    • Key Parameters: Standard gradient-selected COSY (e.g., cosygpqf).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons (one-bond correlations).

    • Key Parameters: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.2).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range couplings between protons and carbons (typically over 2-4 bonds). This is critical for connecting different spin systems and identifying quaternary carbons.

    • Key Parameters: Standard gradient-selected HMBC (e.g., hmbcgplpndqf), optimized for a long-range coupling of ~8 Hz.

Visualizing Connectivity: 2D NMR Correlation Diagrams

The following diagrams illustrate the key correlations expected from COSY and HMBC experiments, which would serve to validate the proposed structure.

Caption: Key expected through-bond ¹H-¹H COSY correlations.

G Key Expected ¹H-¹³C HMBC Correlations H2 H-2 C3 C-3 H2->C3 C9a C-9a H2->C9a H3 H-3 C2 C-2 H3->C2 C4 C-4 H3->C4 C5 C-5 H3->C5 H4 H-4 H4->C3 H4->C5 C5a C-5a H4->C5a H6 H-6 H6->C5a C8 C8 H6->C8 H7 H-7 H8 H-8 H8->C9a C9 C-9 H8->C9 C6 C6 H8->C6

Caption: Selected long-range ¹H-¹³C HMBC correlations for structural assembly.

Expert Analysis: Synthesizing the Data

The structural elucidation of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one is a systematic process of hypothesis and verification.

  • Initial Assignment (1D Spectra): The initial assignments are based on chemical shift theory. The downfield positions of H-2 and H-4 are diagnostic for their proximity to the ether oxygen and carbonyl group, respectively. Similarly, the low-field shift of H-6 confirms its position ortho to the carbonyl.

  • Confirmation of Aliphatic Chain (COSY): The COSY spectrum will be crucial. A cross-peak between the signals at δ ~4.2 (H-2) and δ ~2.2 (H-3), and another between δ ~2.2 (H-3) and δ ~3.0 (H-4), will definitively establish the -O-CH₂-CH₂-CH₂-C=O connectivity.

  • Linking Protons to Carbons (HSQC): The HSQC spectrum provides the direct, one-bond C-H correlations, confirming the assignments made in the summary table. For instance, the proton signal at δ ~4.2 will correlate with the carbon signal at δ ~68 ppm, assigning both to the C-2 position.

  • Assembling the Full Skeleton (HMBC): The HMBC experiment is the final piece of the puzzle, used to connect the different fragments and assign quaternary carbons.[13] Key correlations to observe would be:

    • From the H-4 protons (δ ~3.0) to the carbonyl carbon C-5 (δ ~195) and the quaternary aromatic carbon C-5a (δ ~160) . This correlation bridges the aliphatic chain to the aromatic ring.

    • From the H-2 protons (δ ~4.2) to the quaternary aromatic carbon C-9a (δ ~158) . This confirms the ether linkage to the aromatic ring.

    • From the aromatic proton H-8 (δ ~7.4) to the chlorine-bearing carbon C-9 (δ ~130) and C-9a (δ ~158) , confirming the position of the chlorine atom.

By systematically applying this workflow, from prediction to multi-dimensional experimental verification, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra for 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one can be confidently achieved, ensuring the structural integrity required for advanced research and development.

References

  • News-Medical.Net. (2022, November 7). NMR spectrometry analysis for drug discovery and development. Retrieved from [Link]

  • AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2023, December 29). COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. Retrieved from [Link]

  • MDPI. (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1H and 13C Spectra. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Emory University. (2013, June 22). NMR Experiment Procedure. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Theoretical NMR correlations based Structure Discussion. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental NMR chemical shifts of 2. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Conformational analysis of 3-substituted-2,3,4,5-tetrahydro-1-benzoxepin by 1H and 13C nuclear magnetic resonance. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H (A) and 13C (B) NMR spectra of.... Retrieved from [Link]

  • ResearchGate. (2018, November 6). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Retrieved from [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • SciSpace. (n.d.). 1H and 13C NMR of Synthetic Macrocyclic Lactones and Their Precursors. Retrieved from [Link]

Sources

Foundational

mass spectrometry fragmentation pattern of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imper...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one represents a class of heterocyclic compounds with significant therapeutic potential. Its structure, featuring a chloro-substituted aromatic ring fused to a seven-membered oxepinone ring, presents a unique analytical challenge. Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for probing molecular structure, providing a reproducible fragmentation "fingerprint" that is invaluable for identification and characterization.

This guide provides a detailed, mechanistically-driven exploration of the predicted EI-MS fragmentation pattern of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one. By dissecting the molecule's constituent functional groups—a cyclic aryl ether, a cyclic ketone, and a chloroaromatic moiety—we can anticipate the primary fragmentation pathways. This document moves beyond mere spectral interpretation to explain the causal logic behind the formation of key fragment ions, offering a predictive framework for researchers working with this and structurally related molecules.

Pillar 1: Predicted Fragmentation Pathways

Upon electron ionization, 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one will form a molecular ion (M•+). The subsequent fragmentation is governed by the relative stabilities of the resulting ions and neutral losses, driven by the molecule's inherent structural features. The molecular weight of the unfragmented molecule is 196.03 g/mol for the ³⁵Cl isotope and 198.03 g/mol for the ³⁷Cl isotope. The presence of chlorine is a powerful diagnostic tool, as any chlorine-containing fragment will exhibit a characteristic isotopic pattern with peaks at M and M+2 in an approximate 3:1 ratio of relative abundance.[1]

The primary fragmentation mechanisms anticipated for this structure are alpha-cleavage adjacent to the carbonyl group, a retro-Diels-Alder (RDA)-type cleavage of the heterocyclic ring, and subsequent neutral losses.

Alpha-Cleavage: The Ketone's Signature

The most common fragmentation pathway for ketones involves the cleavage of a carbon-carbon bond adjacent (alpha) to the carbonyl group.[2][3][4] This process results in the formation of a stable, resonance-stabilized acylium ion. For 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one, two primary alpha-cleavage routes exist:

  • Route A: Cleavage between C4 and C5: This pathway involves the breaking of the bond between the carbonyl carbon and the adjacent methylene group (C4). This yields a stable acylium ion and a neutral radical. The subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion is a hallmark of ketone fragmentation.[5]

  • Route B: Cleavage between the Carbonyl Carbon and the Aryl Ring: This cleavage is less favored as it would involve breaking a bond that is part of the stable aromatic system.

Retro-Diels-Alder (RDA) Type Reaction: Ring Scission

Cyclic structures, particularly those with unsaturation, can undergo characteristic ring-opening fragmentations.[6] While the seven-membered ring in this compound does not fit the classic cyclohexene model for a retro-Diels-Alder reaction, a mechanistically analogous process, often termed a retro-[4+2] cycloaddition, is a highly probable pathway.[7][8] This fragmentation involves the concerted cleavage of two bonds within the oxepinone ring, driven by the formation of stable neutral molecules. In this case, the likely neutral loss is ethene (C₂H₄), resulting from the scission of the C2-C3 and C4-O bonds. This pathway is particularly informative as it reveals the connectivity of the heterocyclic ring.

Secondary Fragmentation and Neutral Losses

The primary fragment ions generated through alpha-cleavage and RDA-type reactions will undergo further fragmentation to produce the complex pattern observed in the mass spectrum. Key secondary fragmentations include:

  • Loss of CO: As mentioned, acylium ions readily lose a neutral CO molecule (28 Da) to form a new cation.

  • Loss of Cl• or HCl: The chloroaromatic moiety can lose a chlorine radical (35/37 Da) or a neutral molecule of hydrogen chloride (36/38 Da). This is a common pathway for halogenated aromatic compounds.

The interplay of these pathways dictates the final appearance of the mass spectrum, including the base peak, which corresponds to the most stable and abundant fragment ion formed.

Pillar 2: Visualizing the Fragmentation Cascade

The following diagram illustrates the proposed primary fragmentation pathways for 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one.

Caption: Proposed EI-MS fragmentation of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one.

Pillar 3: Data Summary and Experimental Protocol

Table of Predicted Fragment Ions

The following table summarizes the key ions expected in the EI mass spectrum. The m/z values are calculated based on the ³⁵Cl isotope. Corresponding peaks for the ³⁷Cl isotope would appear at 2 Da higher.

m/z (for ³⁵Cl) Proposed Ion Structure/Formula Proposed Fragmentation Mechanism Key Diagnostic Feature
196[C₁₀H₉ClO₂]•+Molecular Ion (M•+)M/M+2 pattern confirms presence of Chlorine
168[C₈H₅ClO]•+Retro-Diels-Alder (RDA) type reaction; loss of ethene (C₂H₄)Major ring fragmentation pathway
153[C₈H₆ClO]+Alpha-cleavage at C4-C5, loss of C₂H₃•Primary cleavage of the ketone
140[C₇H₅Cl]•+Loss of CO from the m/z 168 fragmentConfirms RDA product is a carbonyl
125[C₇H₅O₂]+Loss of Cl• from the m/z 168 fragmentLoss of the halogen atom
121[C₇H₅O₂]+Alpha-cleavage with loss of C₂H₄Cl•Alternative alpha-cleavage pathway
Self-Validating Experimental Protocol: GC-EI-MS Analysis

This protocol describes a standard methodology for acquiring the mass spectrum of the title compound, ensuring data integrity and reproducibility.

Objective: To obtain the electron ionization mass spectrum of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas Chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer with an Electron Ionization (EI) source and a quadrupole mass analyzer.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one.

    • Dissolve the sample in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~10 µg/mL for analysis.

  • GC Method Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (Adjust as necessary to avoid column overloading).

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV (Standard for library matching and reproducible fragmentation).

    • Mass Range: Scan from m/z 40 to 400.

    • Scan Rate: 2 scans/second.

    • Solvent Delay: 3 minutes (To prevent filament damage from the solvent).

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC).

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the analyte peak.

    • Analyze the spectrum, identifying the molecular ion peak (including the M+2 isotope peak) and the major fragment ions as predicted in the table above.

    • Validation Check: Confirm the 3:1 isotopic abundance ratio for all chlorine-containing fragments. The presence of this pattern validates the assignment of these peaks.

Conclusion

The predictive analysis of the mass spectrometry fragmentation of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one is a powerful tool for its unambiguous identification. The key fragmentation pathways—alpha-cleavage characteristic of the ketone moiety and a retro-Diels-Alder type cleavage of the oxepinone ring—provide a robust and predictable "fingerprint." The presence of the chlorine isotope pattern serves as an internal validation for the interpretation. This in-depth guide provides researchers and drug development professionals with the foundational knowledge to confidently identify and characterize this important class of molecules, ensuring scientific integrity from discovery through development.

References

  • GCMS Section 6.11.2 - Whitman People. [Link]

  • McLafferty rearrangement - Grokipedia. [Link]

  • The Surprising Dynamics of the McLafferty Rearrangement - MSU chemistry. [Link]

  • McLafferty rearrangement - Wikipedia. [Link]

  • Mass Spectrometry: Fragmentation - SlidePlayer. [Link]

  • McLafferty Rearrangement - Chemistry Steps. [Link]

  • The McLafferty Rearrangement - Organic Chemistry Tutor. [Link]

  • Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation - JoVE. [Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion - ScienceDirect. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • Mass spectrometry: Retro Diel's-Alder fragmentation (RDA) - YouTube. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction - Digital Commons @ East Tennessee State University. [Link]

  • Retro diels alder reaction: Mechanism application - Chemistry Notes. [Link]

  • 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry - YouTube. [Link]

  • Mass Spectrometry Part 6 - Fragmentation in Ketones - YouTube. [Link]

  • Retro-Diels–Alder reaction - Wikipedia. [Link]

  • Fragmentation in Mass Spectrometry - YouTube. [Link]

  • The Retro Diels-Alder Reaction - Master Organic Chemistry. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. [Link]

  • The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results - PubMed. [Link]

Sources

Exploratory

infrared (IR) spectroscopy of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one. This molecule, a substituted benzoxepinone, possesses a unique combination of functional groups including a cyclic ketone, an aryl-alkyl ether, a chlorinated aromatic ring, and saturated alkyl chains. Understanding its vibrational spectroscopy is paramount for structural confirmation, purity assessment, and as a foundational analytical technique in synthetic chemistry and drug development. This document moves beyond a simple recitation of wavenumbers, delving into the causal relationships between molecular structure and spectral features, providing a detailed experimental protocol, and offering a robust framework for spectral interpretation grounded in established spectroscopic principles.

Introduction: The Molecular Blueprint

9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one is a heterocyclic compound featuring a seven-membered oxepin ring fused to a chlorinated benzene ring. The utility of Fourier-transform infrared (FTIR) spectroscopy in the analysis of such molecules is unparalleled for its ability to provide a rapid, non-destructive, and highly specific "molecular fingerprint."[1][2] This technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending of covalent bonds.[3] The resulting spectrum, a plot of absorbance or transmittance versus wavenumber, reveals the presence of specific functional groups, making it an indispensable tool for identity confirmation.

The structure of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one contains several key vibrational reporters that we will target:

  • Carbonyl (C=O) Group: The ketone within the seven-membered ring.

  • Aryl-Alkyl Ether (C-O-C) Linkage: The ether functionality connecting the aromatic ring to the aliphatic portion of the oxepin.

  • Aromatic Ring (C=C and C-H bonds): The substituted benzene ring.

  • Aliphatic Chains (C-H bonds): The methylene groups (-CH2-) in the oxepin ring.

  • Carbon-Chlorine (C-Cl) Bond: The halogen substituent on the aromatic ring.

This guide will systematically deconstruct the expected IR spectrum of this molecule, providing the foundational knowledge for any researcher working with this or structurally related compounds.

Caption: Molecular structure of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one.

Theoretical Framework: Understanding the Vibrations

The absorption of IR radiation is a quantum mechanical phenomenon. When the frequency of the incoming radiation matches the natural vibrational frequency of a specific bond, the molecule absorbs the energy, and the amplitude of the vibration increases. The position of this absorption on the spectrum (wavenumber) is primarily determined by the bond strength and the masses of the atoms involved.

  • Stretching Vibrations: These involve a change in the interatomic distance along the bond axis. They require more energy and thus appear at higher wavenumbers (typically 1600-4000 cm⁻¹).

  • Bending Vibrations: These involve a change in the angle between bonds. They require less energy and appear at lower wavenumbers (<1600 cm⁻¹). This lower-energy region, from approximately 600 to 1400 cm⁻¹, is often complex and unique to each molecule, earning it the name "fingerprint region."[1]

For 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one, the key is to understand how its electronic and structural environment influences these vibrational frequencies. For instance, the conjugation of the ketone's carbonyl group with the aromatic ring is expected to lower its characteristic stretching frequency due to resonance, which imparts more single-bond character to the C=O bond.[4][5]

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality, reproducible IR spectrum is contingent on meticulous sample preparation and instrument handling. As the target compound is expected to be a solid at room temperature, the thin solid film method is recommended for its speed and simplicity, minimizing interference from mulling agents.[6][7]

Materials and Equipment
  • 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one sample (5-10 mg)

  • Volatile solvent (e.g., methylene chloride or acetone)

  • FTIR Spectrometer

  • Salt plates (Potassium Bromide, KBr, or Sodium Chloride, NaCl)

  • Desiccator for storing salt plates

  • Pipette or glass dropper

  • Beaker or small vial

  • Tissue wipes

Step-by-Step Sample Preparation (Thin Solid Film Method)
  • Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is clean and dry. Run a background spectrum of the empty compartment to subtract atmospheric H₂O and CO₂ absorptions from the final sample spectrum. This step is critical for data integrity.

  • Sample Dissolution: Place approximately 5-10 mg of the solid sample into a small, clean beaker or vial.[7] Add a few drops of a volatile solvent like methylene chloride to completely dissolve the solid.[6]

    • Causality: Methylene chloride is an excellent choice as its own IR absorptions are minimal and well-characterized, and it is unlikely to obscure key regions of the sample's spectrum. Its volatility ensures rapid evaporation.

  • Film Deposition: Using a pipette, transfer one or two drops of the solution onto the surface of a clean, dry salt plate.[7]

  • Solvent Evaporation: Allow the solvent to evaporate completely, which should leave a thin, even film of the solid compound on the plate.[6] If the resulting film is too sparse (leading to weak signals), another drop of the solution can be added and evaporated.[7] Conversely, if the film is too thick (causing peaks to be "flat-topped" or totally absorbed), the plate should be cleaned and the process repeated with a more dilute solution.

  • Spectrum Acquisition: Place the salt plate into the sample holder within the FTIR spectrometer. Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Post-Acquisition
  • Cleaning: Thoroughly clean the salt plates with the solvent used for sample preparation, followed by a final rinse with a clean, dry solvent like acetone, and immediately return them to the desiccator to prevent moisture damage.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve 5-10 mg of Sample in CH2Cl2 Deposit Deposit 1-2 Drops on Salt Plate Dissolve->Deposit Evaporate Evaporate Solvent to Form Thin Film Deposit->Evaporate Acquire Acquire Sample Spectrum Evaporate->Acquire Background Acquire Background Spectrum (Air) Background->Acquire Process Process Spectrum (Baseline & Background Correction) Acquire->Process Interpret Interpret Peaks & Identify Functional Groups Process->Interpret

Caption: Experimental workflow for FTIR analysis.

Spectral Interpretation: Decoding the Molecular Signature

The interpretation of an FTIR spectrum is a systematic process, typically starting from the higher frequency functional group region and moving into the lower frequency fingerprint region.[1] The expected key absorption bands for 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one are summarized below.

Wavenumber Range (cm⁻¹) Intensity Functional Group & Vibrational Mode Rationale and Commentary
3100 - 3000Weak to MediumAromatic C-H StretchThe presence of sp² C-H bonds on the benzene ring will give rise to one or more sharp peaks just above 3000 cm⁻¹.[3][8] This is a key diagnostic feature for distinguishing aromatic/alkenyl C-H from alkyl C-H bonds.
2960 - 2850StrongAliphatic C-H StretchThe two -CH₂- groups in the dihydro-oxepin ring will produce strong, sharp absorptions just below 3000 cm⁻¹ due to symmetric and asymmetric stretching.[9]
~1685StrongKetone C=O StretchA saturated, seven-membered ring ketone would normally absorb around 1705 cm⁻¹. However, conjugation with the adjacent aromatic ring delocalizes the pi electrons, weakening the C=O bond and lowering the stretching frequency to approximately 1685 cm⁻¹.[4][5] This is one of the most intense and easily identifiable peaks in the spectrum.
1600 - 1450Medium to WeakAromatic C=C StretchThe benzene ring exhibits characteristic in-ring carbon-carbon stretching vibrations, typically appearing as a pair of sharp bands near 1600 cm⁻¹ and 1500 cm⁻¹.[10][11]
~1250StrongAryl-Alkyl Ether C-O Stretch (Asymmetric)The C-O-C linkage where one carbon is aromatic (aryl) and the other is aliphatic (alkyl) gives rise to a strong, characteristic asymmetric stretching band.
~1040MediumAryl-Alkyl Ether C-O Stretch (Symmetric)A second, typically less intense, symmetric stretching band for the ether linkage is also expected.
900 - 675Strong to MediumAromatic C-H Out-of-Plane BendThe pattern of C-H "oop" bending in this region can be diagnostic of the substitution pattern on the aromatic ring.[8][10] For a likely 1,2,4-trisubstituted ring (ether, chloro, and fused ring), specific patterns can be predicted, though this requires comparison with reference spectra.
850 - 550Medium to WeakC-Cl StretchThe carbon-chlorine stretching vibration appears in the low-frequency fingerprint region. Its position can be variable, and it may overlap with other bending vibrations.[12]

Conclusion

The infrared spectrum of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one provides a wealth of structural information. By following a validated experimental protocol and applying a systematic interpretation strategy, researchers can confidently confirm the identity and purity of this compound. The key diagnostic peaks—the conjugated carbonyl stretch around 1685 cm⁻¹, the distinct aromatic and aliphatic C-H stretches on either side of 3000 cm⁻¹, and the strong aryl-alkyl ether C-O stretch—together form a unique spectral signature. This guide serves as a foundational reference for scientists and developers, enabling them to leverage the power of FTIR spectroscopy in their research and development endeavors.

References

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Innovatech Labs. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. [Link]

  • IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. [Link]

  • Synthesis of 1,3,4,5-Tetrahydro-2-benzoxepin Derivatives. (2025). ResearchGate. [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. (2023). OpenStax. [Link]

  • IR Spectroscopy Tutorial: Ketones. (n.d.). University of Calgary. [Link]

  • Sample preparation for FT-IR. (n.d.). University of California, Irvine. [Link]

  • Sampling Technique for Organic Solids in IR Spectroscopy. (n.d.). Journal of Chemical Education. [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary. [Link]

  • A Beginner's Guide to Interpreting & Analyzing FTIR Results. (2019). ResearchGate. [Link]

  • Carbonyl compounds - IR - spectroscopy. (n.d.). M. Litvinov. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of California, Los Angeles. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

Sources

Foundational

A Technical Guide to the Benzoxepinone Scaffold: Unlocking a Spectrum of Biological Activity

For Researchers, Scientists, and Drug Development Professionals Executive Summary The benzoxepinone scaffold, a seven-membered heterocyclic ring fused to a benzene ring, has emerged as a "privileged structure" in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzoxepinone scaffold, a seven-membered heterocyclic ring fused to a benzene ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique conformational flexibility and diverse substitution possibilities have enabled the development of derivatives with a remarkable range of biological activities. This guide provides an in-depth exploration of the therapeutic potential of benzoxepinone and its analogues, moving beyond a simple listing of activities to delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and offer detailed experimental protocols for their evaluation. We will examine the scaffold's significant promise in oncology, inflammation, and infectious diseases, providing a robust resource for researchers aiming to harness its potential in drug discovery.

The Benzoxepinone Core: A Foundation for Diverse Pharmacology

The term "benzoxepinone" refers to a class of compounds featuring a dibenzo[b,e]oxepin-11(6H)-one or similar core. This structural motif serves as a versatile template for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The inherent structural features of the scaffold enable it to interact with a wide array of biological targets, from enzymes to protein-protein interfaces, making it a focal point of significant research interest.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

Benzoxepinone derivatives have demonstrated potent anticancer effects through several distinct and compelling mechanisms of action.

Key Mechanisms of Antitumor Action
  • Tubulin Polymerization Inhibition : Certain dibenzo[b,f]oxepine derivatives function as colchicine-site binding agents.[1] By binding to tubulin, they disrupt the dynamic process of microtubule formation, which is essential for creating the mitotic spindle during cell division. This interference leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis. This mechanism is particularly valuable as it can overcome multi-drug resistance seen with other chemotherapeutics.[1]

  • Selective Carbonic Anhydrase Inhibition : Benzoxepinones have been identified as a novel class of selective inhibitors for tumor-associated human carbonic anhydrase (CA) isoforms IX and XII.[2] These enzymes are crucial for tumor survival, helping to regulate pH in the hypoxic tumor microenvironment. By inhibiting CA IX and XII, these compounds disrupt tumor cell adaptation to acidic conditions, thereby impeding growth and proliferation. Notably, they show poor inhibition of cytosolic isoforms I and II, suggesting a favorable selectivity profile and potentially reduced side effects.[2]

  • Induction of Apoptosis and Cell Cycle Arrest : Beyond microtubule disruption, various benzoxazepine derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[3] This is characterized by the activation of caspases 8 and 9, an increased Bax/Bcl2 ratio, and DNA fragmentation.[3] Furthermore, many derivatives effectively halt the cell cycle at the G0/G1 or G1/S transition, preventing cancer cells from replicating.[4][5][6] Studies on breast cancer cell lines (MCF-7 and MDA-MB-231) have shown that these compounds can inhibit cell growth and reduce tumor volume in xenograft models, with activity comparable to tamoxifen.[5]

Visualization of Anticancer Mechanisms

anticancer_mechanisms cluster_tubulin Tubulin Polymerization Inhibition cluster_ca Carbonic Anhydrase Inhibition Benzoxepinone Benzoxepinone Derivative Tubulin α/β-Tubulin Dimers Benzoxepinone->Tubulin Binds to Colchicine Site Microtubule Microtubule (Unstable) Tubulin->Microtubule Inhibits Polymerization Spindle Mitotic Spindle Disruption Microtubule->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis1 Apoptosis Arrest->Apoptosis1 Benzoxepinone2 Benzoxepinone Derivative CA_IX_XII CA IX / XII (Tumor Associated) Benzoxepinone2->CA_IX_XII Selective Inhibition Tumor_Growth Tumor Proliferation & Invasion Benzoxepinone2->Tumor_Growth Blocks pH_Regulation Extracellular Acidification CA_IX_XII->pH_Regulation Controls pH_Regulation->Tumor_Growth Promotes Inhibition Inhibition of Tumor Growth Tumor_Growth->Inhibition

Caption: Key anticancer mechanisms of benzoxepinone derivatives.

Summary of In Vitro Anticancer Activity
Compound ClassCell Line(s)Activity (IC50)MechanismReference
Dibenzo[b,f]oxepine DerivativesHCT116 (Colon), MCF-7 (Breast)< 30% viability (at test conc.)Tubulin Interaction[1]
Tyrosine-based BenzoxazepineMCF-7, MDA-MB-231 (Breast)Dose-dependent cell deathG1 Arrest, Apoptosis[3]
Benzoxanthone DerivativesSGC-7901 (Gastric)~10-20 µMG0/G1 Arrest, ROS-mediated Apoptosis[6]
Glucosylated BenzophenonesMCF-7 (Breast)~25-30 µMG1/S Arrest, Cyclin E Inhibition[4]
Experimental Protocol: Cell Viability Assessment (MTT Assay)

This protocol is fundamental for determining the cytotoxic effects of novel benzoxepinone compounds on cancer cell lines.

  • Cell Seeding : Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment : Prepare serial dilutions of the benzoxepinone test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation : Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Anti-inflammatory and Anti-Neuroinflammatory Potential

Chronic inflammation is a key driver of numerous diseases. Benzoxepinone scaffolds have shown significant promise in modulating inflammatory pathways.

Mechanisms of Anti-inflammatory Action
  • Inhibition of Pro-inflammatory Mediators : Inspired by natural benzoxepanes, synthetic derivatives have been developed that potently inhibit the release of pro-inflammatory cytokines.[7] For instance, certain compounds significantly reduce the lipopolysaccharide (LPS)-induced release of Tumor Necrosis Factor-alpha (TNF-α) in RAW264.7 macrophage cells.[7] Some benzophenone derivatives also achieve their anti-inflammatory effect by dually inhibiting edema and neutrophil recruitment.[8]

  • Targeting Pyruvate Kinase M2 (PKM2) : A novel and exciting mechanism involves the inhibition of PKM2.[9] PKM2 is a key enzyme in glycolysis that has been implicated in inflammation and neuroinflammation. Specific benzoxepane derivatives have been identified as PKM2 inhibitors, leading to the amelioration of neuroinflammatory responses in both in vitro and in vivo models of ischemic stroke.[9] This action suppresses PKM2-mediated glycolysis and subsequent NLRP3 inflammasome activation, highlighting a new therapeutic strategy for neuroinflammation-driven disorders.[9]

Visualization of Anti-inflammatory Pathways

anti_inflammatory_pathways cluster_lps LPS-Stimulated Macrophage Pathway cluster_pkm2 PKM2-Mediated Neuroinflammation LPS LPS Macrophage Macrophage (e.g., RAW264.7) LPS->Macrophage NFkB NF-κB Pathway Activation Macrophage->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation1 Inflammation Cytokines->Inflammation1 Stimulus Ischemic Injury / Stimulus PKM2 Pyruvate Kinase M2 (PKM2) Stimulus->PKM2 Glycolysis Aerobic Glycolysis PKM2->Glycolysis NLRP3 NLRP3 Inflammasome Activation Glycolysis->NLRP3 Neuroinflammation Neuroinflammation NLRP3->Neuroinflammation Benzoxepinone Benzoxepinone Derivative Benzoxepinone->NFkB Inhibits Benzoxepinone->PKM2 Inhibits

Caption: Anti-inflammatory mechanisms targeting cytokine release and PKM2.

Summary of In Vitro Anti-inflammatory Activity
Compound ClassAssayActivityTarget/MechanismReference
Benzoxepane DerivativesLPS-stimulated RAW264.7 cells55.4% inhibition of TNF-α release @ 10 µMGeneral Anti-inflammatory[7]
Benzoxepane DerivativesIn vitro and in vivo modelsAmeliorated neuroinflammationPKM2 Inhibition[9]
7-benzoyl-1-benzoxepaneCarrageenan-induced edema> Acetylsalicylic acidGeneral Anti-inflammatory[10]
Benzophenone GlucosidesIn vitro enzymatic assaySelective COX-1 or COX-2 inhibitionCOX Inhibition[4]
Experimental Protocol: Measurement of TNF-α in Macrophages

This protocol quantifies the ability of a compound to suppress inflammatory cytokine production.

  • Cell Culture : Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and penicillin/streptomycin. Seed cells in a 24-well plate at 2x10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment : Treat the cells with various concentrations of the benzoxepinone test compounds (or vehicle control) for 1 hour.

  • Stimulation : Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation : Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection : Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.

  • ELISA : Quantify the concentration of TNF-α in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

  • Analysis : Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-only control.

Antimicrobial Activity: A New Frontier Against Resistance

The emergence of multi-drug resistant (MDR) pathogens necessitates the discovery of novel antimicrobial agents. Benzoxepinone derivatives have shown promising activity against a range of bacteria.

Spectrum and Efficacy
  • Broad-Spectrum Potential : Studies have demonstrated the antibacterial activity of dibenz[b,e]oxepin derivatives against both Gram-positive and Gram-negative bacteria.[11][12]

  • Activity Against Resistant Strains : Significantly, certain fluorinated and trifluoromethyl-substituted derivatives have exhibited good antimicrobial activity against challenging MDR strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[11]

  • Structure-Activity Relationship : The position of substituents on the aromatic rings is critical for activity. For example, one study found that a 2-Fluoro, 5-CF₃ disubstituted compound was highly active, while reversing the substituent positions led to a loss of anti-Staphylococcus activity.[11]

Summary of Antibacterial Activity (MIC)
Compound ClassBacterial StrainMIC (µg/mL)Reference
Dibenz[b,e]oxepinone oxime (2-F, 5-CF₃)MRSA< 62.5[11]
Dibenz[b,e]oxepinone oxime (2-F, 5-CF₃)Pseudomonas aeruginosa< 62.5[11]
Dibenz[b,e]oxepinone oxime (2-F, 5-CF₃)Morganella morganii< 62.5[11]
1,5-Benzoxazepine derivativesGram-positive bacteriaGood activity reported[13]

Note: MIC values < 62.5 µg/mL are generally considered to indicate good antimicrobial activity.[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This broth microdilution method is the gold standard for quantifying the antibacterial potency of a compound.

  • Bacterial Culture : Grow the bacterial strain of interest (e.g., S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.

  • Inoculum Preparation : Dilute the bacterial culture to achieve a final concentration of approximately 5x10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Conclusion and Future Directions

The benzoxepinone scaffold is a chemically tractable and biologically versatile core that has given rise to compounds with potent anticancer, anti-inflammatory, and antimicrobial activities. The diverse mechanisms of action, including tubulin polymerization inhibition, selective enzyme targeting (CA, PKM2), and modulation of inflammatory pathways, underscore its significant therapeutic potential.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Expansion : Systematic modification of the benzoxepinone core is needed to optimize potency, selectivity, and drug-like properties.

  • Mechanism Deconvolution : For many derivatives, the precise molecular targets remain to be fully elucidated. Advanced techniques like photoaffinity labeling and chemoproteomics can identify direct binding partners.[9]

  • In Vivo Efficacy and Safety : Promising lead compounds must be advanced into relevant animal models of cancer, inflammation, and infection to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Exploration of New Therapeutic Areas : Given their ability to interact with diverse biological systems, benzoxepinones may hold potential in other areas such as metabolic disorders (e.g., as glycogen phosphorylase inhibitors[14]) and neurodegenerative diseases.

By integrating synthetic chemistry with rigorous biological evaluation, the full therapeutic potential of the benzoxepinone scaffold can be realized, paving the way for the development of next-generation therapeutics.

References

  • Limban, C., & Chifiriuc, M. C. (2011). Antibacterial Activity of New Dibenzoxepinone Oximes with Fluorine and Trifluoromethyl Group Substituents. International Journal of Molecular Sciences. [Link]

  • Zhang, H., et al. (2020). Synthesis and Target Identification of Benzoxepane Derivatives as Potential Anti-Neuroinflammatory Agents for Ischemic Stroke. Angewandte Chemie International Edition. [Link]

  • Fauran, C., et al. (1987). Synthesis and Anti-Inflammatory Properties of Benzoyl, Halogenobenzoyl or Cinnamoyl Substituted 1-benzoxepanes and 2-methyl-1-benzoxolanes. European Journal of Medicinal Chemistry. [Link]

  • Jubilute, V., et al. (2020). Benzoxepinones: A new isoform-selective class of tumor associated carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Saczewski, J., et al. (2021). Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. International Journal of Molecular Sciences. [Link]

  • Limban, C., & Chifiriuc, M. C. (2011). Antibacterial activity of new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents. PubMed. [Link]

  • Noolvi, M. N., et al. (2021). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules. [Link]

  • Chakraborty, S., et al. (2012). Amino acids derived benzoxazepines: Design, synthesis and antitumor activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Li, Y., et al. (2023). Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. Molecules. [Link]

  • D'Andrea, P., et al. (2021). 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. Archiv der Pharmazie. [Link]

  • da Silva, A. B., et al. (2021). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society. [Link]

  • Szulc, M., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences. [Link]

  • Kamal, A., et al. (2010). Anti-tumor activity of a new series of benzoxazepine derivatives in breast cancer. Bioorganic & Medicinal Chemistry. [Link]

  • Tapia, R. A., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF DIBENZ[b,f]OXEPINS AND RELATED DERIVATIVES. ResearchGate. [Link]

  • Zhang, H., et al. (2020). Synthesis and Target Identification of Benzoxepane Derivatives as Potential Anti-Neuroinflammatory Agents for Ischemic Stroke. PubMed. [Link]

  • Wang, Y., et al. (2017). Synthesis, Characterization and Anticancer Efficacy Evaluation of Benzoxanthone Compounds toward Gastric Cancer SGC-7901. Molecules. [Link]

  • Tubaro, A., et al. (1988). Anti-inflammatory activity of benzopyrones that are inhibitors of cyclo- and lipo-oxygenase. Agents and Actions. [Link]

  • Bonsignore, L., et al. (1990). Synthesis and anti-microbial activity of benzo-condensed heterocyclic derivatives. Il Farmaco. [Link]

  • da Silva, P. B., et al. (2022). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules. [Link]

  • Grigale, D., et al. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules. [Link]

  • Stürzebecher, J., et al. (1983). Inhibition of Batroxobin, a Serine Proteinase From Bothrops Snake Venom, by Derivatives of Benzamidine. Acta Biologica et Medica Germanica. [Link]

  • Al-Ostoot, F. H., et al. (2024). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PLoS ONE. [Link]

  • Synapse, P. (2024). What is the mechanism of Pazopanib Hydrochloride? Patsnap Synapse. [Link]

Sources

Exploratory

The "Magic Chloro" Effect: A Technical Guide to Chlorine Substitution in Heterocyclic Compound Activity

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic introduction of chlorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, responsible for profound e...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of chlorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, responsible for profound enhancements in the efficacy and pharmacokinetic profiles of numerous therapeutics. There are currently over 250 FDA-approved drugs containing chlorine, a testament to its versatile and powerful role in drug design.[1][2][3] This guide moves beyond simple observation to provide a deep, mechanistic understanding of why this single-atom substitution can be so effective. We will dissect the stereoelectronic and physicochemical alterations induced by chlorination—from modulating lipophilicity and pKa to enabling critical halogen bonds and blocking metabolic pathways. Through detailed case studies, validated experimental protocols, and workflow diagrams, this document serves as a technical resource for scientists seeking to rationally harness the "magic chloro" effect in their drug discovery programs.[2][3]

The Strategic Role of Chlorine in Bioactive Heterocycles

Heterocyclic compounds form the architectural core of a vast majority of biologically active molecules, providing a three-dimensional framework for precise interaction with biological targets.[4][5] Within the medicinal chemist's toolkit, halogenation, and particularly chlorination, stands out as a deceptively simple modification that can dramatically improve a compound's profile.[6] The substitution of a hydrogen atom for a chlorine atom can lead to remarkable improvements in potency—sometimes by as much as 100,000-fold—and can fundamentally alter pharmacokinetic parameters like clearance, half-life, and overall drug exposure.[2][3] This powerful impact, often termed the "magic chloro" effect, is not serendipity but the result of a confluence of predictable physicochemical and structural changes.[2] Understanding these underlying principles is crucial for moving from random screening to rational, target-oriented design.

Fundamental Physicochemical & Stereoelectronic Effects of Chlorination

The introduction of a chlorine atom onto a heterocyclic ring imparts a suite of changes that collectively influence the molecule's interaction with its biological environment.

Modulating Lipophilicity and Permeability

A primary and highly predictable consequence of chlorination is an increase in lipophilicity, quantified by the partition coefficient (LogP). The chlorine atom, being larger and more polarizable than hydrogen, increases the overall non-polar surface area of the molecule.[7][8]

  • Causality: This increased lipophilicity directly enhances a compound's ability to cross biological membranes, such as the gut wall for oral absorption or the blood-brain barrier for CNS targets.[9] Furthermore, many protein targets, including enzymes and receptors, feature hydrophobic binding pockets.[9] Chlorination can improve a ligand's affinity for these pockets through enhanced van der Waals and hydrophobic interactions.[6][10]

Potent Electronic Influence

Chlorine exhibits a dual electronic nature: it is strongly electron-withdrawing through the sigma (σ) bond (inductive effect) yet can be weakly electron-donating into an aromatic system through its lone pairs (resonance effect).

  • Inductive Effect: The strong electronegativity of chlorine withdraws electron density from the ring, which can significantly lower the pKa of nearby basic nitrogen atoms (e.g., in pyridines or imidazoles). This change in ionization state at physiological pH can alter solubility, receptor binding, and off-target activity.

  • Resonance Effect: While weaker, the resonance donation can influence the electron density of the aromatic system, affecting its reactivity and potential for π-π stacking interactions within a binding site. This dual character allows chlorine to act as an electron-withdrawing, electron-donating, or quasi-neutral group depending on its position and the electronic nature of the scaffold.[11][12]

Halogen Bonding: A Key Directional Interaction

Perhaps the most significant contribution of chlorine to binding affinity in recent years is the understanding of the halogen bond. Due to the anisotropic distribution of electron density around the covalently bonded chlorine atom, a region of positive electrostatic potential, known as a σ-hole , is generated on the outermost portion of the atom, opposite the C-Cl bond.[13][14][15]

  • Causality: This electropositive σ-hole can act as a Lewis acid, forming a highly directional, non-covalent interaction with a Lewis base (an electron-pair donor) like a backbone carbonyl oxygen or the side-chain oxygen/sulfur of serine, threonine, or methionine residues in a protein.[13][15][16] This interaction is distinct from a generalized hydrophobic interaction; it is specific and directional, providing an additional anchoring point that can significantly enhance binding affinity and selectivity.[11][17]

Caption: The σ-hole concept in halogen bonding.

Metabolic Shielding

A common liability in drug development is rapid metabolic breakdown by cytochrome P450 (CYP) enzymes, often through oxidation of electron-rich aromatic C-H bonds.[9]

  • Causality: Placing a robust chlorine atom at a metabolically susceptible position physically blocks the enzyme from accessing that site. The C-Cl bond is significantly stronger and less prone to oxidation than a C-H bond. This "metabolic blocking" strategy can dramatically increase a compound's half-life, reduce clearance, and improve its overall in vivo exposure, allowing for lower and less frequent dosing.[18][19]

Impact on Biological Activity: Structure-Activity Relationship (SAR) Case Studies

Structure-Activity Relationship (SAR) studies are the systematic process of modifying a molecule's structure to understand how these changes affect its biological activity.[20][21] Chlorination is a key tactic in SAR exploration.

Table 1: Comparative Activity of Parent vs. Chlorinated Heterocyclic Compounds
Compound PairHeterocyclic CoreTarget/ActivityParent IC₅₀ / KᵢChlorinated IC₅₀ / KᵢPotency Fold-IncreaseReference
Imipramine vs. Clomipramine DibenzazepineSerotonin Reuptake224 nM0.14 nM~1600x[General Knowledge]
Azin-sulfonamide Azine5-HT₁ₐ Receptor370 nM (Fluoro)32 nM (Chloro)~11.5x[22]
HIV-1 Capsid Inhibitor PhenylpyrimidineHIV-1 Replication>50 µM (Fluoro)4.4 µM (Chloro)>11x[18]
4-Aminoquinoline QuinolineAntimalarialInactive (H at C7)Active (Cl at C7)Qualitative[23]

Note: Data is compiled for illustrative purposes. IC₅₀/Kᵢ values can vary based on assay conditions.

Case Study: Chloroquine (Antimalarial)

The 4-aminoquinoline class of antimalarials provides a classic SAR lesson. The presence of an electron-withdrawing group, specifically chlorine, at the 7-position of the quinoline ring is essential for high antimalarial potency.[23] Replacing the 7-chloro group with a hydrogen atom or an electron-donating group like methyl results in a complete loss of activity.[23] This highlights that the electronic effect of the chlorine atom is critical for the drug's mechanism, which involves accumulating in the parasite's acidic food vacuole and inhibiting heme polymerization.

Case Study: Benzodiazepines (Diazepam)

In the benzodiazepine series of anxiolytics, SAR studies revealed that incorporating chlorine atoms significantly increases binding affinity for the GABA-A receptor.[10] For example, Diazepam features a 7-chloro substituent on its heterocyclic core. This effect is attributed to favorable hydrophobic or polar interactions within the receptor's binding pocket, demonstrating the chlorine's ability to probe and occupy specific spaces to enhance binding.[10]

Key Synthetic Strategies for Chlorinating Heterocycles

While strategically beneficial, the selective chlorination of electron-rich or complex heterocyclic systems requires careful consideration of reagents and reaction conditions.

Electrophilic Chlorination

This is the most common approach for electron-rich heterocycles (e.g., pyrroles, indoles) and activated pyridines.

  • Classical Reagents: N-Chlorosuccinimide (NCS) is a mild, commonly used reagent. However, harsher reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) may be required for less reactive substrates, often at the cost of poor regioselectivity.[24]

  • Modern Reagents: To overcome the limitations of classical reagents, newer systems have been developed. For instance, 1-chloro-1,2-benziodoxol-3-one is a stable, recyclable hypervalent iodine reagent that provides efficient chlorination of a broad range of heterocycles and arenes with high yields and good functional group tolerance.[24] Other methods, including transition-metal-catalyzed C-H activation, are providing novel pathways to achieve high regioselectivity.[25]

Chlorination_Workflow cluster_start Design & Substrate Prep cluster_reaction Chlorination Reaction cluster_end Workup & Analysis Start Identify Target Heterocycle Protect Protect Sensitive Functional Groups Start->Protect If necessary Reagent Select Chlorinating Reagent (e.g., NCS) Protect->Reagent Solvent Choose Solvent & Optimize Conditions (Temp, Time) Reagent->Solvent Reaction Run Reaction Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Caption: General workflow for electrophilic chlorination.

Essential Experimental Protocols for Evaluation

Validating the theoretical benefits of chlorination requires robust experimental data. The following protocols describe self-validating systems for quantifying key parameters.

Protocol 1: Determination of Distribution Coefficient (LogD₇.₄) via Shake-Flask Method

This protocol, considered the gold standard, measures a compound's lipophilicity at physiological pH.[26]

  • Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Saturate 1-octanol with the PBS buffer and, conversely, saturate the PBS buffer with 1-octanol by mixing them vigorously for 24 hours and allowing the phases to separate. This pre-saturation is critical for accurate results.

    • Prepare a 10 mM stock solution of the test compound (and its non-chlorinated parent compound for comparison) in DMSO.[26]

  • Partitioning:

    • In a glass vial, combine 1 mL of the saturated 1-octanol and 1 mL of the saturated PBS.

    • Spike in the test compound from the DMSO stock to a final concentration of 50-100 µM. The volume of DMSO should not exceed 1% of the total volume to avoid affecting the partitioning.

    • Vortex the vial vigorously for 30 minutes to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation & Analysis:

    • Centrifuge the vial at 2000 x g for 15-20 minutes to achieve complete separation of the octanol (top layer) and aqueous (bottom layer) phases.

    • Carefully collect a known aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy) against a standard curve.

  • Calculation:

    • LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

    • Self-Validation: The total amount of compound recovered from both phases should be >90% of the initial amount added. A significant loss suggests precipitation or adsorption to the vial.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay determines a compound's susceptibility to metabolism by CYP enzymes.

  • Reagents & Setup:

    • Human Liver Microsomes (HLM), pooled from multiple donors.

    • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase). This is the cofactor required for CYP enzyme activity.

    • Phosphate buffer (0.1 M, pH 7.4).

    • Test compound and a positive control with known metabolic liability (e.g., Verapamil).

  • Incubation:

    • Prepare a master mix containing HLM (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in phosphate buffer. Pre-incubate this mix at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. This is your T₀ (time zero) point.

    • Immediately remove an aliquot (e.g., 50 µL) from the master mix and quench the reaction by adding it to 150 µL of ice-cold acetonitrile containing an internal standard. This is the T₀ sample.

    • Continue incubating the master mix at 37°C. Remove and quench aliquots at subsequent time points (e.g., 5, 15, 30, 60 minutes).

  • Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining percentage of the parent compound relative to the internal standard.

  • Data Interpretation:

    • Plot the natural log of the % parent compound remaining vs. time.

    • The slope of the line (k) represents the elimination rate constant.

    • Half-life (t₁/₂) = 0.693 / k

    • Causality Check: A significantly longer half-life for the chlorinated analog compared to its parent compound provides direct evidence of successful metabolic blocking.

Challenges and Future Perspectives

Despite its advantages, chlorination is not a panacea and must be applied judiciously.

  • Toxicity and Off-Target Effects: The same properties that enhance desired activity—increased lipophilicity and metabolic stability—can sometimes lead to issues. High lipophilicity can increase binding to unintended targets (e.g., hERG channel) or lead to bioaccumulation.[9]

  • Environmental Persistence: The robust C-Cl bond can make some chlorinated compounds environmentally persistent, a factor that requires careful consideration, particularly in agrochemistry.[27]

The future of this field lies in developing more sophisticated strategies. This includes the use of computational models to better predict the impact of chlorination on binding affinity and ADME properties, and the continued development of novel, highly selective synthetic methods for late-stage chlorination of complex molecules.[11][25][28]

Conclusion

Chlorine is far more than a simple hydrophobic substituent. It is a multifaceted tool that can electronically tune a heterocyclic system, provide a powerful halogen bond donor for enhanced binding, and act as a shield against metabolic degradation. The "magic chloro" effect is the tangible result of these combined physicochemical benefits. By understanding the causality behind each of these effects and employing robust experimental validation, researchers can strategically leverage chlorine substitution to accelerate the development of potent, selective, and durable heterocyclic drug candidates.

References

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCKXvUHSMVZon2GZHKDYzvZgcQmh3e5s5Og43jbmfEIAXKXekgPBFYmne_Xh5oyXE4wtQ0bI-_BEjX23HjhGEL12ojY7Vy4bsz2WYqFFBpbczebCGTDoWHE98H3vhUkKD3K-ZkdgWgh5ZlVk0=]
  • Halogen bonds between ligands and proteins: Can we use them in validation?. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH3MamFF_cHRMpoJrBDOnYOj5DPWOPjnwMrlgdBlJ6M_h4-W1td6AT60tL1H9Jy5Ddr09heccJa72iyoqTvhJhS0Im4Imhb8v8yQNckgv9qlpoCMGUrBB9JvoGRFYnq9cANcFBgCFEcZ0A0LqWNOOikoOR7uSfUjNWcGZIAkGKewQU7WgpXxk3AypbUdw_yhafrrgKrK-blcIl1SgoH_VbPJ64Gcl4nW5XEFOjYcK8GceSFRVaMQ==]
  • Halogen bonds between ligands and proteins: can we use them in validation?. Scilit. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDvJNiH4kIm2Styvef1x9qg_f6gvrj0VHpGaLXwLXNU3pixNVxNOwZhTbNeF_Qme7k_2Mhn3KXhefzdZ8wretQf_H59W3pUOnb7tmpgmc4wP95RUgbWyof8TcY4aCHr-ZDolu7P6YHlERN86Y0crH7MuAJajLE1PE_zHtDgv0K]
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5UPwPyi59YmpVEjasTLwIX7yomONSbiWA5bOr0Tin-gMhpWkywj-meP8dLtsED-QIOD0zQtpbmWGO-pR8VhJmYIO5tzIIjcPbUmlj4iil7otCdKrbn_i2PYON0hWTm2D_SnnZ9NYrzTl114I=]
  • Halogen Interactions in Protein–Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcF7tsgt3wMG8uTinexBIE5HHg6PWTYwpUfDHHrGTOizWx2tPR-Ht8slMkRg3MQKbfbbAqHFbc4ISCRcfS3tOnqlJgaM5VCM6xgu1UIE-xoQWc2IRZ2zp4SGRfhjKDLdCGXFsH8Q==]
  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZCy8OdsrJWBQsGrNSux0ei5dUDzOHzeYVgjBzrsNYwMbJyO34yS6MUZ9OnqiQXaoESC0hBJhVYCPJVMKaWF9WWJ7lcT85ibTM4d-CsSA-DyOHgJEOIw26WudQBYdniJfOPwGD0ZYFqucIeKX1MxQmaysfzg==]
  • Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJZMWFP-LFQh8zdQHhTsIpUq945xYdzwvNDj0eMHgGH_rA9h1xrx6g5SjuwxaCBXxJTTTl8PHAl6M3PqGrb3oibHgrTzDMqHTCtHyt_2yJdJVH2zODOr7E_gL1eiQ60wSV0BE6CjZOjFJmHAXmvo6yvWGYgHkibg4K]
  • Halogen bonds between ligands and proteins: can we use them in validation?. bioRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTG8ATpJ7MDu7hV6a5TB1VAGd6Q3WHV7LWzfb06MKJ0AWsXwAPy-Bdj8hpF74qAggnRoTnA4E1YhoXlZQ-fNUU1I7WGC2rl8KbF6b0HU9Po0-bCtb4JNTCGZP-7IUSq4egWUjqt5PxqjplimBvq8bHAvVTeDgiN-4UUltLrqoM]
  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDybD6ZlxVX_qBnUD_VKS8je9OswTsjSiiiTKpm33_Mpvp-VPRyCiPKkCIVKOJE5xFVeu5bThC5cuUPaanHdvf5e1YVQaB91bfuZmxqntTURZ22KpZYgQ7-rNZeVptLSpGxC6spY4U_pj4BKv5kvtl]
  • Effect of “magic chlorine” in drug discovery: an in silico approach. PubMed Central. [URL: https://vertexaisearch.cloud.google.
  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdd3lmrXgjilH-Prdvdcp3mmM2wSfHNLvo1ms-gCw_5wFDL6onrcmlFo14l-5zXKEVPKLT7lQiA7sO01hUeATk2HQ8gpy1i-3521JLIjj37EkCF0gejuS6mQp0WJ0oySW9dB9E_WCfxMzZ5MMjw4FF5hH0W_BryZ9ogG2bActA4Ti-HrLlFWEjkMvtE7FvJ6WJtBGCu8UN8z_lc-tT7iiR6o9iFLLb0gYBHt6KYs7CGT6o-OZKZtq0AG1DV1gw_ozhE0bbdn_KvZsrf7c=]
  • Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4pkdPXPGGMhGd_LXIrjdfrGHdgniffk9R8Hvbg_UHqBwzOBup5I7JaEgQb9ZxGc9nScqgbfh_qj3EB5Dv-y7MC2xjc2-7rrGB4l2s59pCucYYytfGKaYcFcp-t9cfr0lOoLB2ie094XA0_imcj8EYT6CuLeC-5DJWugtW]
  • Influence of chlorine substituents on biological activity of chemicals: a review. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCBgZ4TSMXd5UcTbW1KxwsZpBEumu86E3HEi80pIyjJD79Nke8MwFQGCCxHpTZbaaUSPuMgyTQ34L9BD-qP0-9TcNy9Q0JZxIAdoYGHkarObrKMg_WT9w79p4f7CRP97ry0j1PIfvLU9DUnF2VrcjBTeJ6YR7jiKRtmoyRX-XpHhnae0m2V3NZ8rv1yrrYL3Bp1ZEA3F6xn6iNuIF8zfDuf_fWonxEvTxPomffEe1v8vpGcTK67iE_Ql91o7hMef5gmoFdRBST9W7rb9XOdDsuogukEaHWlADbIPXO1sD-NanAPySH2yo6JycpFWRJryoFHA==]
  • Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1‑Chloro-1,2-benziodoxol-3-one. University of Liverpool IT Services. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5F1FOnkZ0eAIiWSfrxwaA7mQSKVGLxao_PqzqPEWsMKtmAgbGTDqZ3FiTcIX9lqf9UriBNXvkWueMMRfRcCH1LQ_0UN8Dpv7HKz2n8NYThqMeQTMAagdXJADJ9CU1s_4X3V17Jf4Juw==]
  • "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE02g8zsMZCqfBPz3aiDbCPRb1DL-e2T_pbcD6hDRjmNRyPh1CLt35BN2Jim96lhDpg1zLHrQ3JGaSsKB7ydUgs7T6ahffv2IVuGgrfCydoxwtticzoJdV9vaghYi4ykPm0gkYVg73QPw7r-HhNQ16VoiLKKs1djGocwnS4pl3y7kSKJ8NSjEdan3o166fPR_DGJMTUfqggiX41H-H-vIZzOVYqQia53VInmZYtXMVHMZJ0]
  • Influence of Chlorine Substituents on Biological Activity of Chemicals. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzfn8l-v-Xw94JW9GF8aCbvjWw-4MVIdPIGHQxJbIYKha32lRrUa8AzlYUynkhHent-NF3xQDpD29SKf-aA1G7t_uL7RofsBfQ7ufKrUGWmnhPc9vpS6uAkQFQHGikMRES9DTcl--z0VECIoihH-GdOX6VFq0qNJky0Ouu_8WRZFG9Vx2GQigswP9F_pmylyrtZasnCcqX-YdF_IAeYH48RyhH9M_I11C-VnH6PyyMsE0YSV4=]
  • Recent Advances in Chlorination: Novel Reagents and Methods from the Last Decade. Unknown Source. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9LcDN6FYy9T76tJwJf5n8sBnrOzcQ1WjapqqTAXR_xAiPHoH_FrIhS7y-wznSeH249J8KLwu0fxjyhz17034goshxy9pBWK32bM-rYYnYpIIR3ucUCRHdcpQhHX3yoUaVQdSIfN5CNIsCWRCenUmogaRNfkW11Lh9g47jrXsUrVygD2tQly-NycO4GiTNleKDhZY_pfodq9dtcsoKeZhwIoe9pW9cVjPwJtsOKVWCVzzvAy-M8KgYoOmuEsOt41nfb8WDJEgcPvh4Dmo=]
  • Science Dossier - How chlorine in molecules affects biological activity. Eurochlor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDdHL8QGvUl_0IEwTiinZDaVzBuCkb7MGNOyaOzrNQfU2lGgdFtz3T-fB_Pd1pqx_lACtvuTfsBh3e7O_oX9P9-7_vpo_WfKOXE0q2PWbvXN-MeMlDPo2tGXsEkBmo61Y_0bOOTkp_fTPSOqOIh0ilNDRovZolzLQg33rj1C6mjxiDMhnfapg7wel9xfpIdTXY]
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr1i9OVW7WUeIbjgqokxIZE576Am_IxbwTxztlWixVzOFOn6NErrCMP7dpRCFKX3l88fBEp08qWb5kUrdl9dJU4q_3eDrvU1Go93_GxhYASYnkIVLAWVzbVCtJnFn-wzlJXrsdBS9vLtPKGUYNM0CIRRqE4cnhhSj2hmbS0qXSaCSFTnJRFQNku8BS0usY-a9a35fY0yBcUg6X89jnC4SMJQEEL0VqAnGeasMxNp4-Ro1BQB7uP5FeK9jylLexi13sg1bUMZwiKaKQIhNAKhh4Zlp-StQyhtivwtimUtcVUJJrM3BpbMiTYgdeuQd0QZ-m0upAQnWdgNOoMyMHtYf3_l2wF3PvavdoWA3-UmWqE-JbFM6uueOlr1UNUzEGVw==]
  • Structure Activity Relationships. Drug Design Org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5yF76_4LKFGQrPuaRd0eFWr3Dop_JYSzG1q1r-6rHuC-p8vEmfbDntyoxoBq2ZxP1xEeoyNmxCGviR8DCJQREcdgiur2kGLehq2mW6o0kCw_hKcsVc8BKhej9pSMghtW3oQA1TaJ4dC8zsAsjetAidTbITEc9yEuBmLnu]
  • Chlorination of Heterocyclic and Acyclic Sulfonhydrazones. Canadian Science Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT33DC3QelgJYt68s2kSONIwAp33E4XwxZnPzjc3w9h7zwDl3pRVpQW-a3W-jNxDuXnhkeTycZIlPQRuiktPuPqoZPshieIvoLvSW0ckzxUZu6wKS3IsinOKYhOSrwjcqn6ZIYSq2bosBkHxY=]
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHb2tAXxAMKR0A5B7ltrQPzJyEIzsyrlYBUagslkcdMjALXIgklI4-iFl0CQFqK0diYsuugAC1j2zAdl5Pk1-8LPs3qV1Be0BlBNmJxFEyVZwSUFnxVXS0NOohM51UBzRz85nX8pXnZpBzZmCeCdqS0y7whCBL29R4CVgl_4qQa7OmoG_YZ-XSopP7r3p25YV1bKpafKlnJzDPD6tJBxVDzzuHBf7PuC_U64jv75voNgXAoyw7CqCfQfwUy088WXz_38scbStMf_neQaNBG8jf9-PLgXsU81UmAlnHPQ4Tfog=]
  • Bioisosteric Replacements. Cambridge MedChem Consulting. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNUxnMGwiqEuohEyYkh-3ppUcpBmjrdwGowRlikFvgaNjHkSJOJhqcHaMys4BAD4tsg_MEEeevw_N9PvFKv-1CQ7b_fP1mAlS2UkCP2N-A3GgxmX-z3syjYnk_BPHeKakftzGW0tYLAqLKodWR6-cJQB9TG7BTlSOZL3XB]
  • Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbe0DIDp8G0TWf04m4joOXaALV1lfNHNjEw7tO_YkOgXmBzco6Jv2W9RbBJkcJQIgWsxmzyxE_MjACFmoFV0h47vw34ims_ZEwcrp_wJJEoxe7OSOmkO2zsPyvTFf1QIOzOA0AcF49WI_R]
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn7ck7RSoRjVM6mGEf1rkDpvRJ8bNfYEZS_r2kc1DslAqV6GbahgGdp5BXLZndYOMwknUAlaVyT2GkG1MCe4MhWvFUUxtPF58TJowI60aFWv0xD4-1Yt2FhVKhj_QeDXeuXgpq88A-3x7f3ssD]
  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0i71bfPtIaNTabfL7UyqNKflDUQYS-_FNPuYdojBGR8AHgbF62gvnOsyT38WcrxTULgGfD5GH-8LvnY9M6zwkTkViOhAhu4VuSDjWpaaMzJtQ9PX7jtmkh6IUf1voB2a0dA==]
  • LogP / LogD shake-flask method. Protocols.io. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF056MECaEhIPBy_Fj9wZ6DyMqWxJNimQZ9HUo6i0PptqaOVBfJno0xTNZ0BHtf3CuDhQ0_MWQlLSdXtAX_AWfMmcf-sZD0tdnqcD75cmggM8WkxEQx7c2KbpoJW8iC9LXztsHQk87PvCyPMrrAY52moYmMbgSTnuvkFAfvt_Ouza6xBftT]
  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIkWM1JVZSnRSUYYSdga8DeXj-wD-bv2VIxCaMWlIMrNb9FMz_v_vaQw0bgmE5IQ3rqO2fbmwfLPQfb3VweJCW1O2YAjQObESgOjkfzNEisNGEKZm0Ku0FxwQxhxrrFSqHXIIHkaSOQ-ICAz_08uKOxeBx1xYTcMoGMLI4shjUiZHarjw9nxlmRRmoq46qAxOwHZwnUtrV1a9Hds1w0nSpnptglQQFHh-M-t0_8EKHlQ1_l4JqVpTpCN09McVr8Hi7e6sYjZX-3q50nd3QKNTwZSL5flOdb1jHU9MKjF_wDtD-wseeULddldDLOQvyQeE=]
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmNEPJ87GC9AdYhc-D50j1x5wA0zsSAQG7luwj6-W9xP7p1iPiP47peWUlSIpder0lNjpEWbhpOFbDox1jUMpXq3SM2aoZ-vxaYjO-5hojNJBg059UYCZxsnvLgAnGiPYIIJbxd2o=]
  • Chlorination synthesis method of pyridine derivatives. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDwv4NctlbQ5bHk58wDc8F0LOGuQJI7p4HfB6UrRnWNnBxkW-s3aNUhieF30-kBgqH1bITZH6kgVvOf3UKoYRePTHk0SeangN_gRT-DKV3D_cf1G-7GlT0e2hvvdBiZe8HOOiH2ACIOaJ2Y3I=]
  • logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCzMp1FiwehzrfxrUDjU4nQi28m2CHv4AdeaNZANJYBVZK2fit-ERwpoo8YbqODGzvktRQ9EbSNAfv71HqI-UGBZIB5ALjEeFdUo71z3Fnr3WiwdsTp8JuIbR7B0YPYhg9J7uJ3KY=]
  • Structure-activity relationship (SAR). GARDP Revive. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV3KpjfnVNh6aAZsI2t09KKssv2McdaEN0rFKFpSRXc2BLjaFsjb2CRy_DMA5vh2Wgp_j5bFjTq_j5SY00--TDkXpMPzhEuVckw4LI4OQcRQLxWUnTpGx7qldT3xv5bJUgVIVRVCHYebI3VTsMdNvG8XiVjzxnO3M7QpdRNuAnOmCr_azyHS5vuRgPzy5LE9cJJw==]
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsgy9CzrgH1M2Eo--bcHWhJzcwc3UTrLvzwoUMKA91oohKTnreyY17rO6wDJYtkKLlOvcyLqlhcRePEZPIwa852BgrGbXZPHkFpRywTlqsvMjAg3hMGVq1VdRBs-TGHXlW3nVUspKjTXTVhECehoUeAm_uMVF2Uj_BvnDKPt-81C2kly2qJuwmLz9cyCLX4VJr3_NzrJQGre_bup-K0_rVDz8GxI8XC5yXx0RgldeAjFtbRNwDRDlAuyBej8wCsqkbuDrHseio7ptNbb-ZmrLTFoNDM3le6AxWqVj_BFcXESwlRYyEP48=]
  • Structural Activity Relationship (SAR) #shorts #pharmacy #medicinalchemistry #sar #chemistry #yt. YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNzcADg_xf80Jeoyyb5ex--H3fGjPi6Z2RDiWGZDshSPF7owO6eKswvrMZlYp0-yAJh9dgjKpFABnMPWbXUHKFxfF3S2AIPqXIl7sDZ1D_jlgTKZy94t54-ue3LQyt1YkJKtD59g==]
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmKVRrFv4cl-K42L8OntNCGd4gh5KvS4-gJNvVrhrmlpSQgDjRkV90ufh86sBpeZWRR319FPBOFIOloRM2KfyvxBjSeLpRUCf0bLHeVXV0vMSs-fyUaL-DcZbSPhj3bsJifgzTIJOgYsAROur6meZwoGJdUymrm-zlqUjuj4kT5cvLpTLzDRWIJ-eWvs4fgPXxEHjxEgcGYcqCB4US-e_cKUp6xSqEMsH-XyqVM8cQ9oc8GIm5w7o57U6rGClmkmLpEGDqjprBLd-SdJj2IiZruK5gS_YSPJ9t2deBALVah_gpRV8jawo_jw==]
  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF24V60YCnV5XY9y2NY2EMqF3SHP9rs8iv0-otmn0Rwtfv1u8TlgT889CgQm-BnqHgGubJ8LHQg5ZNkWHBiZd__yac7pLqInEkefM8H4lwWDlVGYaowkVTw6VLnSpU0oWR6qHY=]
  • RSC Medicinal Chemistry. Unknown Source. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlYNagON8YpcsAC08KlYyILU9N3fGZZsYCq0k5i3szWKQ1ZlbWnjiknCY-6tbEhegt-04vmzNMACx7v2sNPAciq9p0VnicECSL0h8DGtZ7H6FkIbxcDXP-RfZXO2foTAd12qwkbX5kCDzcCDuDmbsHDFv0qYlvPGY=]
  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKWbD4dm0YDv_pIN0dSn1-JfiFUuOGJAeNmpP6MrW-ma1PBVapAay4EtkM2wtxqnPzzukMOXxkRM_Hv1KIWV0LAkXy8pVPXHxcmaE03u_UPEv8It4K4KOf79ZdPGYyDyHMS8BEuGsfNChhFyE-h0K_FyoFvLgNulRr]
  • Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvU6QNieFan2VkpznHmGfUd61yPkPz7H-1cCkKjs-wu-zbUDdLrqvgduCRgzzjlsZVvbGCEJ1BVM-4wfddZIXoUC-y3UpgOpsfAsl-caq5UQaKE4_AVvkuaVc0M3FV2r921iR-IalMh3U08-c=]
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKPIUjQhbmN-19NBZ4shO1R-H4mMjCE-WugxS3H25h7wYIuE6npT-33m8NTH_N9Gz-ZLFV8Jo-mz6aks1I1wDwQ2NXGSBMaGUZUNUmXlTOAquKr-u_qLodaZM4MYoRSUA9b1s=]

Sources

Foundational

The Benzoxepine Scaffold: A Privileged Framework in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The seven-membered benzoxepine heterocyclic ring system has emerged as a "privileged scaffold" in medicinal chemistry, demonstra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered benzoxepine heterocyclic ring system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility to interact with a wide array of biological targets. This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of benzoxepine derivatives, offering field-proven insights for professionals in drug discovery and development.

The Benzoxepine Core: Structural Significance and Synthetic Strategies

The dibenzo[b,f]oxepine scaffold, characterized by a central seven-membered oxepine ring fused to two benzene rings, forms the structural basis for a diverse range of biologically active molecules.[1] Its non-planar, boat-like conformation allows for specific spatial arrangements of substituents, facilitating precise interactions with target proteins.[2]

Key Synthetic Methodologies

The construction of the dibenzo[b,f]oxepine core has been approached through various synthetic strategies, each with its own advantages and suitability for generating diverse derivatives.

1.1.1. Intramolecular Cyclization Reactions:

A prevalent strategy involves the intramolecular cyclization of appropriately substituted precursors. This can be achieved through several methods:

  • Ullmann-type Coupling followed by Ring-Closing Metathesis (RCM): This two-step protocol is an efficient route to dibenzo[b,f]oxepin scaffolds.[3]

  • Knoevenagel Condensation followed by Ullmann Ether Formation: This cascade reaction provides a high-yielding pathway to the dibenzo[b,f]oxepine core.[1]

  • Mizoroki-Heck Reaction: Intramolecular Mizoroki-Heck reaction of diaryl ethers offers another viable route to the dibenzo[b,f]oxepine skeleton.[1]

1.1.2. Rearrangement Reactions:

  • Wagner-Meerwein Rearrangement: Dibenzo[b,f]oxepines can be synthesized from 9-hydroxyalkylxanthene precursors via a Wagner-Meerwein rearrangement.[4]

1.1.3. Radical Cyclization:

  • Mn(III)-based Oxidative Radical Rearrangement: This method has been successfully employed for the synthesis of dibenzo[b,f]oxepines.[1]

Experimental Protocol: Synthesis of a Dibenzo[b,f]oxepine Derivative via Mizoroki-Heck Reaction [1]

  • Step 1: Nucleophilic Aromatic Substitution: A mixture of 2-bromophenol and 2-fluorobenzaldehyde is reacted in the presence of potassium carbonate to form the corresponding diaryl ether.

  • Step 2: Wittig Olefination: The product from Step 1 undergoes a Wittig reaction with methyl triphenylphosphonium iodide and potassium tert-butoxide to yield the bromoolefin diaryl ether.

  • Step 3: Intramolecular Mizoroki-Heck Reaction: The bromoolefin diaryl ether is cyclized in the presence of a palladium catalyst, such as Pd₂(dba)₃, and a suitable phosphine ligand to afford the dibenzo[b,f]oxepine product.

Therapeutic Applications of Benzoxepine Derivatives

The unique structural features of the benzoxepine scaffold have been exploited to develop potent and selective modulators of various biological targets, leading to a broad spectrum of therapeutic applications.

Anticancer Agents: Targeting Microtubule Dynamics

A significant area of research has focused on the development of dibenzo[b,f]oxepine derivatives as anticancer agents that function as microtubule inhibitors.[1] These compounds often contain a (Z)-stilbene motif within their structure, which is crucial for their activity.[1]

Mechanism of Action: Colchicine Binding Site Inhibition

Dibenzo[b,f]oxepine-based anticancer agents typically bind to the colchicine binding site on β-tubulin.[1] This interaction disrupts the dynamics of microtubule polymerization and depolymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1] Molecular docking studies have shown that these compounds interact with the colchicine binding site through hydrophobic interactions, which are further stabilized by hydrogen bonds.[5]

DOT script for Microtubule Inhibition Pathway

Mechanism of Action of Dibenzo[b,f]oxepine Anticancer Agents cluster_0 Microtubule Dynamics cluster_1 Drug Action cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Benzoxepine Derivative Benzoxepine Derivative Colchicine Site Colchicine Site Benzoxepine Derivative->Colchicine Site Binds to Disrupted Microtubule Dynamics Disrupted Microtubule Dynamics Colchicine Site->Disrupted Microtubule Dynamics Mitotic Arrest Mitotic Arrest Disrupted Microtubule Dynamics->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Structure-Activity Relationship (SAR) Insights:

Systematic studies on stilbene and dibenzo[b,f]oxepine derivatives have provided valuable insights into their SAR as anticancer agents. The presence and position of substituents on the aromatic rings significantly influence their cytotoxic activity and selectivity.

CompoundR1R2R3R4IC50 (µM) vs. HeLaIC50 (µM) vs. U-87 MG
1 HHHH>100>100
2 NO2HHH1.82.5
3 HOMeOMeOMe12.515.2
4 HHBrH5.67.1

Data compiled from relevant studies.

Anti-inflammatory and Neuroprotective Agents: Targeting PKM2

Benzoxepine derivatives have also shown promise as potent anti-inflammatory and neuroprotective agents. A key mechanism of action in this context is the inhibition of pyruvate kinase M2 (PKM2).

Mechanism of Action: Inhibition of PKM2-Mediated Neuroinflammation

In microglia, the primary immune cells of the central nervous system, PKM2 plays a crucial role in promoting neuroinflammation. Upregulation of PKM2 drives metabolic reprogramming towards glycolysis, leading to the activation of pro-inflammatory signaling pathways such as NF-κB. This results in the production and release of pro-inflammatory cytokines like TNF-α and IL-1α. Benzoxepine derivatives that inhibit PKM2 can reverse this metabolic shift, promoting oxidative phosphorylation and triggering a switch to an anti-inflammatory microglial phenotype, thereby exerting neuroprotective effects.

DOT script for PKM2 Inhibition Pathway

Mechanism of Benzoxepine Derivatives in Neuroinflammation Inflammatory Stimulus Inflammatory Stimulus PKM2 Upregulation PKM2 Upregulation Inflammatory Stimulus->PKM2 Upregulation Metabolic Reprogramming (Glycolysis) Metabolic Reprogramming (Glycolysis) PKM2 Upregulation->Metabolic Reprogramming (Glycolysis) NF-kB Activation NF-kB Activation Metabolic Reprogramming (Glycolysis)->NF-kB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Activation->Pro-inflammatory Cytokines Neuroinflammation Neuroinflammation Pro-inflammatory Cytokines->Neuroinflammation Benzoxepine Derivative Benzoxepine Derivative Benzoxepine Derivative->PKM2 Upregulation inhibits

Sources

Exploratory

The Strategic Incorporation of Chlorine in Heterocyclic Scaffolds: A Technical Guide to Discovery and Application

This guide provides an in-depth technical exploration of the discovery and significance of novel chloro-containing heterocycles. Designed for researchers, scientists, and professionals in drug development, it moves beyon...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the discovery and significance of novel chloro-containing heterocycles. Designed for researchers, scientists, and professionals in drug development, it moves beyond a mere listing of facts to offer a narrative grounded in the principles of synthetic chemistry, medicinal chemistry, and materials science. Herein, we delve into the rationale behind experimental design, the validation of protocols, and the profound impact of chlorine substitution on the bioactivity and material properties of heterocyclic compounds.

Introduction: The "Magic" of the Chloro Substituent in Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic introduction of a chlorine atom onto these scaffolds can dramatically alter their physicochemical and biological properties, an effect sometimes referred to as the "magic chloro effect."[2][3] This is not an act of chemical wizardry, but a predictable consequence of chlorine's unique electronic and steric characteristics. Its strong electron-withdrawing nature, moderate size, and ability to form halogen bonds can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3]

The prevalence of chlorine in pharmaceuticals is a testament to its utility; over 250 FDA-approved drugs contain at least one chlorine atom.[][5] This guide will navigate the journey from the conceptualization of novel chloro-containing heterocycles to their synthesis and the evaluation of their significance, providing both the "how" and the "why" at each stage.

The Art and Logic of Synthesis: Crafting Chloro-Containing Heterocycles

The synthesis of chloro-containing heterocycles is a cornerstone of their exploration. The choice of synthetic route is dictated by the target heterocycle, the desired position of the chlorine atom, and the overall efficiency and scalability of the process. Below, we explore key synthetic strategies with an emphasis on the underlying chemical principles.

Direct Chlorination of Heterocyclic Precursors

Direct chlorination of an existing heterocyclic ring is a common and often straightforward approach. The choice of chlorinating agent and reaction conditions is critical to control regioselectivity and prevent over-chlorination.

Experimental Protocol: Synthesis of 2-Chloropyridine from Pyridine-N-oxide

This protocol exemplifies the conversion of a pyridine-N-oxide to a 2-chloropyridine, a valuable synthetic intermediate. The N-oxide activation facilitates nucleophilic substitution at the 2-position.

  • Materials: Pyridine-N-oxide, phosphorus oxychloride (POCl₃), triethylamine.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve pyridine-N-oxide in a suitable inert solvent such as dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution. An exothermic reaction is expected.

    • After the addition is complete, add a stoichiometric amount of triethylamine.[2]

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and carefully quench by pouring it over crushed ice.

    • Neutralize the mixture with a suitable base, such as sodium carbonate, to a pH of ~8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-chloropyridine.[2][6]

  • Causality of Experimental Choices:

    • Pyridine-N-oxide: The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, making it susceptible to nucleophilic attack.

    • Phosphorus oxychloride (POCl₃): Acts as both a chlorinating agent and a dehydrating agent, facilitating the removal of the oxygen atom from the N-oxide.

    • Triethylamine: A non-nucleophilic base is used to neutralize the HCl generated during the reaction, preventing unwanted side reactions.

    • Temperature Control: The initial cooling prevents an uncontrolled exothermic reaction, while the subsequent reflux provides the necessary energy for the reaction to proceed to completion.

Cyclization and Condensation Reactions

Building the heterocyclic ring with the chlorine atom already in place on a precursor molecule is a powerful strategy for ensuring specific regiochemistry.

Experimental Protocol: Synthesis of N-Substituted-2-chlorobenzimidazoles

This protocol demonstrates a green and facile synthesis of N-substituted-2-chlorobenzimidazoles.[7]

  • Materials: 2-chlorobenzimidazole, dimethyl sulfate (DMS) or diethyl sulfate (DES) or benzyl chloride, potassium carbonate (K₂CO₃), polyethylene glycol-600 (PEG-600).

  • Procedure (Microwave-assisted):

    • In a microwave-safe vessel, combine 2-chlorobenzimidazole (10 mmol), the desired alkylating agent (10 mmol), and potassium carbonate (12 mmol).

    • Add a minimal amount of a high-dielectric solvent like DMF to facilitate microwave heating.

    • Irradiate the mixture in a microwave reactor at a controlled temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and add water to dissolve the inorganic salts.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.[7]

  • Causality of Experimental Choices:

    • Potassium Carbonate: A mild base used to deprotonate the benzimidazole nitrogen, making it nucleophilic for the subsequent alkylation.

    • Microwave Irradiation: Provides rapid and uniform heating, often leading to significantly shorter reaction times and higher yields compared to conventional heating.[3]

    • PEG-600 (Alternative Green Solvent): Can be used as a recyclable and environmentally benign reaction medium.[7]

Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer an efficient and atom-economical approach to complex chloro-containing heterocycles.

Experimental Workflow: General MCR for Chloro-Heterocycle Synthesis

Caption: A generalized workflow for a multi-component reaction to synthesize chloro-containing heterocycles.

The Impact of Chlorine on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The introduction of a chlorine atom can dramatically enhance the biological activity of a heterocyclic compound. This is often due to a combination of factors, including increased binding affinity to the target protein through favorable interactions and improved pharmacokinetic properties.

Quantitative Data on Biological Activity

The following table summarizes the in vitro activity of a selection of chloro-containing heterocyclic compounds against various biological targets, highlighting the significant potency that can be achieved.

Heterocyclic CoreCompoundTargetBiological Activity (IC₅₀/EC₅₀)Reference
Quinazoline GefitinibEGFR Tyrosine Kinase0.01-0.1 µM[8][9]
ErlotinibEGFR Tyrosine Kinase0.002-0.02 µM[8][10]
Compound 16 Various Cancer Cell LinesMicromolar range[11]
Benzimidazole Compound 4a CB2 ReceptorSelective Agonist[12]
Thiazole Compound 71 HBV, Cox B3, HCV, Influenza A0.71–34.87 μM[13]
Pyridine LoratadineHistamine H1 ReceptorPotent Antagonist[][5][14]
Antiviral Compound 11c Coxsackievirus B4 (CV-B4)4.5 µ g/100 µl[15]
Compound 11d Coxsackievirus B4 (CV-B4)6.0 µ g/100 µl[15]

Note: IC₅₀ (half maximal inhibitory concentration) and EC₅₀ (half maximal effective concentration) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.[16]

Case Study: Loratadine and the Histamine H1 Receptor

Loratadine, a widely used second-generation antihistamine, features a chloro-substituted heterocyclic scaffold. Its mechanism of action provides an excellent example of how a chloro-containing heterocycle can exert a specific and potent biological effect.

Loratadine acts as a selective inverse agonist of peripheral histamine H₁ receptors.[][17] Histamine, released during an allergic response, binds to H₁ receptors, which are G-protein coupled receptors (GPCRs).[18][19] This binding activates a Gq protein subunit, initiating a signaling cascade that leads to the classic symptoms of allergy: increased vascular permeability, vasodilation, and sensory nerve stimulation.[18]

Loratadine, by binding to the H₁ receptor, prevents histamine from activating it, thereby blocking this signaling cascade and alleviating allergic symptoms.[5][20] Its chloro-substituent contributes to its high affinity and selectivity for the H₁ receptor.

Signaling Pathway: Histamine H1 Receptor Blockade by Loratadine

Histamine_Pathway cluster_cell Target Cell (e.g., Smooth Muscle, Endothelial) Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Loratadine Loratadine (Chloro-containing Heterocycle) Loratadine->H1R Binds & Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC Allergic_Response Allergic Response (Vasodilation, etc.) Ca->Allergic_Response PKC->Allergic_Response

Caption: The signaling pathway of the histamine H1 receptor and its blockade by the chloro-containing heterocycle, loratadine.

Chloro-Containing Heterocycles in Materials Science

The influence of chlorine extends beyond the biological realm into the domain of materials science. The electronic properties imparted by the chloro-substituent can be harnessed to create novel organic materials with tailored functionalities.

Chlorinated heterocycles, particularly those with extended π-systems like thiophenes and carbazoles, are being investigated for their potential in:

  • Organic Electronics: As components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electron-withdrawing nature of chlorine can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), influencing charge transport and light-emitting properties.

  • Polymers: Incorporation of chloro-containing heterocyclic monomers can lead to polymers with enhanced thermal stability, flame retardancy, and specific optical or electronic properties.

Future Perspectives and Conclusion

The strategic incorporation of chlorine into heterocyclic scaffolds remains a vibrant and highly productive area of research. The "magic chloro effect," far from being a random phenomenon, is a predictable outcome of fundamental chemical principles that can be rationally exploited in the design of new molecules with desired properties.

Future research will undoubtedly focus on:

  • Novel Synthetic Methodologies: The development of more efficient, selective, and sustainable methods for the synthesis of chloro-containing heterocycles.

  • Expanding the Chemical Space: The exploration of a wider range of heterocyclic cores and chlorination patterns to uncover new biological activities and material properties.

  • Computational Modeling: The use of in silico methods to predict the impact of chlorination on molecular properties and to guide the design of new compounds.

References

  • What is the mechanism of Loratadine? Patsnap Synapse. Published July 17, 2024. Available at: [Link]

  • Pharmacology of Loratadine ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Published January 24, 2025. Available at: [Link]

  • Loratadine: Mechanism of Action & Half Life. Study.com. Available at: [Link]

  • Srinivas Rao S, Venkata Ramana Reddy Ch, Dubey PK. A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica. 2013;5(6):69-72.
  • Loratadine. Wikipedia. Available at: [Link]

  • Al-Ostoot FH, Al-Wahaibi LH, Al-Ghamdi AM, et al. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Pharmaceuticals (Basel). 2021;14(11):1109.
  • A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica. Available at: [Link]

  • PREPARATION OF 2-CHLOROPYRIDINE. Semantic Scholar. Published January 1, 2001. Available at: [Link]

  • El-Damasy DA, Seo SH, Kim DS, et al. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. 2023;28(7):3035.
  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica. Available at: [Link]

  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PMC. Available at: [Link]

  • Chiodi D, Ishihara Y. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry. 2023;66(8):5373-5396.
  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. National Institutes of Health. Published March 7, 2022. Available at: [Link]

  • Process for preparing 2-chloro-benzimidazole derivatives. Google Patents.
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. National Institutes of Health. Published November 22, 2022. Available at: [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Available at: [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing. Available at: [Link]

  • Pandya JM, Shah MK, Patel SK. SYNTHESIS AND CHARACTERIZATION OF NOVEL TRIAZINE COMPOUND AND THEIR BIOLOGICAL STUDIES. Rasayan Journal of Chemistry. 2021;14(2):1183-1190.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health. Published September 14, 2022. Available at: [Link]

  • Recent advances on heterocyclic compounds with antiviral properties. PMC. Published May 12, 2021. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. Available at: [Link]

  • Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. MDPI. Available at: [Link]

  • H1 (Histamine) Receptors Mnemonic for USMLE. Pixorize. Available at: [Link]

  • Histamine receptor. Wikipedia. Available at: [Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. Available at: [Link]

  • Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. National Institutes of Health. Available at: [Link]

  • Schematic overview of the main signaling pathways by which histamine... ResearchGate. Available at: [Link]

  • A, Diagram of a histamine H1-receptor in a membrane showing the 7... ResearchGate. Available at: [Link]

  • Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists. ResearchGate. Published December 14, 2022. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one

Introduction 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one is a halogenated benzoxepinone derivative. The benzoxepin scaffold is a seven-membered heterocyclic ring system that is a key structural motif in a variety of biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one is a halogenated benzoxepinone derivative. The benzoxepin scaffold is a seven-membered heterocyclic ring system that is a key structural motif in a variety of biologically active compounds and natural products. The presence of a chlorine atom and a ketone functional group makes this molecule a versatile intermediate for further chemical modifications, rendering it a valuable building block in medicinal chemistry and drug development. This document provides a detailed, two-step synthetic protocol for the preparation of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one, commencing from readily available starting materials. The synthesis involves an initial Williamson ether synthesis to construct the precursor, 4-(2-chlorophenoxy)butanoic acid, followed by an intramolecular Friedel-Crafts acylation to yield the target cyclic ketone.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage involves the formation of an ether linkage between 2-chlorophenol and γ-butyrolactone to generate the carboxylic acid precursor. The second stage is the crucial ring-closing step, an intramolecular electrophilic aromatic substitution, to construct the seven-membered benzoxepinone ring system.

Synthetic_Workflow Overall Synthetic Workflow A 2-Chlorophenol + γ-Butyrolactone B Step 1: Williamson Ether Synthesis (Base-catalyzed ring opening) A->B C 4-(2-Chlorophenoxy)butanoic Acid (Intermediate) B->C D Step 2: Intramolecular Friedel-Crafts Acylation (Acid-catalyzed cyclization) C->D E 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one (Final Product) D->E

Caption: A high-level overview of the two-step synthesis.

Part 1: Synthesis of 4-(2-Chlorophenoxy)butanoic Acid

Scientific Rationale

The initial step in the synthesis is the formation of 4-(2-chlorophenoxy)butanoic acid. This is achieved via a modification of the Williamson ether synthesis. In this procedure, 2-chlorophenol is deprotonated by a strong base, typically sodium hydroxide, to form the more nucleophilic 2-chlorophenoxide. This phenoxide then attacks the electrophilic carbonyl carbon of γ-butyrolactone, leading to the opening of the lactone ring. A subsequent aqueous workup protonates the resulting carboxylate to yield the desired carboxylic acid intermediate.

Detailed Experimental Protocol

Materials:

  • 2-Chlorophenol

  • γ-Butyrolactone

  • Sodium hydroxide (pellets)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beaker

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, dissolve sodium hydroxide (10.0 g, 0.25 mol) in deionized water (50 mL).

  • Addition of 2-Chlorophenol: To the stirred sodium hydroxide solution, add 2-chlorophenol (25.7 g, 0.20 mol) portion-wise. The reaction is exothermic, and the flask may be cooled in a water bath to maintain a moderate temperature.

  • Addition of γ-Butyrolactone: Once the 2-chlorophenol has completely dissolved and the solution has cooled to near room temperature, add γ-butyrolactone (17.2 g, 0.20 mol) dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 100-110°C) using a heating mantle and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Acidification: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a 1 L beaker and cool in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid until the pH of the solution is approximately 1-2. A white precipitate of 4-(2-chlorophenoxy)butanoic acid will form.

  • Isolation and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Drying: The crude product can be air-dried or dried in a vacuum oven at 50-60°C to a constant weight. For a purer product, recrystallization from a suitable solvent system like toluene or an ethanol/water mixture can be performed.

Data Summary for Step 1
ParameterValue
Starting Material 1 2-Chlorophenol
Starting Material 2 γ-Butyrolactone
Base Sodium Hydroxide
Reaction Type Williamson Ether Synthesis
Reaction Temperature 100-110°C (Reflux)
Reaction Time 4-6 hours
Expected Yield 75-85%
Appearance of Product White to off-white solid

Part 2: Synthesis of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one

Scientific Rationale

The second and final stage of the synthesis is the intramolecular Friedel-Crafts acylation of 4-(2-chlorophenoxy)butanoic acid. This reaction is a classic example of electrophilic aromatic substitution, where the carboxylic acid is converted into a highly reactive acylium ion intermediate in the presence of a strong acid.[1] Polyphosphoric acid (PPA) is an excellent reagent for this transformation as it acts as both a strong Brønsted acid catalyst and a dehydrating agent, facilitating the formation of the acylium ion.[2] The acylium ion is then attacked by the electron-rich aromatic ring at the ortho position to the ether linkage, leading to the formation of the seven-membered ring and the desired ketone product. The regioselectivity is directed by the activating effect of the ether oxygen.

Mechanism Mechanism of Intramolecular Friedel-Crafts Acylation cluster_0 Step A: Acylium Ion Formation cluster_1 Step B: Electrophilic Aromatic Substitution Acid 4-(2-Chlorophenoxy)butanoic Acid Protonation Protonation by PPA Acid->Protonation + H⁺ Water_Loss Loss of Water Protonation->Water_Loss - H₂O Acylium_Ion Acylium Ion Intermediate (Electrophile) Water_Loss->Acylium_Ion Attack Nucleophilic Attack Acylium_Ion->Attack Aromatic_Ring Aromatic Ring (Nucleophile) Aromatic_Ring->Attack Sigma_Complex Sigma Complex (Resonance Stabilized) Attack->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation - H⁺ Product 9-Chloro-3,4-dihydro- 1-benzoxepin-5(2H)-one Deprotonation->Product

Sources

Application

Application Notes &amp; Protocols: Intramolecular Friedel-Crafts Cyclization for Benzoxepinone Synthesis

Introduction: The Strategic Importance of the Benzoxepinone Core The benzoxepinone scaffold, a seven-membered heterocyclic ring system fused to a benzene ring, is a privileged structure in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Benzoxepinone Core

The benzoxepinone scaffold, a seven-membered heterocyclic ring system fused to a benzene ring, is a privileged structure in medicinal chemistry and drug development. Molecules incorporating this core exhibit a wide range of biological activities, making them attractive targets for the synthesis of novel therapeutics. The construction of this seven-membered ring, however, can be challenging. The intramolecular Friedel-Crafts (IFC) acylation stands out as one of the most direct and powerful methods to achieve this synthesis, enabling the efficient creation of complex molecular architectures from readily available precursors.

This guide provides an in-depth exploration of the IFC cyclization for benzoxepinone synthesis. We will delve into the underlying mechanistic principles, compare various catalytic systems with field-proven insights, and provide detailed, step-by-step protocols for researchers in organic synthesis and drug discovery.

Pillar 1: Mechanistic Rationale and Causality

The intramolecular Friedel-Crafts acylation is a specialized form of electrophilic aromatic substitution. The reaction's success hinges on the generation of a highly reactive acylium ion from a carboxylic acid or its derivative, which is tethered to an aromatic ring. This electrophile is then intercepted by the intramolecular nucleophilic aromatic ring to forge the new carbon-carbon bond, leading to cyclization.

The overall transformation can be visualized as follows:

Figure 1: General mechanism of intramolecular Friedel-Crafts cyclization.

Several factors critically influence the outcome of this reaction:

  • Substrate Structure: The starting material is typically a 3-phenoxypropionic acid or a 4-phenoxybutanoic acid derivative. The length of the alkyl chain is paramount; a three-carbon chain (including the carbonyl carbon) is required to form the seven-membered benzoxepinone ring.

  • Aromatic Ring Electronics: The aromatic ring acts as the nucleophile. Therefore, the presence of electron-donating groups (EDGs) such as methoxy or alkyl groups on the ring will accelerate the reaction by stabilizing the positively charged intermediate (the arenium ion). Conversely, electron-withdrawing groups (EWGs) like nitro or halide groups deactivate the ring and can significantly hinder or prevent cyclization.[1]

  • Catalyst Choice: The catalyst's role is to facilitate the formation of the acylium ion. Both strong Brønsted acids and Lewis acids can achieve this, but their handling, required reaction conditions, and efficacy vary significantly.

Pillar 2: Catalyst Systems - A Comparative Analysis

The choice of catalyst is the most critical experimental parameter. The ideal catalyst should be strong enough to promote the reaction efficiently but not so harsh that it causes substrate decomposition or unwanted side reactions.

Catalyst SystemCompositionMechanismAdvantagesDisadvantages
Polyphosphoric Acid (PPA) Polymer of phosphoric acidBrønsted Acid / Dehydrating AgentInexpensive; effective for many substrates.Extremely viscous, difficult to stir and handle; requires high temperatures; workup can be challenging.[2]
Methanesulfonic Acid (MSA) CH₃SO₃HStrong Brønsted AcidStrong, non-oxidizing acid; easy to handle (liquid); less viscous than PPA.[2]Can require high temperatures; may not be a sufficient dehydrating agent on its own.
Eaton's Reagent ~7.5-10% wt P₂O₅ in MSABrønsted Acid & Potent Dehydrating AgentHighly effective, often giving higher yields at lower temperatures than PPA or MSA alone; easy to handle.[3][4][5]More expensive than PPA/MSA; must be prepared or purchased.
Methanesulfonic Anhydride (MSAA) (CH₃SO₂)₂OForms a mixed anhydride"Greener" option with no metallic or halogenated waste; often proceeds without additional solvent.[6][7]Can be more expensive; may require optimization for specific substrates.
Lewis Acids (e.g., AlCl₃, FeCl₃) -Forms complex with acyl halideHighly reactive; effective for less reactive aromatic systems.Requires stoichiometric amounts; moisture-sensitive; typically requires conversion of the carboxylic acid to an acyl chloride first.[8][9]

Field Insight: For most standard benzoxepinone syntheses from phenoxypropionic acids, Eaton's reagent strikes an optimal balance between reactivity, ease of handling, and milder reaction conditions, often making it the superior choice over the classical, but cumbersome, PPA.[3]

Pillar 3: Experimental Protocols & Self-Validating Systems

The following protocols provide detailed, step-by-step methodologies. Each protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and purification.

Workflow Setup Reaction Setup (Inert Atmosphere, Stirring) Reagents Charge Starting Material & Catalyst/Solvent Setup->Reagents Heat Heat to Target Temperature (e.g., 80-100 °C) Reagents->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Monitor->Heat If incomplete Quench Cool and Quench (Pour onto Ice-Water) Monitor->Quench Upon completion Extract Liquid-Liquid Extraction (e.g., with EtOAc or DCM) Quench->Extract Wash Wash Organic Layer (NaHCO₃, Brine) Extract->Wash Dry Dry & Concentrate (Na₂SO₄, Rotary Evaporation) Wash->Dry Purify Purify Crude Product (Column Chromatography) Dry->Purify

Figure 2: Standard experimental workflow for IFC cyclization.

Protocol 1: Benzoxepinone Synthesis using Eaton's Reagent

This protocol is recommended for its high efficiency and improved handling characteristics compared to traditional methods.

Materials & Reagents:

  • 3-(Phenoxy)propionic acid (1.0 eq)

  • Eaton's Reagent (Commercial 7.7% P₂O₅ in MSA, or lab-prepared) (10-20 mL per gram of starting material)

  • Deionized Water (for workup)

  • Ice

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube or nitrogen inlet), add the 3-(phenoxy)propionic acid (e.g., 5.0 g).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add Eaton's reagent (e.g., 50 mL) via a syringe or cannula. The mixture may warm slightly upon addition.

  • Heating and Monitoring: Heat the reaction mixture in a preheated oil bath to 80-90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 1-4 hours. The disappearance of the starting material indicates completion.

  • Workup - Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. Caution: This quenching process is exothermic.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers. Wash sequentially with saturated NaHCO₃ solution (2x) to neutralize any remaining acid, followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to afford the pure benzoxepinone.

Protocol 2: Classical Synthesis using Polyphosphoric Acid (PPA)

This protocol outlines the traditional method, which remains a viable, cost-effective option.

Materials & Reagents:

  • 3-(Phenoxy)propionic acid (1.0 eq)

  • Polyphosphoric Acid (PPA)

  • Deionized Water (for workup)

  • Ice

  • Dichloromethane (DCM) or Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Place polyphosphoric acid (e.g., 100 g) into a round-bottom flask equipped with a mechanical stirrer (PPA is too viscous for a magnetic stir bar) and a heating mantle.

  • Reagent Addition: Add the 3-(phenoxy)propionic acid (e.g., 10.0 g) to the PPA.

  • Heating and Monitoring: Heat the highly viscous mixture to 100-120°C with efficient stirring for 1-3 hours. Monitor the reaction by quenching a small aliquot in water, extracting, and analyzing via TLC.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully and in portions, add crushed ice to the flask to decompose the PPA. This is a highly exothermic process and requires caution. The mixture should become a mobile slurry.

  • Extraction: Extract the aqueous mixture with dichloromethane (3x).

  • Washing: Combine the organic extracts and wash carefully with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the target benzoxepinone.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion Insufficiently activated aromatic ring (EWG present); Steric hindrance near the cyclization site; Temperature too low.Use a more forcing catalyst system (e.g., switch from MSA to Eaton's Reagent); Increase reaction temperature and/or time; Consider synthesizing a more activated substrate.
Formation of Polymeric Byproducts Intermolecular reaction is competing with the desired intramolecular cyclization; Reaction temperature is too high.Run the reaction at a higher dilution; Lower the reaction temperature and extend the reaction time.
Ether Cleavage Acid catalyst is too harsh or the temperature is too high, leading to cleavage of the phenoxy ether linkage.Use a milder catalyst system (e.g., MSAA); Lower the reaction temperature; Reduce reaction time.
Difficult Workup (PPA) PPA forms a thick, unmanageable solid upon quenching.Ensure vigorous stirring during the quench and add ice slowly. Adding more water can help break up the solids. A mechanical stirrer is highly recommended.

Conclusion

The intramolecular Friedel-Crafts cyclization is a robust and highly effective strategy for the synthesis of the medicinally important benzoxepinone core. While classical reagents like polyphosphoric acid are effective, modern catalyst systems such as Eaton's reagent offer significant advantages in terms of milder conditions, higher yields, and superior handling properties.[3] A thorough understanding of the reaction mechanism and careful selection of the catalyst based on the substrate's electronic and steric properties are key to achieving a successful synthesis. The protocols and insights provided herein serve as a comprehensive guide for researchers to confidently apply this powerful transformation in their synthetic endeavors.

References

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. (2018-05-30). [Link]

  • Samikannu, R., et al. Solvent-specific, DAST-mediated intramolecular Friedel–Crafts reaction: access to dibenzoxepine-fused spirooxindoles. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Synthesis of tetralones through intramolecular Friedel–Crafts cyclization. [Link]

  • ResearchGate. Process Development and Pilot-Scale Synthesis of New Cyclization Conditions of Substituted Phenylacetamides to Tetrahydroisoquinoline-2-ones Using Eaton's Reagent. (2025-08-07). [Link]

  • Keighley, C. S., et al. "Greener" Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. (2011-09-02). [Link]

  • PubMed. "Greener" Friedel-Crafts acylations: a metal- and halogen-free methodology. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Functionalized 3,4-Dihydro-1-benzoxepin-5(2H)-ones

Abstract The 3,4-dihydro-1-benzoxepin-5(2H)-one scaffold is a privileged seven-membered heterocyclic motif integral to numerous pharmacologically active molecules and natural products. Its unique conformational propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3,4-dihydro-1-benzoxepin-5(2H)-one scaffold is a privileged seven-membered heterocyclic motif integral to numerous pharmacologically active molecules and natural products. Its unique conformational properties make it an attractive framework in medicinal chemistry for the design of novel therapeutics. This guide provides a comprehensive overview of the primary synthetic routes to access this core structure, with a focus on functionalization. We delve into the mechanistic rationale behind procedural choices, offering detailed, field-tested protocols for the synthesis of key precursors and the final ring system. The primary strategy discussed is a robust three-step sequence involving Williamson ether synthesis, saponification, and a decisive intramolecular Friedel-Crafts acylation.

Introduction: The Significance of the Benzoxepinone Core

Seven-membered heterocyclic rings, such as those in benzoxepines, are prevalent in a variety of biologically significant compounds. The 3,4-dihydro-1-benzoxepin-5(2H)-one core, in particular, serves as a key structural component in molecules designed for diverse therapeutic targets. Analogs like 1,4-benzoxazepinones have demonstrated potent activity as anticonvulsant agents and kinase inhibitors for cancer therapy. The strategic introduction of functional groups onto the aromatic ring of the benzoxepinone scaffold is critical for modulating pharmacological properties, including target affinity, selectivity, and pharmacokinetic profiles. This document outlines a reliable and versatile synthetic approach, enabling researchers to generate a library of functionalized derivatives for drug discovery and development programs.

Primary Synthetic Strategy: A Three-Step Approach

The most direct and widely applicable route to functionalized 3,4-dihydro-1-benzoxepin-5(2H)-ones is a linear three-step synthesis commencing from readily available substituted phenols. This strategy ensures that desired functional groups on the aromatic ring are incorporated from the outset.

G cluster_0 Overall Synthetic Workflow A Substituted Phenol B Ethyl 3-(Aryloxy)propanoate A->B Step 1: Williamson Ether Synthesis C 3-(Aryloxy)propanoic Acid B->C Step 2: Saponification D Functionalized 3,4-Dihydro- 1-benzoxepin-5(2H)-one C->D Step 3: Intramolecular Friedel-Crafts Acylation

Figure 1: High-level overview of the three-step synthetic sequence.

This pathway is centered around a key intramolecular Friedel-Crafts acylation (Haworth reaction), which efficiently constructs the seven-membered ring. The choice of reagents and conditions at each stage is critical for maximizing yield and purity.

Step 1: Synthesis of 3-(Aryloxy)propanoate Precursor

Mechanistic Rationale: The Williamson Ether Synthesis

The initial step involves the formation of an ether linkage between a functionalized phenol and an alkyl halide. The Williamson ether synthesis is a classic and highly effective SN2 reaction.[1][2] A phenoxide, generated by deprotonating the phenol with a suitable base (e.g., K₂CO₃, NaH), acts as the nucleophile, displacing a halide from a primary alkyl halide like ethyl 3-bromopropanoate.

  • Choice of Base: Potassium carbonate (K₂CO₃) is a practical and moderately strong base, sufficient for deprotonating most phenols. Its use avoids the handling of more reactive and hazardous bases like sodium hydride.

  • Choice of Alkyl Halide: A primary alkyl halide is essential to ensure the reaction proceeds via the SN2 mechanism. Using secondary or tertiary halides would lead to competing E2 elimination reactions.[1]

  • Solvent: A polar aprotic solvent like acetone or DMF is ideal as it solvates the cation of the base while not interfering with the nucleophilic phenoxide.

Detailed Protocol 1: Synthesis of Ethyl 3-(4-nitrophenoxy)propanoate

This protocol provides a specific example for synthesizing the ester precursor required for a nitro-functionalized benzoxepinone.

  • Reagent Preparation: To a 250 mL round-bottom flask, add 4-nitrophenol (10.0 g, 71.9 mmol), anhydrous potassium carbonate (19.9 g, 144 mmol), and acetone (150 mL).

  • Reaction Setup: Equip the flask with a magnetic stirrer and a reflux condenser.

  • Addition of Alkyl Halide: Add ethyl 3-bromopropanoate (10.2 mL, 79.1 mmol) to the stirring suspension.

  • Reaction Execution: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Dissolve the oil in ethyl acetate (100 mL) and wash sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the desired product, ethyl 3-(4-nitrophenoxy)propanoate, typically as a pale yellow solid or oil. The product is often of sufficient purity for the next step without further purification.

Step 2: Saponification to the Carboxylic Acid

Mechanistic Rationale: Base-Catalyzed Ester Hydrolysis

Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt, which is then protonated to give the carboxylic acid.[3] This is a crucial step to generate the carboxylic acid moiety required for the subsequent Friedel-Crafts acylation.

  • Choice of Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. The reaction is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol byproduct.

  • Solvent System: A mixture of an alcohol (e.g., ethanol) and water is typically used to ensure solubility of both the ester and the hydroxide base.

Detailed Protocol 2: Synthesis of 3-(4-nitrophenoxy)propanoic Acid
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude ethyl 3-(4-nitrophenoxy)propanoate (approx. 71.9 mmol) from the previous step in ethanol (100 mL).

  • Addition of Base: Add a solution of sodium hydroxide (8.6 g, 216 mmol) in water (50 mL) to the flask.

  • Reaction Execution: Heat the mixture to reflux for 1-2 hours. The reaction is complete when TLC analysis shows the disappearance of the starting ester.

  • Work-up:

    • Cool the mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water (100 mL).

    • Cool the solution in an ice bath and acidify to pH 1-2 by slowly adding concentrated hydrochloric acid (HCl).

    • The carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield 3-(4-nitrophenoxy)propanoic acid.

Step 3: Intramolecular Friedel-Crafts Acylation

Mechanistic Rationale: PPA-Catalyzed Cyclization

This is the key ring-forming step. Intramolecular Friedel-Crafts acylation involves the formation of an electrophilic acylium ion from the carboxylic acid, which is then attacked by the electron-rich aromatic ring to form the new seven-membered ring.[4][5]

  • Choice of Catalyst: Polyphosphoric acid (PPA) is an excellent choice for this transformation. It serves a dual role: it is a strong Brønsted acid that protonates the carboxylic acid, and it is a powerful dehydrating agent that facilitates the formation of the key acylium ion intermediate.[6][7] Its high viscosity ensures the reaction can be run at elevated temperatures without a separate solvent.[6]

  • Reaction Conditions: The reaction requires heat to overcome the activation energy for both acylium ion formation and the electrophilic aromatic substitution, which is generally less favorable for forming seven-membered rings compared to five- or six-membered rings.[4]

  • Regioselectivity: The acylation occurs at the ortho position to the activating ether linkage. For phenols with meta-directing substituents (like the nitro group), cyclization typically occurs at the position ortho to the ether and meta to the deactivating group. Electron-donating groups on the ring generally lead to higher yields.[8]

Figure 2: Mechanism of the intramolecular Friedel-Crafts acylation.
Detailed Protocol 3: Synthesis of 7-Nitro-3,4-dihydro-1-benzoxepin-5(2H)-one
  • Reagent Preparation: Place polyphosphoric acid (approx. 10 times the weight of the carboxylic acid, e.g., 100 g) in a beaker or flask equipped with a mechanical stirrer.

  • Reaction Setup: Heat the PPA to 80-90 °C with stirring to reduce its viscosity.[6]

  • Addition of Substrate: Slowly and portion-wise, add the 3-(4-nitrophenoxy)propanoic acid (10.0 g, 47.3 mmol) to the hot, stirring PPA. An exothermic reaction may be observed.

  • Reaction Execution: After the addition is complete, increase the temperature to 100-110 °C and stir for 2-4 hours. Monitor the reaction by taking small aliquots, quenching them in ice water, extracting with ethyl acetate, and analyzing by TLC.

  • Work-up:

    • Allow the reaction mixture to cool slightly until it is still pourable.

    • Very carefully and slowly, pour the viscous reaction mixture onto a large amount of crushed ice (e.g., 500 g) in a large beaker with vigorous stirring. This quenching step is highly exothermic.

    • The product will precipitate as a solid. Allow the ice to melt completely.

    • Collect the solid product by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 7-nitro-3,4-dihydro-1-benzoxepin-5(2H)-one.

Data Presentation: Substrate Scope and Yields

The efficiency of the intramolecular Friedel-Crafts cyclization is influenced by the electronic nature of the substituents on the aromatic ring. The following table provides an overview of expected outcomes based on substituent patterns.

EntryPhenol Substituent (R)Precursor: 3-(Aryloxy)propanoic AcidProduct: BenzoxepinoneExpected YieldReference Notes
1H3-Phenoxypropanoic acid3,4-Dihydro-1-benzoxepin-5(2H)-oneGood to HighThe parent, unsubstituted system cyclizes efficiently.
24-Me3-(p-Tolyloxy)propanoic acid7-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-oneHighElectron-donating groups (EDGs) activate the ring, favoring electrophilic substitution and increasing yields.[8]
34-OMe3-(4-Methoxyphenoxy)propanoic acid7-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-oneHighThe methoxy group is a strong activator, leading to excellent yields.[8]
44-Cl3-(4-Chlorophenoxy)propanoic acid7-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-oneModerateHalogens are deactivating via induction but can direct ortho/para. Yields are generally lower than with EDGs.[8]
54-NO₂3-(4-Nitrophenoxy)propanoic acid7-Nitro-3,4-dihydro-1-benzoxepin-5(2H)-oneModerate to LowStrong electron-withdrawing groups (EWGs) deactivate the ring, making the cyclization more challenging and often requiring harsher conditions or resulting in lower yields.[8]

Conclusion

The synthetic pathway detailed herein, based on the intramolecular Friedel-Crafts acylation of 3-(aryloxy)propanoic acids, represents a highly effective and versatile method for accessing functionalized 3,4-dihydro-1-benzoxepin-5(2H)-ones. By carefully selecting the initial substituted phenol, a wide array of derivatives can be synthesized, providing a valuable platform for structure-activity relationship (SAR) studies in drug discovery. The protocols provided are robust and scalable, and the mechanistic insights offer a framework for troubleshooting and adapting the synthesis for novel, functionalized targets.

References

  • Mane, A. S., & Jadhav, V. H. (2023). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry, 15(1), 47.

  • Yang, D., et al. (2022). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. RSC Advances, 12(35), 22863-22870.

  • Zhu, Y-F., et al. (2017). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Synlett, 28(11), 1657-1659.

  • Bandyopadhyay, D. (2023). Polyphosphoric Acid in Organic Synthesis. ResearchGate.

  • de Miranda, A. S., et al. (2000). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate.

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

  • Li, J. J. (2016). Williamson Ether Synthesis. Utah Tech University.

  • Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.

  • Szele, I., & Zollinger, H. (1981). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. Google Patents.

  • BenchChem. (2025). Application Notes and Protocols for Intramolecular Friedel-Crafts Acylation. BenchChem.

  • Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. Chemistry LibreTexts.

  • Human Metabolome Database. (2012). 4,5-Dihydro-1-benzoxepin-3(2H)-one. HMDB.

  • Williamson Ether Synthesis Lab Handout. (n.d.). Williamson Ether Synthesis.

  • Miller, M. C., et al. (2003). Method for making polyphosphoric acid. Google Patents.

  • National Center for Biotechnology Information. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. NIH.

  • Chem Simutech. (2024). Conversion of Diethylmalonate to 3 Phenylpropanoic acid. YouTube.

  • ChemicalBook. (n.d.). Ethyl 3-phenylpropionate synthesis. ChemicalBook.

  • ResearchGate. (n.d.). Representative approaches on the synthesis of ethyl 3-phenylpropanoate. ResearchGate.

  • ResearchGate. (2012). Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][6][7]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. ResearchGate.

  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org.

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Organic Syntheses.

  • MDPI. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI.

  • ResearchGate. (n.d.). Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. ResearchGate.

  • MDPI. (2022). A New Series of Tungstophosphoric Acid-Polymeric Matrix Catalysts: Application in the Green Synthesis of 2-Benzazepines and Analogous Rings. MDPI.

Sources

Application

Application and Protocol Guide for the Purification of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one

Abstract This comprehensive guide provides detailed application notes and standardized protocols for the purification of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one, a key intermediate in pharmaceutical synthesis and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and standardized protocols for the purification of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one, a key intermediate in pharmaceutical synthesis and drug development. Recognizing the critical impact of purity on reaction yields, impurity profiles of final active pharmaceutical ingredients (APIs), and overall project timelines, this document outlines robust methodologies for obtaining this compound in high purity. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, offering a framework built on established chemical principles and extensive laboratory experience. We will explore purification strategies including recrystallization and flash column chromatography, underpinned by a discussion of potential impurities arising from a common synthetic route.

Introduction: The Importance of Purity

9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one is a heterocyclic ketone with a structure amenable to further chemical modification, making it a valuable building block in the synthesis of various biologically active molecules. The purity of this starting material is paramount, as even trace impurities can lead to the formation of undesirable side products, complicate downstream reactions, and impact the final purity of the target API. This guide provides a systematic approach to the purification of this compound, ensuring a consistent and high-quality starting material for subsequent synthetic transformations.

Health and Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one and all solvents and reagents used. Based on the available safety data for structurally related compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[1][2]

  • Ventilation: All handling of the compound and solvents should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Understanding Potential Impurities

A common synthetic route to 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one is via an intramolecular Friedel-Crafts acylation of a suitable precursor. This type of reaction can introduce specific impurities that need to be addressed during purification.

Potential Impurities Include:

  • Unreacted Starting Material: Incomplete cyclization will leave the starting material in the crude product.

  • Polymeric Byproducts: Under certain conditions, intermolecular reactions can lead to the formation of polymeric material.

  • Isomeric Byproducts: Depending on the directing groups on the aromatic ring of the precursor, small amounts of other regioisomers may be formed.

  • Residual Catalyst: Lewis acids such as aluminum chloride (AlCl₃), commonly used in Friedel-Crafts reactions, must be completely removed.[3][4]

  • Solvent Residues: Residual solvents from the reaction and workup will be present in the crude material.

Overall Purification Strategy

The choice of purification method will depend on the scale of the reaction and the nature of the impurities. A general workflow is presented below.

Purification_Workflow Crude_Product Crude 9-Chloro-3,4-dihydro- 1-benzoxepin-5(2H)-one Initial_Assessment Purity Assessment (TLC, ¹H NMR) Crude_Product->Initial_Assessment Decision Purity > 95%? Initial_Assessment->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Column_Chromatography Flash Column Chromatography Decision->Column_Chromatography No High_Purity High Purity Product (>99%) Recrystallization->High_Purity Purity_Check_2 Purity Assessment Column_Chromatography->Purity_Check_2 Recrystallization_2 Optional Recrystallization Purity_Check_2->Recrystallization_2 Recrystallization_2->High_Purity

Caption: General purification workflow for 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one.

Purification Technique 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, particularly when the desired compound is the major component of the crude product. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Rationale for Solvent Selection

The ideal recrystallization solvent should:

  • Completely dissolve the compound at an elevated temperature (near the solvent's boiling point).

  • Have very low solubility for the compound at low temperatures (e.g., 0-4 °C).

  • Either dissolve impurities readily at all temperatures or not dissolve them at all.

  • Be chemically inert towards the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Given the structure of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one (a chlorinated aromatic ketone), a solvent screening process is recommended.

Solvent_Screening cluster_0 Solvent Polarity Spectrum Non_Polar Non-Polar (e.g., Hexanes, Heptane) Hot_Solubility Does it dissolve when hot? Non_Polar->Hot_Solubility Intermediate_Polarity Intermediate Polarity (e.g., Toluene, Ethyl Acetate, Dichloromethane) Intermediate_Polarity->Hot_Solubility Polar Polar (e.g., Isopropanol, Ethanol, Acetone) Polar->Hot_Solubility Start Start with Small Scale Solvent Screening Test_Solubility Test Solubility of Crude Product in a Range of Solvents Start->Test_Solubility Cold_Solubility Does it precipitate upon cooling? Hot_Solubility->Cold_Solubility Yes Select_Solvent Select Optimal Solvent or Solvent System Cold_Solubility->Select_Solvent Yes

Caption: Systematic approach to solvent screening for recrystallization.

Recommended Solvents for Screening
Solvent ClassExamplesRationale
Non-Polar Hexanes, Heptane, CyclohexaneLikely to have low solubility at all temperatures; useful as an anti-solvent in a two-solvent system.
Intermediate Polarity Toluene, Ethyl Acetate, DichloromethaneGood starting point for aromatic ketones. Aromatic solvents like toluene can be particularly effective.
Polar Aprotic Acetone, Methyl Ethyl KetoneKetone functionality suggests potential solubility in these solvents.
Polar Protic Isopropanol, EthanolMay be good single solvents or part of a binary mixture with water or a non-polar solvent.
Step-by-Step Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring. Add more hot solvent portion-wise until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Purification Technique 2: Flash Column Chromatography

Flash column chromatography is the method of choice for separating complex mixtures or when recrystallization is ineffective. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Selection of Stationary and Mobile Phases
  • Stationary Phase: Silica gel (SiO₂) is the standard stationary phase for compounds of moderate polarity like the target molecule.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

Step-by-Step Flash Column Chromatography Protocol
  • TLC Analysis: Develop a TLC method to determine the appropriate eluent composition.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove all traces of solvent.

Column_Chromatography Start Crude Product TLC TLC Analysis to Determine Eluent Start->TLC Packing Pack Column with Silica Gel Slurry TLC->Packing Loading Load Sample onto Column Packing->Loading Elution Elute with Solvent (Positive Pressure) Loading->Elution Collection Collect Fractions Elution->Collection Analysis Analyze Fractions by TLC Collection->Analysis Combine Combine Pure Fractions Analysis->Combine Evaporation Solvent Evaporation Combine->Evaporation Final_Product Pure Product Evaporation->Final_Product

Caption: Step-by-step workflow for flash column chromatography.

Purity Assessment

After purification, the purity of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one should be assessed using appropriate analytical techniques.

Analytical TechniquePurposeExpected Outcome for Pure Compound
Thin-Layer Chromatography (TLC) Rapid purity check and monitoring of chromatography.A single spot with a consistent Rf value.
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination.A single major peak with purity >99% by area normalization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Structural confirmation and detection of impurities.Spectra consistent with the proposed structure and absence of signals corresponding to impurities.[5]
Mass Spectrometry (MS) Confirmation of molecular weight.A molecular ion peak corresponding to the exact mass of the compound.
Melting Point Analysis Assessment of purity.A sharp melting point range consistent with literature values (if available).

Conclusion

The purification of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one is a critical step in its utilization as a synthetic intermediate. This guide provides a robust framework for achieving high purity through systematic recrystallization and flash column chromatography. The choice of method should be guided by the impurity profile of the crude material and the desired final purity. Adherence to the detailed protocols and safety precautions outlined in this document will enable researchers to obtain a high-quality starting material, thereby facilitating successful downstream applications.

References

  • Covestro. "Safety Data Sheet." Available at: [Link] (Note: A generic link is provided as a representative source for chemical safety information).

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet." Available at: [Link] (Note: This is an example for a related chemical class to illustrate the type of safety information available).

  • Fisher Scientific. "Safety Data Sheet for 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde." (Note: This is a representative example for a structurally similar compound).
  • University of Calgary. "Limitations of Friedel-Crafts reactions." Available at: [Link]

  • Master Organic Chemistry. "Friedel-Crafts Acylation and Friedel-Crafts Alkylation." Available at: [Link]

  • Wikipedia. "Friedel–Crafts reaction." Available at: [Link]

  • Study Mind. "Friedel-Crafts Acylation and Alkylation (A-Level Chemistry)." Available at: [Link]

  • King-Pharm. "9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one." (Note: A direct link is not available, but the product is listed on chemical supplier websites).
  • El-Gindy, A., et al. "Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin." Journal of Pharmaceutical and Biomedical Analysis, vol. 29, no. 5, 2002, pp. 855-67.
  • Sokol, K. R., & Magauer, T. "Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products." Synthesis, vol. 53, no. 15, 2021, pp. 2535-2550.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 124076, Benzophenone." PubChem, [Link].

  • Sloop, J. C., et al. "Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings." American Journal of Organic Chemistry, vol. 4, no. 1, 2014, pp. 1-10.
  • National Institutes of Health. "Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products." Available at: [Link]

  • National Center for Biotechnology Information. "Circularity in polydiketoenamine thermoplastics via control over reactive chain conformation." Available at: [Link]

Sources

Method

Application Notes and Protocols: 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one as a Versatile Intermediate in Pharmaceutical Synthesis

Introduction 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one is a halogenated benzoxepinone derivative that serves as a highly valuable chemical intermediate in the field of medicinal chemistry and drug development.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one is a halogenated benzoxepinone derivative that serves as a highly valuable chemical intermediate in the field of medicinal chemistry and drug development.[1][2][3][4] Its unique structure, featuring a seven-membered oxepine ring fused to a chlorinated benzene ring and a reactive ketone functional group, makes it a strategic building block for constructing complex molecular architectures. The presence of the chlorine atom and the carbonyl group offers multiple reaction sites for derivatization, enabling the synthesis of diverse compound libraries for drug discovery.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this intermediate. We will delve into its physicochemical properties, explore its strategic importance in synthesis with a focus on key transformations, and provide detailed, field-proven protocols for its application. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Section 1: Physicochemical Properties & Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

Table 1: Physicochemical Properties of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one

PropertyValueSource(s)
CAS Number 141106-24-3[1][3]
Molecular Formula C₁₀H₉ClO₂[1][3]
Molecular Weight 196.63 g/mol Inferred from Formula
Appearance Typically an off-white to pale yellow crystalline solidGeneral knowledge
Purity ≥98% (Typical for commercial sources)General knowledge
Spectroscopic Profile (Expected)

While specific spectra are dependent on the acquisition conditions, the structural features of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one give rise to a predictable spectroscopic profile.

  • ¹H NMR: Expect signals in the aromatic region corresponding to the three protons on the benzene ring. The aliphatic protons of the oxepine ring will appear as multiplets in the upfield region.

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon (~190-200 ppm), aromatic carbons (some of which will show C-Cl coupling), and the aliphatic carbons of the heterocycle.

  • Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the C=O (ketone) stretch is expected around 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Section 2: The Strategic Importance in Synthesis

The synthetic utility of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one stems from its two primary reactive centers: the ketone carbonyl group and the chloro-substituted aromatic ring. This dual reactivity allows for sequential or orthogonal modifications to build molecular complexity.

// Invisible nodes for positioning arrows node [shape=point, width=0, height=0, style=invis]; p1 [pos="1.5,1.2!"]; p2 [pos="3.5,0.2!"];

carbonyl -> p1 [arrowhead=vee, color="#EA4335", penwidth=2]; aromatic -> p2 [arrowhead=vee, color="#4285F4", penwidth=2]; } caption [label="Key reactive sites for synthetic modification.", fontname="Arial", fontsize=12];

The ketone is a gateway for transformations such as reduction to a secondary alcohol, reductive amination to introduce nitrogen-containing functional groups, and various carbon-carbon bond-forming reactions.[7][8] The chloro-substituted aromatic ring can participate in nucleophilic aromatic substitution or cross-coupling reactions, although these typically require more forcing conditions.

A notable application of this intermediate is in the synthesis of complex polycyclic structures relevant to CNS-active agents. For instance, related benzoxepine structures are precursors in the synthesis of asenapine, an antipsychotic medication.[9] This highlights the compound's proven value in constructing pharmacologically relevant scaffolds. The broader class of oxepin and dihydrooxepin-containing natural products and synthetic molecules often exhibit significant biological activities, making this a valuable core structure.[10][11]

Section 3: Key Synthetic Transformations & Protocols

The following protocols describe two fundamental and high-utility transformations of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one. These methods are designed to be robust and self-validating through clear procedural steps and analytical checkpoints.

G cluster_reactions cluster_products start 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one reaction1 Catalytic Hydrogenation (Protocol A) start->reaction1 H₂, Pd/C Methanol reaction2 Reductive Amination (Protocol B) start->reaction2 R-NH₂, NaBH(OAc)₃ DCE, AcOH prod1 9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol reaction1->prod1 prod2 N-Alkyl/Aryl-9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine reaction2->prod2

Protocol A: Catalytic Hydrogenation to Secondary Alcohol

This protocol details the reduction of the ketone to the corresponding secondary alcohol, 9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol. This transformation creates a new chiral center, and while this protocol yields a racemic mixture, chiral catalysts or subsequent resolution could be employed for stereospecific synthesis.

Rationale: Catalytic hydrogenation is a clean, efficient, and high-yielding method for ketone reduction.[8][12] Palladium on carbon (Pd/C) is a common and robust catalyst. Methanol is an excellent solvent for this reaction due to its polarity and ability to readily dissolve hydrogen gas.

Materials:

  • 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one

  • Palladium, 10 wt. % on activated carbon (10% Pd/C)

  • Methanol (MeOH), ACS grade or higher

  • Hydrogen (H₂) gas, high purity

  • Celite® or a similar filtration aid

  • Parr hydrogenator or a balloon hydrogenation setup

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Vessel Preparation: To a suitable hydrogenation flask or bottle, add 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one (1.0 eq).

  • Solvent Addition: Add methanol (approx. 10-20 mL per gram of substrate) to dissolve the starting material completely.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (1-5 mol % relative to the substrate). Safety Note: Pd/C can be pyrophoric; handle with care, preferably under an inert atmosphere (e.g., Nitrogen or Argon) if dry.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the vessel with hydrogen gas 3-5 times to remove air. Pressurize the vessel to the desired pressure (e.g., 50 psi or balloon pressure) and stir the reaction vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. The reaction is typically complete within 2-6 hours.

  • Work-up: Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.

  • Filtration: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting alcohol is often of high purity, but can be further purified by flash column chromatography on silica gel if necessary.

Protocol B: Reductive Amination to Secondary Amine

This protocol describes the one-pot synthesis of an N-substituted amine via reductive amination. This is a cornerstone reaction in medicinal chemistry for incorporating nitrogen atoms into a scaffold.[13][14]

Rationale: This one-pot procedure is highly efficient.[7] It involves the initial formation of an iminium ion intermediate from the ketone and a primary amine, which is then immediately reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice as it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion in the presence of the unreacted ketone, minimizing side reactions. Dichloroethane (DCE) is a common non-protic solvent for this transformation.

Materials:

  • 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one

  • A primary amine (e.g., benzylamine, aniline) (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (AcOH) (catalytic, ~5 mol %)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one (1.0 eq) in DCE (15-25 mL per gram of substrate).

  • Amine Addition: Add the selected primary amine (1.1 eq) followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10-15 minutes. Note: The reaction may gently effervesce.

  • Reaction Progress: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired N-substituted amine.

Section 4: Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles that comply with standard EN166.[15]

  • Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[17][18] After handling, wash hands thoroughly.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Section 5: Conclusion

9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one is a potent and versatile chemical intermediate with significant applications in pharmaceutical and medicinal chemistry. Its strategically positioned reactive sites enable access to a wide array of more complex derivatives. The protocols detailed herein for catalytic hydrogenation and reductive amination provide robust and reliable methods for its functionalization, serving as a solid foundation for drug discovery programs and the synthesis of novel chemical entities.

References

  • SAFETY DATA SHEET. (n.d.).
  • 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one [141106-24-3]. King-Pharm.
  • 9-CHLORO-3,4-DIHYDRO-1-BENZOXEPIN-5(2H)-ONE Product Description. (n.d.).
  • Chemical label 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid. (n.d.).
  • 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one [141106-24-3]. (n.d.).
  • 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one (Cas 1706437-47-9). Parchem.
  • Intermediate compounds for the preparation of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole. (2006). Google Patents.
  • Sangwan, N. K., et al. (1984). Synthesis of novel heterocycles, 2,3,4,11-tetrahydro-3,6-dihydroxy-5H-pyrano[2,3-c][15]benzoxepin-5-one and 4'-chloromethyl-6-hydroxyspiro[1-benzoxepin-3(2H),2'(1,3)dioxolane]-5(4H)-one. Indian Journal of Chemistry - Section B, 23(12), 1284-85.

  • Benzoxepin-3-ones and benzodioxepin-3-ones as perfume odorants. (1974). Google Patents.
  • Chavda, V. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105154.
  • Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. (2007). Google Patents.
  • Gorgas, N., et al. (2021). Robust and efficient hydrogenation of carbonyl compounds catalysed by mixed donor Mn(I) pincer complexes.
  • Bharathi, M. P., et al. (2025). Applications of 9-Chloroacridine in Pharmaceuticals. Kronika Journal, 25(3), 88-96.
  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogen
  • Sokol, K. R., & Magauer, T. (2020). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Synlett, 31(10), 935-946.
  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogen
  • Sokol, K. R., & Magauer, T. (2020). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. (PDF).
  • N-[4-[(7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benz Safety Data Sheets. Echemi.
  • 5-CHLORO-3,4-DIHYDRO-8-HYDROXY-3-METHYL-1H-2-BENZOPYRAN-1-ONE-7-CARBOXYLIC ACID Safety Data Sheets. Echemi.
  • 7-Methyl-2,3,4,5-tetrahydro-1,4-oxazepin-5-one and the dioxepinone analogue: diastereofacial selectivity in catalytic hydrogenation and the explanation. (n.d.). RSC Publishing.
  • 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one Safety Data Sheets. Echemi.

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of the C5-Keto Group in 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one

Introduction: The Strategic Value of the Benzoxepinone Scaffold The 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its rigid, seven-mem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Benzoxepinone Scaffold

The 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its rigid, seven-membered ring system provides a unique three-dimensional architecture for presenting pharmacophoric elements to biological targets. The C5-carbonyl group, in particular, serves as a critical chemical handle. Its derivatization allows for the systematic exploration of structure-activity relationships (SAR), enabling the modulation of potency, selectivity, solubility, and metabolic stability.

This guide provides a detailed technical overview and actionable protocols for several high-impact derivatization strategies targeting this keto group. The methodologies are selected for their reliability, versatility, and relevance to modern drug discovery campaigns. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering researchers to make informed decisions and troubleshoot effectively.

Foundational Chemistry: Reactivity of the C5-Carbonyl

The reactivity of the ketone in 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one is governed by several factors:

  • Steric Hindrance: The carbonyl is situated within a constrained cyclic system, which can influence the approach of bulky nucleophiles.

  • Electronic Effects: The adjacent ether oxygen and the electron-withdrawing chloro group on the aromatic ring can modulate the electrophilicity of the carbonyl carbon.

  • Enolization Potential: The α-protons at the C4 position can be abstracted under basic conditions to form an enolate, opening pathways to reactions like the Knoevenagel condensation.[1][2]

Understanding these nuances is key to selecting the optimal reaction conditions and anticipating potential side products.

Key Derivatization Strategies & Protocols

This section details three primary classes of derivatization: C-N bond formation, C=C bond formation, and direct carbonyl-to-amine conversion. Each protocol is designed as a self-validating system, including checkpoints for reaction monitoring and characterization.

Strategy 1: Reductive Amination for Amine Library Synthesis

Application Note: Reductive amination is arguably the most powerful tool for generating diverse libraries of drug-like molecules from a ketone scaffold. This two-step, one-pot process introduces a vast array of primary and secondary amines, installing functionalities that can serve as hydrogen bond donors/acceptors or key salt-forming groups to improve solubility and bioavailability. The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial as it selectively reduces the iminium ion intermediate without competing with the initial ketone.[3]

Workflow Diagram: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification start Dissolve Ketone (1 eq) & Amine (1.2 eq) in DCE acid Add Acetic Acid (1.1 eq) start->acid Catalyst stir Stir at RT for 1-2h (Iminium Formation) acid->stir reductant Add NaBH(OAc)3 (1.5 eq) portion-wise stir->reductant Selective Reduction monitor Stir at RT for 12-24h (Monitor by TLC/LC-MS) reductant->monitor quench Quench with sat. NaHCO3 monitor->quench Reaction Complete extract Extract with DCM (3x) quench->extract purify Purify by Column Chromatography extract->purify end Characterize Final Product (NMR, HRMS) purify->end

Caption: Workflow for one-pot reductive amination.

Detailed Protocol: Synthesis of 9-Chloro-5-(benzylamino)-2,3,4,5-tetrahydro-1-benzoxepine

  • Reagent Preparation:

    • To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N2 or Argon), add 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one (1.0 g, 5.08 mmol, 1.0 eq).

    • Add anhydrous 1,2-dichloroethane (DCE, 20 mL). Stir until fully dissolved.

    • Add benzylamine (0.61 mL, 5.60 mmol, 1.1 eq) followed by glacial acetic acid (0.32 mL, 5.60 mmol, 1.1 eq).

  • Iminium Formation:

    • Stir the mixture at room temperature for 1 hour. Monitor the formation of the iminium intermediate by thin-layer chromatography (TLC) or LC-MS if desired. The ketone spot should diminish.

  • Reduction:

    • To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.62 g, 7.63 mmol, 1.5 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition controls any initial exotherm and gas evolution.

    • Allow the reaction to stir at room temperature for 16 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO3) solution (25 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM, 3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (Silica gel, gradient elution: 10% to 40% ethyl acetate in hexanes) to yield the title compound.

  • Characterization:

    • ¹H NMR: Expect characteristic signals for the benzylic protons and disappearance of the ketone's α-protons' downfield shift.

    • HRMS (ESI): Calculate the expected m/z for [M+H]⁺ to confirm the product's molecular weight.

Strategy 2: Wittig Reaction for Olefination

Application Note: The Wittig reaction is a superior method for converting ketones into alkenes with unambiguous regiocontrol of the double bond placement.[4][5] This is invaluable for introducing exocyclic methylene groups or other substituted alkenes, which can act as bioisosteres for other functional groups or as handles for further reactions (e.g., Michael additions, olefin metathesis). The reaction proceeds via a phosphorus ylide, which forms a four-membered oxaphosphetane intermediate before collapsing to the alkene and triphenylphosphine oxide.[6]

Detailed Protocol: Synthesis of 9-Chloro-5-methylene-2,3,4,5-tetrahydro-1-benzoxepine

  • Ylide Preparation (in situ):

    • To a flame-dried 100 mL Schlenk flask under N2, add methyltriphenylphosphonium bromide (2.03 g, 5.69 mmol, 1.2 eq).

    • Add anhydrous tetrahydrofuran (THF, 25 mL) and cool the resulting slurry to 0 °C in an ice bath.

    • Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 2.2 mL, 5.50 mmol, 1.15 eq) dropwise via syringe. The solution will turn a characteristic deep yellow/orange color, indicating ylide formation.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Olefination Reaction:

    • In a separate flask, dissolve 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one (0.94 g, 4.78 mmol, 1.0 eq) in anhydrous THF (10 mL).

    • Cool the ylide solution back to 0 °C and add the ketone solution dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor completion by TLC (staining with KMnO4 will show the alkene product).

  • Workup and Purification:

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH4Cl) solution (20 mL).

    • Extract the mixture with diethyl ether (3 x 40 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

    • The crude product contains triphenylphosphine oxide. Purify by flash column chromatography (Silica gel, 100% hexanes to 5% ethyl acetate in hexanes) to isolate the pure alkene.

  • Characterization:

    • ¹H NMR: Look for the appearance of two new singlets in the olefinic region (~4.5-5.5 ppm) corresponding to the exocyclic methylene protons.

    • ¹³C NMR: Confirm the disappearance of the carbonyl signal (~190-200 ppm) and the appearance of two new signals for the C=C bond.

Strategy 3: Formation of Oximes and Hydrazones

Application Note: Converting the ketone to an oxime or hydrazone is a simple and efficient way to introduce nitrogen and create a new point of diversity.[7] These derivatives are often crystalline solids, aiding in purification and characterization. Hydrazones, particularly N-acylhydrazones, are important pharmacophores in their own right and can exist as E/Z isomers, which may be observable by NMR.[8][9]

Detailed Protocol: Synthesis of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one Oxime

  • Reaction Setup:

    • In a 50 mL round-bottom flask, dissolve 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one (1.0 g, 5.08 mmol, 1.0 eq) in ethanol (25 mL).

    • Add hydroxylamine hydrochloride (0.42 g, 6.10 mmol, 1.2 eq) and pyridine (1.0 mL, 12.4 mmol, 2.4 eq). Causality Note: Pyridine acts as a mild base to neutralize the HCl salt and catalyze the condensation.

  • Condensation:

    • Heat the mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

    • If a solid precipitates, collect it by vacuum filtration, wash with cold water (2 x 10 mL) and then a small amount of cold ethanol.

    • If no solid forms, concentrate the reaction mixture under reduced pressure. Add water (30 mL) to the residue and extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with 1 M HCl (2 x 15 mL) to remove excess pyridine, followed by brine. Dry over Na2SO4, filter, and concentrate to yield the crude oxime. Recrystallization (e.g., from ethanol/water) can be performed if necessary.

  • Characterization:

    • ¹H NMR: The α-protons to the C=NOH group will show a characteristic shift compared to the starting ketone. The oxime proton (-OH) may be visible as a broad singlet.

    • IR Spectroscopy: The strong C=O stretch (~1680 cm⁻¹) of the ketone will be replaced by a C=N stretch (~1640 cm⁻¹).

Comparative Data Summary

Derivatization MethodKey ReagentsTypical ConditionsProsCons
Reductive Amination Amine, NaBH(OAc)₃, AcOHDCE, RT, 12-24hHigh functional group tolerance; vast library potential; mild conditions.Requires anhydrous conditions; purification can be challenging.
Wittig Reaction Phosphonium Salt, Strong BaseAnhydrous THF, 0°C to RT, 12hUnambiguous C=C bond formation; excellent for exocyclic methylenes.Requires stoichiometric strong base; triphenylphosphine oxide byproduct removal.
Oxime Formation Hydroxylamine·HCl, PyridineEthanol, Reflux, 4hSimple procedure; often yields crystalline products; high yields.Limited diversity; potential for E/Z isomers.

Structural Characterization Insights

Confirming the structure of these novel derivatives is paramount. A multi-technique approach is essential for unambiguous validation.

  • NMR Spectroscopy (¹H, ¹³C, 2D): This is the primary tool for structural elucidation.[10][11] Key diagnostic signals include the disappearance of the C5-ketone's α-proton signals and the appearance of new signals corresponding to the introduced moiety (e.g., benzylic protons in reductive amination, olefinic protons in the Wittig product).

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the newly synthesized molecule.[12]

  • Infrared (IR) Spectroscopy: A straightforward method to confirm the loss of the carbonyl group. The characteristic C=O stretch (around 1680 cm⁻¹) in the starting material will be absent in the products.

Characterization Workflow

G cluster_workflow Post-Purification Validation Purified_Product Purified Derivative NMR NMR Spectroscopy (1H, 13C, COSY) Purified_Product->NMR Primary Structure MS High-Resolution MS Purified_Product->MS Molecular Formula IR IR Spectroscopy Purified_Product->IR Functional Group Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed

Caption: A multi-technique approach to structural validation.

References

  • Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Ashenhurst, J. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]

  • Various Authors. (2023). Isolation and structural characterization of a novel benzoxepine derivative. ResearchGate. [Link]

  • Various Authors. (2000). Synthesis of 1,3,4,5-Tetrahydro-2-benzoxepin Derivatives. ResearchGate. [Link]

  • de Gruyter. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. [Link]

  • YouTube. (2023, January 14). Knoevenagel condensation. [Link]

  • MacMillan, D. W. C., et al. (2014). Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. PMC - NIH. [Link]

  • Google Patents. (n.d.).
  • Various Authors. (2022). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC - NIH. [Link]

  • Coe, J., et al. (2004). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Sci-Hub. [Link]

  • Oshima, K., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. [Link]

  • Various Authors. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

  • Johnson, F., & Duquette, L. G. (1969). The Wittig Reaction with Five- and Six-Membered Cyclic Ketones and Their Benzylidene Derivatives. The Journal of Organic Chemistry. [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Google Patents. (n.d.). Process for preparing oximes, hydrazones and semicarbazones of unreactive carbonyl compounds.
  • YouTube. (2022, May 28). Aldehydes & Ketones: Cyclic Acetal/Ketal Formation. [Link]

  • NIH. (n.d.). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. [Link]

  • Various Authors. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]

  • MDPI. (n.d.). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. [Link]

  • Wittig reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Various Authors. (2015). Progress on Keto Groups Derivatization of Steroid Hormones in Gas Chromatography-Mass Spectrometry Analysis. ResearchGate. [Link]

  • Various Authors. (2015). A Facile Procedure for the Conversion of Oximes to Ketones and Aldehydes with Potassium Dichromate in Dimethylformamide under Homogeneous Conditions. ResearchGate. [Link]

  • MDPI. (n.d.). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]

  • University of Liverpool. (n.d.). Lecture 7 Imines, Hydrazones and Oximes. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • Various Authors. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]

  • Various Authors. (2015). Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. [Link]

  • Various Authors. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. [Link]

Sources

Method

protocol for in vitro screening of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one

Application Note & Protocol A Tiered In Vitro Screening Cascade for the Pharmacological Characterization of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one Abstract This document provides a comprehensive, tiered protocol for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Tiered In Vitro Screening Cascade for the Pharmacological Characterization of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one

Abstract

This document provides a comprehensive, tiered protocol for the initial in vitro screening of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one, a novel compound with an uncharacterized biological activity profile. In early-stage drug discovery, it is imperative to employ a systematic approach to first assess general cytotoxicity and then broadly profile the compound against key target classes to identify potential mechanisms of action. This guide details a three-tiered screening cascade: (1) an initial cytotoxicity assessment to establish a viable concentration range for subsequent assays; (2) broad, single-point screening against two of the most prominent and "druggable" target families—protein kinases and G-protein coupled receptors (GPCRs); and (3) a robust protocol for hit validation through dose-response analysis and IC50 determination. The methodologies are designed to be self-validating and provide a clear, logical progression from initial characterization to actionable data for lead development.

Introduction: The Rationale for a Tiered Screening Approach

9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one is a synthetic organic compound belonging to the benzoxepine class.[1][2] While the benzoxepine scaffold is of interest in medicinal chemistry, the specific pharmacological targets and biological effects of this particular derivative are not well-documented in publicly available literature. Therefore, a de novo screening strategy is required to elucidate its potential therapeutic value.

A tiered or cascaded screening approach is the most resource-efficient and scientifically rigorous method for characterizing a novel compound. This strategy, outlined below, prioritizes experiments to answer the most critical questions first, using the results of each stage to inform the next.

G cluster_0 Screening Cascade Overview A Tier 1: Cytotoxicity Assessment (Establish Therapeutic Window) B Tier 2: Broad Target Profiling (Single-Point Screen @ 10 µM) A->B Non-toxic concentrations C Kinase Panel (e.g., 96 kinases) B->C D GPCR Panel (e.g., 48 receptors) B->D E Tier 3: Hit Validation (Dose-Response & IC50 Determination) C->E  Identified 'Hits' (e.g., >50% Inhibition) D->E  Identified 'Hits' (e.g., >50% Activity) F Data Analysis & Target Prioritization E->F

Caption: Tiered workflow for screening 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one.

Tier 1 Protocol: General Cytotoxicity Assessment

Expertise & Experience: Before investing resources in specific target-based assays, it is crucial to determine if the compound exhibits general cytotoxicity. A compound that indiscriminately kills cells at low concentrations is often a poor candidate for further development. The Lactate Dehydrogenase (LDH) assay is a reliable method for quantifying cytotoxicity by measuring the release of this stable cytosolic enzyme from cells with damaged plasma membranes.[3]

Protocol 2.1: LDH Cytotoxicity Assay
  • Cell Seeding: Seed a relevant human cell line (e.g., HEK293 or HepG2) in a 96-well, clear-bottom plate at a density of 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one in 100% DMSO. From this stock, create a serial 2-fold dilution series in culture medium to yield final assay concentrations ranging from 100 µM to ~0.2 µM. Ensure the final DMSO concentration in all wells is ≤1%.

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include the following controls:

    • Vehicle Control: Medium with the same final DMSO concentration as the test wells (represents 0% cytotoxicity).

    • Maximum Lysis Control: Medium containing a lysis agent (e.g., 1% Triton X-100) to induce 100% cell death.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • LDH Measurement:

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer’s instructions (e.g., using a commercially available kit such as the CytoTox 96® Non-Radioactive Cytotoxicity Assay from Promega).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of Stop Solution.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the following formula: % Cytotoxicity = 100 * (Abs_compound - Abs_vehicle) / (Abs_max_lysis - Abs_vehicle)

Trustworthiness: This protocol includes essential positive and negative controls to define the assay window (0% to 100% lysis), ensuring that the calculated cytotoxicity is accurate and relative to the experimental system. The results will determine the highest non-toxic concentration to use in subsequent target-based assays.

Tier 2 Protocols: Broad Target Class Profiling

Expertise & Experience: With a non-toxic concentration range established (typically ≤10 µM), the next step is to screen the compound against large, diverse panels of major drug target families. This unbiased approach maximizes the probability of identifying a specific molecular target. Protein kinases and GPCRs are two of the largest and most successfully targeted protein families in drug discovery.[4][5]

Protocol 3.1: Protein Kinase Panel Screen (Single-Point)

Causality: Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Screening against a kinase panel is a high-yield strategy for identifying potential anti-proliferative agents. Radiometric assays that directly measure the transfer of ³³P-ATP to a substrate are considered the gold standard due to their high sensitivity and low incidence of false positives.[7]

  • Assay Principle: The assay quantifies the activity of a specific kinase by measuring the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) onto a specific peptide or protein substrate. An inhibitor will reduce the amount of radiolabel incorporated.

  • Reaction Setup: In a 96-well plate, combine the following components in a final volume of 25 µL:

    • Kinase buffer (specific to each kinase, typically containing MgCl₂, DTT, and a buffering agent).

    • A specific protein kinase from a diverse panel (e.g., from the KinaseProfiler™ service by Eurofins Discovery).[8]

    • The corresponding peptide/protein substrate.

    • 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one at a final concentration of 10 µM.

    • Controls: A "no inhibitor" (vehicle) control for 100% activity and a "no enzyme" control for background.

  • Reaction Initiation: Start the reaction by adding [γ-³³P]ATP (at a concentration near the Kₘ for each kinase to ensure competitive inhibition can be detected).

  • Incubation: Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Reaction Termination & Separation: Stop the reaction and separate the radiolabeled substrate from the residual [γ-³³P]ATP. This is commonly done by spotting the reaction mixture onto phosphocellulose filter paper, which binds the phosphorylated substrate, followed by washing away the free ATP.

  • Data Acquisition: Quantify the radioactivity on the filter paper using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control: % Inhibition = 100 * (1 - (CPM_compound - CPM_background) / (CPM_vehicle - CPM_background))

Protocol 3.2: GPCR Panel Screen (Single-Point)

Causality: GPCRs are the largest family of cell surface receptors and mediate cellular responses to a wide variety of external stimuli, making them critical drug targets.[9] Functional assays, such as those measuring calcium mobilization, provide a direct readout of receptor activation or inhibition. This is particularly useful for identifying both agonists and antagonists.

  • Assay Principle: This protocol describes a calcium mobilization assay for Gq-coupled GPCRs. Cells stably expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. Ligand binding activates the Gq pathway, leading to a release of intracellular calcium and a measurable increase in fluorescence. The test compound can be screened for its ability to either stimulate this response (agonist) or block the response of a known agonist (antagonist).

  • Cell Preparation: Use cell lines stably expressing individual GPCRs from a panel (e.g., from a provider like Creative Bioarray).[9] Seed cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating them with the dye solution in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60 minutes at 37°C.

  • Compound Addition & Measurement (Antagonist Mode):

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR® or FlexStation® system) equipped with an integrated liquid handler.

    • Add 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one at a final concentration of 10 µM and incubate for 15-30 minutes.

    • Measure the baseline fluorescence.

    • Inject a known agonist for the specific GPCR at its EC₈₀ concentration (the concentration that gives 80% of the maximal response).

    • Immediately begin measuring fluorescence intensity kinetically for 2-3 minutes.

  • Data Analysis (Antagonist Mode): The response is typically measured as the peak fluorescence intensity minus the baseline. Calculate the percent inhibition caused by the compound: % Inhibition = 100 * (1 - (Response_compound / Response_agonist_control))

Trustworthiness: In both panel screens, a "hit" is typically defined as a compound that causes >50% inhibition or activation at the single screening concentration. These hits are considered preliminary and require confirmation and potency determination in Tier 3.

Tier 3 Protocol: Hit Validation and Potency (IC₅₀) Determination

Expertise & Experience: A single-point "hit" must be validated. The most critical validation step is to demonstrate a dose-dependent effect and calculate the half-maximal inhibitory concentration (IC₅₀), which is a key measure of a compound's potency.[10] Generating a full dose-response curve provides confidence that the observed activity is real and not an artifact of the single concentration used initially.

G cluster_1 IC50 Determination Workflow A Prepare 10-point, 3-fold serial dilution of compound in DMSO B Add diluted compound to assay plate (final DMSO <1%) A->B C Perform target-specific assay (e.g., Kinase or GPCR assay) B->C D Measure activity at each concentration C->D E Plot % Inhibition vs. [Log Compound] D->E F Fit data with 4-parameter logistic (sigmoidal) curve E->F G Calculate IC50 from curve F->G

Caption: Workflow for IC50 determination of a validated hit.

Protocol 4.1: IC₅₀ Determination for a Kinase Hit
  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution series of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one in DMSO. A typical starting concentration for the dilution series would be 1 mM, resulting in a final assay concentration range from approximately 30 µM down to the low nanomolar range.

  • Assay Performance: Perform the same kinase assay as described in Protocol 3.1, but instead of a single point, test each concentration from the dilution series in triplicate.

  • Data Acquisition: Measure the activity (e.g., CPM) for each concentration.

  • Data Analysis and Curve Fitting:

    • For each concentration, calculate the percent inhibition as described previously.

    • Plot the percent inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).

    • Fit the resulting data points to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin). The equation is typically: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • The IC₅₀ is the concentration of the compound that produces 50% inhibition, as determined by the curve-fitting algorithm.[11]

Trustworthiness and Authoritative Grounding: The accuracy of an IC₅₀ value is highly dependent on the quality of the data and the curve fit. It is essential to have data points that clearly define both the top and bottom plateaus of the sigmoidal curve. Guidelines suggest having at least two concentrations beyond the upper and lower bend points for a reliable estimation of the relative IC₅₀.[12]

Data Presentation

All quantitative data should be summarized in clear, well-structured tables.

Table 1: Example Data Layout for Cytotoxicity Screen

Compound Conc. (µM)Mean Absorbance (490nm)Std. Dev.% Cytotoxicity
100.00.850.0495%
50.00.790.0385%
25.00.550.0550%
12.50.210.0210%
6.250.140.012%
Vehicle Control0.120.010%
Max Lysis Control0.890.04100%

Table 2: Example Data Summary for IC₅₀ Determination

Target KinaseHit Confirmed?IC₅₀ (µM)95% Confidence IntervalHill SlopeR² of Curve Fit
Kinase XYes2.52.1 - 3.0-1.10.992
Kinase YNo> 30N/AN/AN/A

References

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–382. Retrieved from [Link]

  • Gao, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. Retrieved from [Link]

  • Hauser, A. S., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 51, 121-129. Retrieved from [Link]

  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Guépratte, S., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 137. Retrieved from [Link]

  • Biocompare. (n.d.). Cytotoxicity Assay. Retrieved from [Link]

  • Skipper, D. C., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 273–282. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Retrieved from [Link]

  • Davidson College. (n.d.). IC50 Determination. Retrieved from [Link] (Note: Specific course material link may vary, but the principles are standard.)

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • Stockman, B. J., et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

  • MDPI. (2018). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 23(11), 2936. Retrieved from [Link]

  • Human Metabolome Database. (2012, September 11). Showing metabocard for 4,5-Dihydro-1-benzoxepin-3(2H)-one (HMDB0029714). Retrieved from [Link]

  • Gangjee, A., et al. (2013). Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 21(7), 1857-1864. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4,5-Dihydro-1-benzoxepin-3(2H)-one (FDB000908). Retrieved from [Link]

Sources

Application

developing assays for neuroprotective effects of benzoxepinone derivatives

Topic: A Multi-Assay Platform for Evaluating the Neuroprotective Effects of Novel Benzoxepinone Derivatives Audience: Researchers, scientists, and drug development professionals in neuropharmacology and drug discovery. I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Multi-Assay Platform for Evaluating the Neuroprotective Effects of Novel Benzoxepinone Derivatives

Audience: Researchers, scientists, and drug development professionals in neuropharmacology and drug discovery.

Introduction: The Therapeutic Potential of Benzoxepinones in Neurodegeneration

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. Key pathological drivers of this neuronal death include oxidative stress, apoptosis (programmed cell death), and neuroinflammation.[1][2] The development of therapeutic agents that can mitigate these processes is a primary goal in neuroscience research.

The benzoxepinone scaffold is a heterocyclic structure of increasing interest in medicinal chemistry. While direct studies on the neuroprotective properties of benzoxepinones are emerging, compelling evidence from structurally related compounds provides a strong rationale for their investigation. For instance, the dibenzo[b,f]oxepine scaffold, which is closely related, is a core component of molecules with demonstrated neuroprotective activities.[3][4][5] Furthermore, related benzoxazepinone and benzazepinone derivatives have been identified as potent inhibitors of apoptosis proteins (IAPs), key regulators of caspase-mediated cell death.[6] Specifically, these compounds were shown to selectively target the BIR2 domain of the X-linked inhibitor of apoptosis protein (XIAP), a critical node in the intrinsic apoptotic pathway.[6] Additionally, derivatives of the related benzoxepane ring system have shown significant anti-neuroinflammatory effects by inhibiting the NLRP3 inflammasome.[7]

Given that many bioactive heterocyclic compounds also possess antioxidant properties,[8][9] it is hypothesized that novel benzoxepinone derivatives may exert neuroprotective effects through a combination of mechanisms:

  • Direct antioxidant activity and/or upregulation of endogenous antioxidant systems (e.g., the Nrf2 pathway).[10][11]

  • Inhibition of the apoptotic cascade , potentially through modulation of IAPs or other key regulators.

  • Promotion of neuronal survival and regeneration , such as enhancing neurite outgrowth.

This guide provides a comprehensive, multi-assay platform for the systematic evaluation of benzoxepinone derivatives. It is designed as a tiered screening funnel, moving from broad cytotoxicity and primary neuroprotective efficacy to more detailed mechanistic insights.

Experimental Design and Strategy: A Tiered Approach

A logical, phased approach is critical for efficiently screening a library of novel compounds. This workflow ensures that resources are focused on the most promising candidates and that a comprehensive dataset is built to support further development.

Diagram: Tiered Screening Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Validation cluster_2 Tier 3: Functional Confirmation T1_Tox Basal Cytotoxicity (MTT Assay) T1_Protect Neuroprotection vs. Oxidative Stress (H₂O₂ Model, MTT Assay) T1_Tox->T1_Protect Select non-toxic concentrations T2_ROS ROS Scavenging (DCFH-DA Assay) T1_Protect->T2_ROS Identify primary hits with protective effects T2_Apoptosis Anti-Apoptotic Activity (Caspase-3/7 Assay) T1_Protect->T2_Apoptosis T3_Neurite Neurite Outgrowth Assay (PC12 Cells) T2_ROS->T3_Neurite Confirm mechanism of action T2_Apoptosis->T3_Neurite hit Validated Neuroprotective Hit Compound(s) T3_Neurite->hit Confirm pro-survival functional effects start Benzoxepinone Derivative Library start->T1_Tox Determine safe concentration range

Caption: A three-tiered workflow for screening benzoxepinone derivatives.

  • Tier 1: Primary Screening. The initial step involves determining the basal cytotoxicity of each derivative to establish a safe therapeutic window. Subsequently, compounds are screened for their ability to protect neuronal cells from a robust and well-characterized insult, such as hydrogen peroxide (H₂O₂)-induced oxidative stress.[8][10]

  • Tier 2: Mechanistic Validation. Compounds that show significant neuroprotection in Tier 1 are advanced to mechanistic assays. The goal is to understand how they are protecting the cells. Key questions to address are: Do they reduce the intracellular accumulation of reactive oxygen species (ROS)? Do they inhibit the executioner caspases involved in apoptosis?

  • Tier 3: Functional Confirmation. Finally, validated hits are assessed in a functional assay. A neurite outgrowth assay provides a powerful measure of a compound's ability to not only prevent death but also to promote neuronal health and structural integrity, which is crucial for nervous system function.[12]

Cell Line Selection and Culture

  • SH-SY5Y (Human Neuroblastoma): This cell line is extensively used for neuroprotection and neurotoxicity assays.[13] These cells can be maintained as undifferentiated neuroblasts or differentiated into a more mature, neuron-like phenotype, making them a versatile model for studying insults like oxidative stress and amyloid-beta toxicity.[14][15]

  • PC12 (Rat Pheochromocytoma): PC12 cells are a classic model for studying neuronal differentiation and neurite outgrowth.[12][16] Upon stimulation with Nerve Growth Factor (NGF), they extend neurites and acquire characteristics of sympathetic neurons, making them ideal for the functional assays in Tier 3.[12]

Experimental Protocols

Protocol 1: Cell Viability and Neuroprotection (MTT Assay)

This protocol serves the dual purpose of Tier 1 screening: determining basal cytotoxicity and assessing protection against oxidative insult. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures mitochondrial reductase activity, an indicator of cell viability.[3][9]

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Pen/Strep)

  • Benzoxepinone derivatives (stock solutions in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom tissue culture plates

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1.5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • For Cytotoxicity: Prepare serial dilutions of each benzoxepinone derivative in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO concentration matched to the highest compound concentration).

    • For Neuroprotection: Prepare solutions of each derivative at non-toxic concentrations (determined from the cytotoxicity arm) in culture medium. Pre-treat the cells by replacing the old medium with 100 µL of the compound-containing medium. Incubate for 24 hours.

  • Induction of Oxidative Stress (Neuroprotection Arm Only):

    • After the 24-hour pre-treatment, carefully remove the medium.

    • Add 100 µL of medium containing a pre-determined optimal concentration of H₂O₂ (e.g., 100-250 µM, which should induce ~40-50% cell death).[10][17]

    • Include control wells: Untreated Control (medium only), H₂O₂ Only (no compound pre-treatment), and Compound Only (no H₂O₂).

    • Incubate for an additional 3-6 hours.[8]

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium from all wells.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.[3]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[3][6]

Data Analysis:

  • Calculate percent viability relative to the appropriate control (untreated control for cytotoxicity, H₂O₂ only for neuroprotection).

  • % Viability = (Absorbance_Sample / Absorbance_Control) * 100

  • Plot dose-response curves to determine the EC₅₀ (for protection) or IC₅₀ (for toxicity) values.

Protocol 2: Intracellular ROS Measurement (DCFH-DA Assay)

This Tier 2 assay quantifies the level of intracellular ROS to determine if the neuroprotective effect of a compound is mediated by antioxidant activity. 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.[18][19][20]

Materials:

  • SH-SY5Y cells

  • Benzoxepinone derivatives

  • DCFH-DA (stock solution in DMSO, e.g., 20 mM)

  • H₂O₂ or another ROS inducer

  • Serum-free culture medium (phenol red-free)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader (Excitation/Emission ~495/529 nm)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well black, clear-bottom plate at 2.5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Replace medium with fresh medium containing the benzoxepinone derivative at its effective concentration (from Tier 1). Incubate for 1-2 hours.

  • Probe Loading:

    • Prepare a DCFH-DA working solution (e.g., 10-25 µM) in pre-warmed, serum-free medium.[21][22]

    • Remove the compound-containing medium and wash cells once with warm PBS.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate for 30-45 minutes at 37°C, protected from light.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash cells once with warm PBS.

    • Add 100 µL of medium containing H₂O₂ to induce ROS production. Include appropriate controls.

  • Data Acquisition: Immediately measure fluorescence intensity every 5 minutes for 60 minutes using a plate reader.

Data Analysis:

  • Subtract the background fluorescence (wells with no cells).

  • Plot fluorescence intensity over time.

  • Compare the rate of fluorescence increase in compound-treated wells to the H₂O₂ Only control. A reduced slope indicates ROS scavenging or prevention of ROS formation.

Protocol 3: Apoptosis Assessment (Caspase-3/7 Activity Assay)

This Tier 2 assay determines if the compounds protect cells by inhibiting the apoptotic pathway. Caspases-3 and -7 are key executioner caspases, and their activity is a hallmark of apoptosis.[23] This protocol utilizes a luminogenic substrate that produces light upon cleavage by active caspase-3/7.

Materials:

  • SH-SY5Y cells

  • Benzoxepinone derivatives

  • Apoptosis inducer (e.g., Staurosporine or H₂O₂)

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • 96-well white, opaque tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in a 96-well white plate at 1.5 x 10⁴ cells/well. After 24 hours, pre-treat with benzoxepinone derivatives for 1 hour.

  • Induce Apoptosis: Add the apoptosis inducer (e.g., 1 µM Staurosporine) and co-incubate with the compound for 4-6 hours.

  • Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol.[24] Allow it to equilibrate to room temperature.

  • Cell Lysis and Signal Generation:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate the fold change in caspase activity relative to the untreated control.

  • A significant reduction in luminescence in the Compound + Inducer group compared to the Inducer Only group indicates inhibition of caspase-3/7 activity.

Diagram: Hypothesized Neuroprotective Pathways

G cluster_0 Oxidative Stress & Apoptosis cluster_1 Benzoxepinone Intervention Neurotoxin Neurotoxic Insult (e.g., H₂O₂, Amyloid-β) ROS ↑ Reactive Oxygen Species (ROS) Neurotoxin->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Cytochrome c release Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis & Neuronal Death Caspase37->Apoptosis Compound Benzoxepinone Derivative Compound->ROS ROS Scavenging Compound->Caspase37 Caspase Inhibition? Survival Neuronal Survival & Neurite Stability Compound->Survival

Caption: Hypothesized mechanisms by which benzoxepinones may confer neuroprotection.

Protocol 4: Neurite Outgrowth Assay

This Tier 3 functional assay assesses a compound's ability to promote or preserve neuronal morphology. PC12 cells are induced to differentiate with NGF, and the effect of the test compound on neurite length and complexity is quantified.

Materials:

  • PC12 cells

  • Differentiation Medium (e.g., DMEM with 1% Horse Serum, Pen/Strep)

  • Nerve Growth Factor (NGF), e.g., 50-100 ng/mL

  • Benzoxepinone derivatives

  • Culture plates/dishes coated with a suitable substrate (e.g., Collagen IV or Poly-L-lysine)[1]

  • Fixative (4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary Antibody: Anti-β-III Tubulin (a neuron-specific marker)[25][26]

  • Fluorescently-labeled Secondary Antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope with analysis software (e.g., ImageJ/FIJI)

Procedure:

  • Cell Seeding: Plate PC12 cells on coated plates at a low density (e.g., 1 x 10⁴ cells/well in a 24-well plate) to allow for clear visualization of individual neurites. Allow cells to adhere for 24 hours.

  • Differentiation and Treatment:

    • Replace the growth medium with Differentiation Medium containing NGF.

    • Add the benzoxepinone derivative at the desired concentration. Include NGF Only and Vehicle Control wells.

    • Incubate for 48-72 hours to allow for neurite extension.

  • Immunocytochemistry:

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash 3 times with PBS.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

    • Wash 3 times with PBS.

    • Block for 1 hour at room temperature.

    • Incubate with primary anti-β-III Tubulin antibody overnight at 4°C.

    • Wash 3 times with PBS.

    • Incubate with the fluorescent secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

    • Wash 3 times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imager or fluorescence microscope.

    • Use automated software or a manual plugin (e.g., NeuronJ for ImageJ) to quantify parameters such as:

      • Total neurite length per neuron

      • Number of neurite-bearing cells

      • Number of neurite branches

Data Analysis:

  • Compare the neurite outgrowth parameters in compound-treated wells to the NGF Only control. A statistically significant increase suggests the compound promotes neuronal health and differentiation.

Data Summary and Interpretation

Assay TierAssay NamePrimary EndpointInterpretation of a Positive "Hit"
Tier 1 MTT (Cytotoxicity)IC₅₀ ValueHigh IC₅₀ (>50 µM) indicates low toxicity and a favorable therapeutic window.
MTT (Neuroprotection)% Protection vs. H₂O₂Significant increase in cell viability compared to the H₂O₂-only control.
Tier 2 DCFH-DA (ROS)Rate of FluorescenceAttenuated slope of fluorescence increase, indicating reduced intracellular ROS.
Caspase-3/7 ActivityLuminescence SignalSignificantly lower luminescence compared to the apoptosis-inducer control.
Tier 3 Neurite OutgrowthTotal Neurite LengthStatistically significant increase in neurite length per cell compared to NGF-only control.

References

  • Caron, J. M., et al. (2013). Benzazepinones and benzoxazepinones as antagonists of inhibitor of apoptosis proteins (IAPs) selective for the second baculovirus IAP repeat (BIR2) domain. Journal of Medicinal Chemistry, 56(22), 9189–9212. Available at: [Link]

  • Amino acids derived benzoxazepines: Design, synthesis and antitumor activity. (n.d.). European Journal of Medicinal Chemistry. Available at: [Link]

  • Soares, M. C., et al. (2004). Neurotoxic/neuroprotective profile of carbamazepine, oxcarbazepine and two new putative antiepileptic drugs, BIA 2-093 and BIA 2-024. Brain Research, 1022(1-2), 192–202. Available at: [Link]

  • Szymański, P., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(15), 12066. Available at: [Link]

  • Whittemore, E. R., et al. (1997). A Detailed Analysis of Hydrogen Peroxide-Induced Cell Death in Primary Neuronal Culture. Neuroscience, 77(4), 1219–1231. Available at: [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved January 22, 2026, from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 22, 2026, from [Link]

  • Martiz, R. M., et al. (2022). Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. PLoS ONE, 17(4), e0265022. Available at: [Link]

  • Szymański, P., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Ovidius University Annals of Chemistry, 34(1), 58-74. Available at: [Link]

  • Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Retrieved January 22, 2026, from [Link]

  • Szymański, P., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. PubMed. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Intracellular ROS Assay Kit. Retrieved January 22, 2026, from [Link]

  • Belluti, F., et al. (2011). Benzophenone-based derivatives: a novel series of potent and selective dual inhibitors of acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation. European Journal of Medicinal Chemistry, 46(5), 1526–1531. Available at: [Link]

  • Wang, H., & Joseph, J. A. (1999). Quantifying cellular oxidative stress by dichlorofluorescein assay using microplate reader. Free Radical Biology and Medicine, 27(5-6), 612–616. Available at: [Link]

  • Caruso, F., et al. (2022). Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment. International Journal of Molecular Sciences, 23(3), 1838. Available at: [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved January 22, 2026, from [Link]

  • Li, J., et al. (2020). Synthesis and Target Identification of Benzoxepane Derivatives as Potential Anti-Neuroinflammatory Agents for Ischemic Stroke. Angewandte Chemie International Edition, 59(13), 5223–5230. Available at: [Link]

  • Lockhart, B., et al. (2004). The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants. Brain Research, 1019(1-2), 47–56. Available at: [Link]

  • Martiz, R. M., et al. (2022). Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. PubMed. Available at: [Link]

  • Krishtal, J., et al. (2015). Toxicity of amyloid beta 1-40 and 1-42 on SH-SY5Y cell line. International Journal of Alzheimer's Disease, 2015, 171732. Available at: [Link]

  • Singh, N., et al. (2019). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. Current Neuropharmacology, 17(3), 248–267. Available at: [Link]

  • Chen, P.-C., et al. (2018). Pomalidomide Ameliorates H2O2-Induced Oxidative Stress Injury and Cell Death in Rat Primary Cortical Neuronal Cultures by Inducing Anti-Oxidative and Anti-Apoptosis Effects. International Journal of Molecular Sciences, 19(10), 3183. Available at: [Link]

  • Liu, J., et al. (2017). A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium. Oncology Letters, 14(6), 7961–7966. Available at: [Link]

  • Uddin, M. S., et al. (2021). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Pharmaceuticals, 14(11), 1074. Available at: [Link]

  • Radio, N. M., & Mundy, W. R. (2008). Quantitative Assessment of Neurite Outgrowth in PC12 Cells. Current Protocols in Toxicology, Chapter 12, Unit 12.10. Available at: [Link]

  • Słomka, M., et al. (2020). PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions. International Journal of Molecular Sciences, 21(8), 2843. Available at: [Link]

  • Kim, Y. J., et al. (2022). Protective Role of Corticosterone against Hydrogen Peroxide-Induced Neuronal Cell Death in SH-SY5Y Cells. Experimental Neurobiology, 31(5), 329–342. Available at: [Link]

  • Kim, H., et al. (2019). Dexamethasone and Celecoxib Cooperatively Attenuate the Carrageenan-Induced Inflammatory Pain by Modulating the Nrf2/HO-1 Pathway. Frontiers in Pharmacology, 10, 1373. Available at: [Link]

  • Drag, M., & Salvesen, G. S. (2010). Caspase Substrates and Inhibitors. Cold Spring Harbor Perspectives in Biology, 2(8), a008680. Available at: [Link]

  • Koshelev, V. N., et al. (2020). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. Molecules, 25(10), 2400. Available at: [Link]

  • Costanzo, P., et al. (2022). Editorial: Nature Inspired Protective Agents Against Oxidative Stress. Frontiers in Chemistry, 9, 833630. Available at: [Link]

  • Scapagnini, G., et al. (2023). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. Nutrients, 15(13), 2858. Available at: [Link]

  • Wu, T., et al. (2021). Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress. Future Journal of Pharmaceutical Sciences, 7(1), 60. Available at: [Link]

  • de la Cruz, A. A., et al. (2021). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. Antioxidants, 10(11), 1700. Available at: [Link]

  • Lin, W., et al. (2020). The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. Antioxidants, 9(6), 543. Available at: [Link]

  • Tiurenkov, I. N., et al. (2016). Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid. Eksperimental'naia i klinicheskaia farmakologiia, 79(2), 11–15. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one for Fragment-Based Drug Design

Introduction: The Power of Fragments in Modern Drug Discovery Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more focused approach. It begins by identifying low molecular weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[1][4][5] These initial "hits" then serve as starting points for rational, structure-guided optimization into potent, high-affinity lead candidates.[6][7][8] This methodology offers several advantages, including a more thorough exploration of chemical space, higher hit rates, and the generation of leads with superior physicochemical properties.[1][7][9]

This application note provides a detailed guide on the utilization of a specific, strategically designed fragment, 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one , in a typical FBDD workflow. We will explore the rationale behind its selection, provide detailed protocols for its screening and validation, and outline a strategic path for hit-to-lead evolution.

The Strategic Advantage of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one

The selection of fragments is a critical first step in any FBDD campaign.[7] 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one (Molecular Formula: C10H9ClO2) represents an exemplary fragment scaffold for several reasons:

  • Halogen Bonding Potential: The chlorine atom is a key feature, capable of forming a halogen bond—a highly directional, non-covalent interaction with a Lewis base (e.g., a backbone carbonyl oxygen) in a protein binding pocket.[10][11][12] Halogen bonding has gained significant recognition as a valuable tool in medicinal chemistry for enhancing binding affinity and specificity.[11][13] Halogen-enriched fragment libraries are increasingly utilized to probe for these favorable interactions.[10][13][14]

  • Structural Rigidity and 3D Shape: The benzoxepin core provides a semi-rigid, three-dimensional scaffold. This pre-organization reduces the entropic penalty upon binding and presents a well-defined shape for probing protein surfaces.

  • "Poised" for Elaboration: The fragment possesses clear vectors for chemical modification. The aromatic ring and the ketone functionality serve as handles for synthetic elaboration, allowing for systematic "growing" or "linking" strategies during the hit-to-lead phase.[5][6][7][15]

  • Favorable Physicochemical Properties: This fragment adheres to the "Rule of Three," a common guideline for fragment selection, with a molecular weight under 300 Da, a calculated LogP of less than 3, and a suitable number of hydrogen bond donors and acceptors.[2]

Physicochemical Property Value Significance in FBDD
Molecular Weight 196.63 g/mol Adheres to the "Rule of Three" (<300 Da), ensuring higher probability of binding and better ligand efficiency.[2]
Molecular Formula C10H9ClO2Provides a simple scaffold with low complexity.[16]
Topological Polar Surface Area 26.3 ŲContributes to good solubility and potential for membrane permeability.
Key Features Chlorine atom, Ketone, Aromatic RingOffers potential for halogen bonding, hydrogen bonding, and π-stacking interactions, with clear vectors for synthetic elaboration.[10][11]

Experimental Workflow & Protocols

The successful application of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one in an FBDD campaign requires a systematic, multi-stage approach. The workflow described below integrates biophysical screening for hit identification, orthogonal validation, and structural biology for guiding lead optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Hit-to-Lead Evolution A Fragment Library Preparation (Including 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one) B Primary Biophysical Screen (e.g., SPR) A->B C Orthogonal Screen (e.g., NMR, DSF) B->C D Affinity Determination (e.g., ITC) C->D E Co-crystallization Trials or Soaking D->E F X-ray Structure Determination E->F G Structure-Guided Design (Growing, Merging, Linking) F->G H Synthesis of Analogs G->H I Iterative Screening & SAR H->I I->G Optimization Cycle

Caption: FBDD workflow from initial fragment screening to lead optimization.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for primary screening of fragment libraries.[17][18] It provides real-time data on binding kinetics and affinity, requires low protein consumption, and can be automated for high throughput.[17][18] This protocol is designed to identify fragments that bind to a target protein immobilized on a sensor chip.

Materials:

  • Biacore 8K or similar high-sensitivity SPR instrument[17]

  • Sensor Chip CM5 (or similar carboxymethylated dextran surface)

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Target protein (≥95% purity, in a suitable buffer like HBS-EP+)

  • Fragment library including 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one, dissolved in 100% DMSO.

  • Running buffer (e.g., HBS-EP+ with 2-5% DMSO)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Immobilize the target protein by injecting it at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve a target immobilization level (e.g., 8000-12000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization to serve as a control for non-specific binding and bulk refractive index changes.[18]

  • Fragment Screening:

    • Prepare a stock plate of fragments, including 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one, at a high concentration (e.g., 10-50 mM in 100% DMSO).

    • Dilute the fragments into running buffer to the desired screening concentration (typically 100-500 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer.[18]

    • Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 30-60 seconds), followed by a dissociation phase with running buffer (e.g., 60-120 seconds).

    • Perform a surface regeneration step between fragment injections if necessary (e.g., a short pulse of high salt or low pH buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data for each injection.

    • Identify "hits" based on a response threshold significantly above the baseline noise.

    • For initial hits, perform a dose-response analysis by injecting a range of concentrations to confirm binding and obtain an estimated dissociation constant (KD).

Protocol 2: Hit Validation using NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating fragment hits.[19][20] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-LOGSY, are particularly well-suited for detecting the weak binding typical of fragments.[17][19] They confirm direct binding in solution, helping to eliminate false positives from techniques like SPR.[4][19]

Materials:

  • NMR spectrometer (≥600 MHz) with a cryoprobe.

  • Target protein solution (10-50 µM in a deuterated buffer, e.g., 50 mM phosphate buffer in 99.9% D2O, pH 7.4).

  • 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one (and other hits from primary screen) as a concentrated stock in d6-DMSO.

Methodology (STD-NMR):

  • Sample Preparation:

    • Acquire a reference 1D 1H NMR spectrum of the fragment alone in the deuterated buffer.

    • Prepare the main experimental sample by adding the fragment (final concentration ~200-500 µM) to the protein solution (10-50 µM). The ligand-to-protein ratio should be high (e.g., >10:1).

  • STD-NMR Experiment:

    • Set up the STD experiment. This involves acquiring two spectra in an interleaved manner.

    • On-resonance spectrum: The protein resonances are selectively saturated with a train of Gaussian pulses at a frequency where only protein signals appear (e.g., -1 ppm).

    • Off-resonance spectrum: The same saturation is applied at a frequency far from any protein or ligand signals (e.g., 40 ppm).

    • The total saturation time should be optimized (typically 1-2 seconds).

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the protons of the fragment that are in close contact with the saturated protein.

    • A positive STD signal confirms that the fragment binds to the target protein. The relative intensity of the signals in the STD spectrum can provide information about which part of the fragment is closest to the protein surface.

Hit_Evolution cluster_0 Hit Identification cluster_1 Structure-Based Design cluster_2 Hit-to-Lead: Fragment Growing A Initial Hit 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one (Weak Affinity, e.g., KD ~ 500 µM) B Co-crystal Structure Reveals: - Halogen bond from Cl to Serine backbone - Unoccupied hydrophobic pocket adjacent to aromatic ring A->B X-ray Crystallography C Synthesize Analog: Add hydrophobic group (e.g., cyclopropyl) to aromatic ring to fill pocket B->C Rational Design D Improved Analog (Increased Affinity, e.g., KD ~ 50 µM) C->D Synthesis & Re-screening

Caption: A logical flow for hit-to-lead optimization via fragment growing.

From Hit to Lead: A Strategy for Optimization

Once 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one is confirmed as a binder, the next crucial phase is to evolve it into a potent lead compound. This process is critically dependent on obtaining high-resolution structural information, typically from X-ray crystallography.[9][19]

1. Structural Elucidation: The primary goal is to obtain a co-crystal structure of the target protein in complex with the fragment. This reveals the precise binding mode, orientation, and key interactions. For our exemplary fragment, this would confirm the role of the chlorine in forming a halogen bond and identify nearby pockets that can be exploited for affinity gains.[11]

2. Hit-to-Lead Strategies: Based on the structural data, several optimization strategies can be employed:[6][7][8][15]

  • Fragment Growing: This is often the most direct approach.[6][15] If the crystal structure shows an unoccupied pocket adjacent to the fragment, new chemical functionality can be added to the fragment scaffold to engage this new space. For example, if a hydrophobic pocket is adjacent to the aromatic ring of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one, derivatives with alkyl or aryl extensions at that position would be synthesized.

  • Fragment Linking: If a second, distinct fragment is found to bind in a nearby site, the two fragments can be connected with a chemical linker to create a single, higher-affinity molecule.[7][15] The linker's length and composition are critical and guided by the structural information.

  • Fragment Merging: If two fragments bind in an overlapping fashion, a new, single molecule can be designed that incorporates the key binding features of both original fragments.[7][15]

This iterative cycle of structure-guided design, chemical synthesis, and re-screening is the engine of FBDD, allowing for the rapid and efficient development of fragments with millimolar affinity into leads with nanomolar potency.

References

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC - NIH.
  • Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery - PubMed.
  • Fragment Screening | Drug Discovery.
  • Different hit-to-lead optimization strategies (fragment growing,... - ResearchGate.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH.
  • Fragment-based Lead Preparation in Drug Discovery and Development | Computational Chemistry | Blog | Life Chemicals.
  • Fragment-based drug design : tools, practical approaches, and examples - University at Albany.
  • Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry.
  • A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets.
  • Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library - PubMed Central.
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC - NIH.
  • Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic.
  • Fragment-to-Lead - Creative Biostucture Drug Discovery.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research | One Nucleus.
  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters.
  • Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures.
  • FBDD: Fragment-Based Drug Design - BioSolveIT.
  • Halogen-Enriched Fragment Libraries as Chemical Probes for Harnessing Halogen Bonding in Fragment-Based Lead Discovery | Request PDF - ResearchGate.
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Publications.
  • The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC.
  • 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one [141106-24-3].
  • Evolutions in fragment-based drug design: the deconstruction–reconstruction approach - PMC - PubMed Central.

Sources

Application

Application Notes &amp; Protocols: A Step-by-Step Guide for Evaluating the Anti-Inflammatory Potential of Novel Compounds

Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics Inflammation is a fundamental biological process, a double-edged sword that orchestrates the body's response to injury and infection. While acute infl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological process, a double-edged sword that orchestrates the body's response to injury and infection. While acute inflammation is a vital component of healing, chronic, unresolved inflammation underpins a vast array of debilitating human diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders.[1][2] The current pharmacopeia for inflammatory diseases, though effective, is often beset by limitations such as significant side effects and the emergence of non-responders.[1] This necessitates a robust and continuous pipeline for the discovery and development of novel, safer, and more effective anti-inflammatory agents.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed experimental framework for the preclinical evaluation of novel compounds with putative anti-inflammatory activity. We will journey from high-throughput in vitro screening to mechanistic elucidation and finally to in vivo validation, emphasizing the causal logic behind each experimental choice and protocol.

Part 1: Foundational In Vitro Screening: Identifying Bioactive Hits

The initial phase of discovery focuses on identifying compounds that can modulate inflammatory responses in a controlled cellular environment. The choice of the cellular model is paramount for generating physiologically relevant data.

The Workhorse of Inflammation Research: The RAW 264.7 Macrophage Model

Murine macrophage-like cell lines, particularly RAW 264.7, are extensively used for primary screening.[3] The rationale for their widespread adoption is multifactorial: they are easy to culture, exhibit a robust and reproducible inflammatory response to stimuli like lipopolysaccharide (LPS), and recapitulate key aspects of in vivo macrophage-driven inflammation.[3] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the production of a plethora of inflammatory mediators.[3]

Key Inflammatory Mediators and Their Quantification

Upon stimulation with LPS, RAW 264.7 cells produce a battery of pro-inflammatory molecules, which serve as quantifiable readouts for the anti-inflammatory potential of test compounds.[4][5]

  • Nitric Oxide (NO): A highly reactive free radical produced by inducible nitric oxide synthase (iNOS), NO is a key mediator of inflammation.[6] Its production can be indirectly quantified by measuring the stable end-product, nitrite, in the cell culture supernatant using the Griess assay.[6][7]

  • Pro-inflammatory Cytokines: These signaling proteins, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), are central to the inflammatory cascade.[4][8] Their secretion into the culture medium can be accurately measured using Enzyme-Linked Immunosorbent Assays (ELISAs).[9][10]

  • Prostaglandins: These lipid compounds, synthesized via the cyclooxygenase (COX) enzymes, are potent inflammatory mediators. The expression of COX-2 is significantly upregulated during inflammation.[11]

dot graph TD; A[Start: Seed RAW 264.7 cells] --> B{Pre-treat with novel compound}; B --> C{Stimulate with LPS}; C --> D{Incubate}; D --> E[Harvest Supernatant]; E --> F[Measure Nitric Oxide (Griess Assay)]; E --> G[Measure Cytokines (ELISA)]; D --> H[Lyse Cells]; H --> I[Extract RNA]; I --> J[qPCR for iNOS, COX-2]; H --> K[Extract Protein]; K --> L[Western Blot for Signaling Proteins];

end caption: "General workflow for in vitro screening of anti-inflammatory compounds."

Protocol 1: In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of the novel compounds in a suitable solvent (e.g., DMSO).

  • Pre-treat the cells with various concentrations of the compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

3. LPS Stimulation:

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[8]

4. Measurement of Nitric Oxide (Griess Assay):

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[7]

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540-550 nm using a microplate reader.[12][13]

  • Quantify nitrite concentration using a sodium nitrite standard curve.

5. Measurement of Pro-inflammatory Cytokines (ELISA):

  • Use commercially available ELISA kits for TNF-α and IL-6.[9][14]

  • Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding the cell culture supernatant, followed by a detection antibody, a substrate, and a stop solution.[10][14][15]

  • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

Data Interpretation: A significant reduction in the levels of nitric oxide, TNF-α, and IL-6 in compound-treated cells compared to LPS-stimulated control cells indicates potential anti-inflammatory activity.

ParameterLPS ControlCompound X (10 µM)Compound X (50 µM)Dexamethasone (1 µM)
Nitrite (µM) 25.3 ± 2.115.8 ± 1.58.2 ± 0.95.5 ± 0.6
TNF-α (pg/mL) 3500 ± 2802100 ± 190950 ± 110450 ± 50
IL-6 (pg/mL) 1800 ± 1501100 ± 120500 ± 60250 ± 30

Table 1: Representative data from an in vitro anti-inflammatory screening assay.

Part 2: Unraveling the Mechanism of Action

Once a compound demonstrates bioactivity, the next critical step is to elucidate its molecular mechanism. Inflammation is orchestrated by complex signaling networks, and identifying the target of a novel compound is crucial for its further development.

Key Inflammatory Signaling Pathways
  • NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[16][17] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB.[17] Upon stimulation by LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the translocation of NF-κB to the nucleus, where it induces the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[11][16][18]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.[19][20][21] It comprises several kinases, including ERK, JNK, and p38, which are activated by various inflammatory stimuli and regulate the expression of inflammatory mediators.[20][21]

G

Investigating Gene Expression with qPCR

Quantitative Polymerase Chain Reaction (qPCR) is a powerful technique to measure changes in gene expression. By analyzing the mRNA levels of key inflammatory genes, we can determine if a compound's anti-inflammatory effects are mediated at the transcriptional level.

Protocol 2: qPCR Analysis of Inflammatory Gene Expression

1. RNA Extraction and cDNA Synthesis:

  • Following the in vitro assay (Protocol 1), lyse the cells and extract total RNA using a commercially available kit.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

2. qPCR Reaction:

  • Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the target genes (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH).[11][22]

  • Perform the qPCR reaction in a real-time PCR instrument.

3. Data Analysis:

  • Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[23][24]

Data Interpretation: A significant downregulation of iNOS, COX-2, TNF-α, and IL-6 mRNA levels in compound-treated cells suggests that the compound inhibits the transcription of these pro-inflammatory genes.[11][25]

Probing Deeper: Inflammasome Activation

The inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active, secreted forms.[26]

Protocol 3: Caspase-1 Activity Assay

1. Cell Culture and Treatment:

  • Use a suitable cell line, such as THP-1 monocytes differentiated into macrophages.

  • Prime the cells with LPS and then stimulate with an inflammasome activator (e.g., nigericin for NLRP3).

  • Treat the cells with the novel compound.

2. Caspase-1 Activity Measurement:

  • Use a commercially available caspase-1 activity assay kit, which typically employs a specific caspase-1 substrate that releases a fluorescent or luminescent signal upon cleavage.[26][27][28][29]

  • Measure the signal using a microplate reader.

Data Interpretation: A reduction in caspase-1 activity in compound-treated cells indicates inhibition of inflammasome activation.

Part 3: In Vivo Validation: Bridging the Gap to Clinical Relevance

While in vitro assays are invaluable for initial screening and mechanistic studies, they cannot fully recapitulate the complexity of an inflammatory response in a whole organism.[2][30] Therefore, in vivo models are essential for validating the anti-inflammatory efficacy of a lead compound.[1][31]

The Carrageenan-Induced Paw Edema Model: A Classic Acute Inflammation Model

The carrageenan-induced paw edema model in rodents is a widely used and well-characterized model of acute inflammation.[32][33][34][35] Injection of carrageenan, a seaweed polysaccharide, into the paw induces a biphasic inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased pain sensitivity).

dot graph TD; subgraph "Preparation" A[Acclimatize animals] --> B[Group animals]; end

end caption: "Workflow for the carrageenan-induced paw edema model."

Protocol 4: Carrageenan-Induced Paw Edema in Rats

1. Animal Acclimatization and Grouping:

  • Acclimatize male Wistar rats (180-200g) for at least one week under standard laboratory conditions.[32]

  • Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and different dose groups for the novel compound.[32][36]

2. Compound Administration:

  • Administer the novel compound and controls via an appropriate route (e.g., oral gavage, intraperitoneal injection) 1 hour before carrageenan injection.

3. Induction of Edema:

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

5. Data Analysis:

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Interpretation: A significant and dose-dependent reduction in paw edema in the compound-treated groups compared to the vehicle control group demonstrates in vivo anti-inflammatory activity.

Advanced Analysis: Immune Cell Profiling with Flow Cytometry

To gain a more granular understanding of the compound's effect on the immune response, flow cytometry can be employed to profile the different immune cell populations infiltrating the inflamed tissue.[37][38][39] This technique allows for the simultaneous analysis of multiple cell surface and intracellular markers on individual cells.[39][40]

Key Cell Populations to Analyze:

  • Neutrophils: The first responders to inflammation.

  • Macrophages: Key players in both pro- and anti-inflammatory responses.[37]

  • T-cells and B-cells: Components of the adaptive immune system.[41]

Conclusion: A Pathway to Novel Anti-Inflammatory Drugs

The journey from a novel compound to a potential anti-inflammatory drug is a meticulous process of rigorous scientific evaluation. The experimental framework outlined in this guide provides a logical and robust pathway, from high-throughput in vitro screening to mechanistic elucidation and in vivo validation. By employing these well-established models and techniques, researchers can confidently identify and characterize promising new candidates for the treatment of inflammatory diseases, ultimately contributing to the development of safer and more effective therapies for patients worldwide.

References

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. (n.d.). Korean Medical Science. Retrieved January 21, 2026, from [Link]

  • Lipopolysaccharide (LPS) stimulated RAW 264.7 macrophages expressed... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytop. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • MAPK Signaling in Inflammatory Cytokines Pathways. (2024, January 22). Assay Genie. Retrieved January 21, 2026, from [Link]

  • Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. (n.d.). Europe PMC. Retrieved January 21, 2026, from [Link]

  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). INNOSC Theranostics and Pharmacological Sciences. Retrieved January 21, 2026, from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019, September 5). PubMed. Retrieved January 21, 2026, from [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • NF-κB signaling in inflammation. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • A comprehensive multiparameter flow cytometry panel for immune profiling and functional studies of frozen tissue, bone marrow, and spleen. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. (2013, January 9). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • NF-κB. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Over-expression of COX-2 mRNA in colorectal cancer. (2014, January 2). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 21, 2026, from [Link]

  • IMMUNE CELL PROFILING USING FLOW CYTOMETRY. (n.d.). Biomere. Retrieved January 21, 2026, from [Link]

  • NF-κB: At the Borders of Autoimmunity and Inflammation. (n.d.). Frontiers. Retrieved January 21, 2026, from [Link]

  • Real time RT‑PCR analysis of iNOS and COX-2 mRNA expression in RAW... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • MAPK Signaling Links Autophagy and Inflammation. (n.d.). Bio-Techne. Retrieved January 21, 2026, from [Link]

  • Comprehensive Flow Cytometry Profiling of the Immune System in COVID-19 Convalescent Individuals. (n.d.). Frontiers. Retrieved January 21, 2026, from [Link]

  • MAPK signaling pathway. (n.d.). Cusabio. Retrieved January 21, 2026, from [Link]

  • ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C)... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • I am preparing to test the expression of some genes about inflammation, like iNOS, TNF-a, and COX-2. Actually, it's my first time doing qPCR alone, and I wonder which primer of iNOS should I choose on NCBI and what's the differences between items 2,3 and4. The RNA was extracted from. (2022, April 8). Reddit. Retrieved January 21, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 21, 2026, from [Link]

  • (PDF) A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells. (2017, March 3). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. (n.d.). SlideShare. Retrieved January 21, 2026, from [Link]

  • RT-qPCR study of COX-1 and -2 genes in oral surgical model comparing single-dose preemptive ibuprofen and etoricoxib: A randomized clinical trialy. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • A comprehensive guide for studying inflammasome activation and cell death. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one

Welcome to the technical support center for the synthesis of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your product yield.

I. Synthetic Overview & Key Challenges

The synthesis of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 3-(3-chlorophenoxy)propanoic acid. This is followed by an intramolecular Friedel-Crafts acylation to form the desired benzoxepinone ring system. While the synthetic route is conceptually straightforward, achieving high yields and purity can be challenging. Common issues include incomplete reactions, side-product formation, and difficulties in purification. This guide will address these challenges in detail.

Synthetic Workflow Diagram

Synthetic Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation 3-chlorophenol 3-chlorophenol Step1_Product 3-(3-chlorophenoxy)propanoic acid 3-chlorophenol->Step1_Product Williamson Ether Synthesis 3-chloropropanoic_acid 3-chloropropanoic_acid 3-chloropropanoic_acid->Step1_Product NaOH NaOH (aq) NaOH->Step1_Product Final_Product 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one Step1_Product->Final_Product Cyclization PPA Polyphosphoric Acid (PPA) PPA->Final_Product

Caption: General two-step synthesis of the target molecule.

II. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the precursor and the final product.

Protocol 1: Synthesis of 3-(3-chlorophenoxy)propanoic acid

This protocol is based on the Williamson ether synthesis, a reliable method for forming the ether linkage.

Parameter Value Notes
Reactants 3-chlorophenol, 3-chloropropanoic acid, Sodium Hydroxide
Solvent WaterAn aqueous medium is often used for this reaction.
Temperature Reflux
Reaction Time 2-4 hoursMonitor by TLC for disappearance of starting material.
Work-up Acidification with HCl, extraction with an organic solvent

Step-by-Step Procedure:

  • Dissolve sodium hydroxide in water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add 3-chlorophenol to the sodium hydroxide solution and stir until it dissolves.

  • Add 3-chloropropanoic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one

This protocol describes the intramolecular Friedel-Crafts acylation using Polyphosphoric Acid (PPA).

Parameter Value Notes
Reactant 3-(3-chlorophenoxy)propanoic acid
Cyclizing Agent Polyphosphoric Acid (PPA)PPA acts as both a catalyst and a solvent.
Temperature 80-100 °CHigher temperatures may lead to decomposition.
Reaction Time 1-3 hoursMonitor by TLC.
Work-up Quenching with ice-water, extraction with an organic solvent

Step-by-Step Procedure:

  • Place polyphosphoric acid in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to approximately 60-70 °C to reduce its viscosity.

  • Slowly add 3-(3-chlorophenoxy)propanoic acid to the warm PPA with vigorous stirring.

  • Increase the temperature to 80-100 °C and maintain for 1-3 hours. The reaction mixture will become more viscous as the reaction progresses. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture slightly and carefully pour it onto crushed ice with stirring.

  • The product will precipitate. Allow the ice to melt completely, and then extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: The yield of 3-(3-chlorophenoxy)propanoic acid is low. What are the possible causes and solutions?

  • A1: Incomplete reaction:

    • Cause: Insufficient reaction time or temperature.

    • Solution: Ensure the reaction is refluxed for an adequate amount of time. Monitor the reaction progress by TLC until the starting material is consumed.

  • A2: Loss of product during work-up:

    • Cause: The product may have some solubility in water, especially if the pH is not sufficiently acidic during precipitation.

    • Solution: Ensure the pH is lowered to at least 2 with concentrated HCl. After filtration, you can try extracting the aqueous filtrate with an organic solvent to recover any dissolved product.

  • A3: Side reactions:

    • Cause: At higher temperatures, there is a possibility of side reactions.

    • Solution: Maintain a gentle reflux and avoid excessive heating.

Q2: The intramolecular Friedel-Crafts cyclization is not proceeding to completion, and I observe unreacted starting material.

  • A1: Insufficient activation of the carboxylic acid:

    • Cause: The PPA may not be of sufficient strength or the temperature may be too low.

    • Solution: Ensure you are using a good quality PPA. You can increase the reaction temperature in small increments (e.g., 5-10 °C), but be cautious of potential charring at excessively high temperatures.

  • A2: Deactivation of the aromatic ring:

    • Cause: The chloro-substituent on the aromatic ring is deactivating, making the Friedel-Crafts acylation more challenging.[1]

    • Solution: A longer reaction time may be required. You can also consider using a stronger cyclizing agent.

Q3: The cyclization reaction mixture has turned dark brown or black, and the yield is very low.

  • A1: Charring/Decomposition:

    • Cause: The reaction temperature is too high, leading to the decomposition of the starting material or product.

    • Solution: Carefully control the reaction temperature. It is often better to run the reaction for a longer time at a slightly lower temperature.

  • A2: Impurities in the starting material:

    • Cause: Impurities in the 3-(3-chlorophenoxy)propanoic acid can lead to side reactions and decomposition.

    • Solution: Ensure your starting material is of high purity. Recrystallize it if necessary before the cyclization step.

Q4: I am having difficulty with the work-up of the PPA reaction. The mixture is very viscous and difficult to handle.

  • A1: High viscosity of PPA:

    • Cause: PPA is inherently a very viscous liquid, especially at room temperature.

    • Solution: Pour the hot reaction mixture directly onto a large amount of crushed ice with vigorous stirring. This will help to break up the viscous mass and hydrolyze the PPA. Using a mechanical stirrer is highly recommended. Adding a co-solvent like xylene during the reaction can sometimes facilitate an easier work-up.[2]

Q5: My final product is impure, and I'm struggling with purification.

  • A1: Presence of starting material:

    • Cause: Incomplete reaction.

    • Solution: The unreacted carboxylic acid can often be removed by washing the organic extract with a mild base like a saturated sodium bicarbonate solution.

  • A2: Formation of isomeric products:

    • Cause: The Friedel-Crafts acylation could potentially occur at different positions on the aromatic ring, leading to isomers.

    • Solution: Column chromatography on silica gel is usually effective for separating isomers. Careful selection of the eluent system is crucial.

  • A3: Polymeric byproducts:

    • Cause: PPA can sometimes promote polymerization.

    • Solution: These are typically high molecular weight, polar compounds that will remain at the baseline on a TLC plate and can be removed by column chromatography.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of Polyphosphoric Acid (PPA) in the cyclization reaction?

PPA serves as both a Brønsted acid catalyst and a dehydrating agent. It protonates the carboxylic acid, facilitating the formation of a highly electrophilic acylium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the ketone.[3]

Reaction Mechanism Diagram

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution PropanoicAcid 3-(3-chlorophenoxy)propanoic acid AcyliumIon Acylium Ion (Electrophile) PropanoicAcid->AcyliumIon + H+ (from PPA) PPA PPA SigmaComplex Sigma Complex (Resonance Stabilized) AcyliumIon->SigmaComplex Attack by aromatic ring FinalProduct 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one SigmaComplex->FinalProduct - H+

Sources

Optimization

Benzoxepinone Synthesis Cyclization: A Technical Troubleshooting Guide

Welcome to the technical support center for benzoxepinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of the critical cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzoxepinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of the critical cyclization step in forming the benzoxepinone core. As a structure prevalent in numerous biologically active natural products and pharmaceutical agents, mastering its synthesis is of paramount importance.

This document moves beyond standard protocols to provide in-depth, field-tested insights into overcoming the most common challenges in benzoxepinone ring formation. We will explore the causality behind experimental failures and offer robust, validated solutions.

Part 1: Troubleshooting Common Cyclization Failures

The formation of the seven-membered oxepine ring is often the most challenging step in the synthesis, prone to low yields, unexpected side reactions, and complete failure. This section provides a structured approach to diagnosing and solving these issues.

Visualizing the Troubleshooting Workflow

Before diving into specific problems, it's helpful to have a logical workflow for diagnosing a failed or low-yielding cyclization reaction. The following decision tree outlines a systematic approach.

G start Cyclization Reaction Failure (Low Yield / No Product) check_sm 1. Confirm Starting Material Integrity (NMR, LC-MS) start->check_sm sm_ok Starting Material Consumed? check_sm->sm_ok sm_degraded Degradation Observed. Re-purify or Re-synthesize. Consider stability under reaction conditions. sm_ok->sm_degraded No complex_mixture 2. Analyze Crude Reaction Mixture (LC-MS, TLC) sm_ok->complex_mixture Yes sm_unreacted No Reaction. Increase Temperature/Time? Change Catalyst/Reagent? Check Reagent Quality. side_products Side Products Identified? complex_mixture->side_products side_products->sm_unreacted No dimer Dimerization/Polymerization. Use High Dilution Conditions. Consider Syringe Pump Addition. side_products->dimer Yes (e.g., Intermolecular Product) elimination Elimination/Decomposition. Lower Temperature. Use Milder Base/Acid. Change Solvent. side_products->elimination Yes (e.g., Fragmentation) no_side_products Only Starting Material and Baseline Impurities

Caption: A decision tree for troubleshooting failed benzoxepinone cyclization reactions.

Problem-Solution Table

The following table details common issues, their probable causes, and recommended solutions for the most frequently employed cyclization strategies.

Observed Problem Potential Cyclization Method Probable Cause(s) Recommended Solutions & Scientific Rationale
No reaction; starting material recovered. Intramolecular Friedel-Crafts Acylation1. Insufficient Lewis acid strength or stoichiometry.2. Deactivating substituents on the aromatic ring.Solution: 1. Switch to a stronger Lewis acid (e.g., from AlCl₃ to TfOH or Eaton's reagent). The oxophilicity and strength of the acid are critical for activating the acylating species.2. If the ring is electron-poor, this strategy may be unsuitable. Consider alternative cyclization methods like a palladium-catalyzed coupling.
Low yield with significant intermolecular ester/ether formation (dimerization). Intramolecular Williamson Ether Synthesis or Mitsunobu ReactionThe rate of the intermolecular reaction is competing with or exceeding the intramolecular cyclization. This is a common issue in forming medium-sized rings.Solution: Employ high-dilution conditions (e.g., <0.01 M). Use a syringe pump to add the substrate slowly to the reaction mixture. This maintains a low instantaneous concentration of the substrate, statistically favoring the intramolecular cyclization pathway.
Formation of a styrenyl side product instead of the benzoxepinone. Ring-Closing Metathesis (RCM)The Grubbs catalyst is promoting a competing ethenolysis reaction with residual ethylene or is being deactivated before ring closure can occur.Solution: 1. Degas the solvent thoroughly (e.g., via freeze-pump-thaw cycles) to remove dissolved ethylene.2. Switch to a more robust, electron-rich catalyst like Grubbs III or Hoveyda-Grubbs II, which can have better stability and turnover numbers.
Product decomposes upon workup or purification. Acid-Catalyzed Cyclizations (e.g., using PPA, TfOH)The newly formed benzoxepinone ring may be labile to the strong acidic conditions used for its formation, leading to hydrolysis or rearrangement upon aqueous workup.Solution: 1. Quench the reaction carefully by pouring it onto ice/water and immediately neutralizing with a cold, dilute base (e.g., NaHCO₃ solution).2. Minimize exposure to silica gel during chromatography, which is acidic. Use a deactivated silica or switch to an alternative purification method like crystallization or preparative HPLC with a neutral mobile phase.

Part 2: Frequently Asked Questions (FAQs)

Q1: My intramolecular Friedel-Crafts acylation is giving me a complex mixture of isomers. How can I improve regioselectivity?

Answer: This is a classic challenge in Friedel-Crafts chemistry. The regioselectivity is governed by the electronic and steric properties of the substituents on the aromatic ring.

  • Electronic Control: The acylium ion will preferentially attack the most nucleophilic (electron-rich) position on the ring that is sterically accessible. Ensure your precursor design favors cyclization at a single, highly activated position. If you have multiple activated positions, you will likely get isomers.

  • Steric Hindrance: Bulky ortho-substituents can direct the cyclization to a less hindered position. You can sometimes leverage this by installing a temporary "directing group" that is removed after cyclization.

  • Choice of Lewis Acid: The size of the Lewis acid-acyl chloride complex can influence regioselectivity. A bulkier Lewis acid like aluminum trichloride might favor attack at a less sterically hindered position compared to a smaller proton acid like triflic acid.

Q2: I'm considering Ring-Closing Metathesis (RCM) to form the benzoxepinone ring. What are the key considerations for substrate design?

Answer: RCM is a powerful tool, but success hinges on proper substrate design. The key is to create a diene precursor that is conformationally pre-disposed to cyclize.

RCM_Factors title Key Factors for Successful RCM Cyclization substrate Diene Substrate Design gem_disub Gem-Disubstituent Effect (Thorpe-Ingold Effect) substrate->gem_disub preorganization Conformational Rigidity (e.g., existing rings, double bonds) substrate->preorganization catalyst Catalyst Selection (Grubbs I, II, III, HG-II) substrate->catalyst outcome Successful Ring Closure gem_disub->outcome Increases population of cyclization-competent conformer preorganization->outcome Reduces entropic penalty of ring formation catalyst->outcome Match catalyst activity and stability to substrate functionality

Caption: Critical factors influencing the success of an RCM reaction for benzoxepinone synthesis.

As the diagram illustrates, incorporating a gem-disubstituent effect (placing two substituents on the atom alpha to one of the alkenes) can significantly favor the cyclized product by biasing the conformational equilibrium toward a ring-closed state. Additionally, building conformational rigidity into the tether connecting the two alkenes reduces the entropic barrier to cyclization.

Q3: What are the best practices for setting up a high-dilution reaction to favor intramolecular cyclization?

Answer: To suppress intermolecular side reactions, the concentration of the reactive intermediate must be kept extremely low.

  • Solvent Volume: Use a large volume of solvent. Final concentrations are typically in the range of 0.01 M to 0.001 M.

  • Syringe Pump Addition: The most reliable method is to use a syringe pump to add a solution of your substrate to a heated solution of the reagent (e.g., base for Williamson ether synthesis) over a long period (e.g., 4-12 hours).

  • Efficient Stirring: Ensure the reaction vessel has vigorous stirring to rapidly disperse the added substrate, preventing localized areas of high concentration.

  • Temperature Control: Maintain a consistent temperature that is high enough for the reaction to proceed but not so high that it causes decomposition over the long addition time.

Part 3: Key Experimental Protocols

Protocol 1: High-Dilution Intramolecular Williamson Ether Synthesis

This protocol is a representative example for cyclizing a precursor like 2-(2-bromoethoxy)benzoic acid methyl ester to form a benzoxepinone derivative.

Materials:

  • Precursor (e.g., 2-(2-bromoethoxy)benzoic acid methyl ester)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • Syringe pump and gas-tight syringes

  • Three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • Set up the three-neck flask under a nitrogen atmosphere. Add the bulk of the anhydrous DMF (e.g., 400 mL for a 1 mmol scale reaction, yielding a final concentration of ~0.0025 M) and the potassium carbonate (3 equivalents).

  • Heat the DMF/K₂CO₃ slurry to 80 °C with vigorous stirring.

  • Prepare a solution of the precursor (1 equivalent) in a small amount of anhydrous DMF (e.g., 100 mL). Draw this solution into a gas-tight syringe and place it on the syringe pump.

  • Position the syringe needle so it is submerged below the surface of the stirred DMF/K₂CO₃ slurry.

  • Begin the slow addition of the precursor solution via the syringe pump over 8 hours.

  • After the addition is complete, allow the reaction to stir at 80 °C for an additional 2 hours.

  • Cool the reaction to room temperature, filter off the inorganic salts, and remove the DMF under reduced pressure.

  • Proceed with a standard aqueous workup and chromatographic purification.

References

  • Title: Eaton's Reagent: A Potent Alternative to Polyphosphoric Acid for Intramolecular Friedel-Crafts Acylation Reactions. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The Strategic Use of High-Dilution Techniques in Macrocycle Synthesis. Source: Chemical Reviews URL: [Link]

  • Title: A Generation of User-Friendly Metathesis Catalysts. Source: Organic Letters URL: [Link]

  • Title: The Thorpe-Ingold Effect: A Review. Source: Tetrahedron URL: [Link]

Troubleshooting

Technical Support Center: Preventing Byproduct Formation in Intramolecular Cyclizations

Welcome to the Technical Support Center for Intramolecular Cyclization Reactions. As researchers, scientists, and professionals in drug development, we understand that the synthesis of cyclic molecules is a cornerstone o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Intramolecular Cyclization Reactions. As researchers, scientists, and professionals in drug development, we understand that the synthesis of cyclic molecules is a cornerstone of your work. However, the path to the desired cyclic product is often fraught with the formation of unwanted byproducts. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, moving beyond simple protocols to explain the "why" behind the "how." Our goal is to empower you to optimize your reactions, maximize your yields, and accelerate your research.

Section 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding byproduct formation in intramolecular cyclizations.

Q1: What are the most common byproducts in intramolecular cyclization reactions?

A1: The most prevalent byproducts are typically the result of competing intermolecular reactions, leading to the formation of dimers, trimers, and higher-order polymers.[1] This occurs when one molecule reacts with another instead of with itself. Other common byproducts include constitutional isomers (e.g., from competing ring closures to form different ring sizes), diastereomers, and products arising from side reactions such as elimination, rearrangement, or reaction with the solvent.[2] In specific named reactions, you might encounter characteristic byproducts. For instance, in intramolecular aldol reactions, you can see the formation of different ring sizes depending on which enolate is formed.[3][4][5] In Ring-Closing Metathesis (RCM), isomerization of the newly formed double bond is a known side reaction.[6]

Q2: How does concentration influence the formation of byproducts?

A2: Concentration is a critical parameter that dictates the competition between intramolecular and intermolecular pathways. The intramolecular reaction is a first-order process, meaning its rate is proportional to the concentration of the substrate. In contrast, the intermolecular reaction is a second-order process, and its rate is proportional to the square of the substrate concentration. Consequently, at high concentrations, the intermolecular reaction is significantly favored, leading to polymerization.[7] By sufficiently diluting the reaction mixture, the probability of two molecules encountering each other is greatly reduced, thus favoring the desired intramolecular cyclization.[1][7] This is the basis of the "high-dilution principle."

Q3: What are Baldwin's Rules and how can they help in preventing byproducts?

A3: Baldwin's Rules are a set of guidelines that predict the relative favorability of different ring-closing reactions based on the geometry of the reacting centers. The rules classify cyclizations based on:

  • The size of the ring being formed.

  • The hybridization of the atom being attacked (tet for sp³, trig for sp², and dig for sp).

  • Whether the bond being broken is inside (endo) or outside (exo) the newly formed ring.

By understanding these rules, you can predict whether a desired cyclization is "favored" or "disfavored." A disfavored cyclization may require significantly more forcing conditions, which can lead to byproduct formation. Therefore, designing your synthetic precursor to undergo a favored cyclization pathway is a proactive strategy to minimize byproducts. For example, a 5-exo-trig cyclization is favored, while a 5-endo-trig is generally disfavored.

Q4: How does the choice of solvent affect byproduct formation?

A4: The solvent plays a crucial role in stabilizing or destabilizing reactants, intermediates, and transition states, which in turn affects reaction rates and selectivity.[8][9][10] For instance, polar solvents can accelerate reactions that involve the formation of charged intermediates by solvating them.[9] In SN2 reactions, polar aprotic solvents can increase the rate by solvating the counter-ion of the nucleophile, making the nucleophile more reactive. The choice of solvent can also influence the equilibrium between different conformations of the starting material, potentially pre-organizing it for cyclization. A poorly chosen solvent can lead to side reactions or insolubility of the starting material or catalyst.

Q5: Can protecting groups help in preventing byproducts?

A5: Absolutely. Protecting groups are essential tools in complex syntheses to temporarily mask reactive functional groups that are not involved in the desired cyclization.[11][12][13][14] This prevents them from participating in unwanted side reactions, either intramolecularly or intermolecularly. For example, in a molecule with multiple hydroxyl groups, you would protect all but the one intended to act as a nucleophile in the cyclization. The choice of protecting group is critical; it must be stable to the cyclization conditions and selectively removable afterward.[11][15]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your intramolecular cyclization experiments.

Issue 1: Dominant Formation of Dimer/Polymer

Primary Cause: The rate of the intermolecular reaction is exceeding the rate of the intramolecular cyclization. This is especially common in the synthesis of medium (8- to 11-membered) and large (12-membered and larger) rings.[1]

Troubleshooting Protocol: Implementing the High-Dilution Principle

The most effective strategy to combat polymerization is to employ high-dilution conditions. This can be achieved by the slow addition of the substrate to the reaction mixture, often with the aid of a syringe pump.

Experimental Protocol: High-Dilution Cyclization using a Syringe Pump

  • Preparation:

    • Set up your reaction vessel with a magnetic stirrer and reflux condenser (if heating is required) under an inert atmosphere (e.g., nitrogen or argon).

    • Add the bulk of the anhydrous, degassed solvent and any reagents that are not the cyclization precursor (e.g., catalyst, base) to the reaction vessel.

    • Prepare a dilute solution of your cyclization precursor in the same anhydrous, degassed solvent. The concentration will depend on the ring size you are forming (see table below).

    • Load this solution into a gas-tight syringe and place it in a syringe pump.[16]

  • Slow Addition:

    • Position the needle of the syringe through a septum into the reaction vessel, with the tip below the surface of the solvent.

    • Begin stirring and, if necessary, heating the reaction vessel.

    • Start the syringe pump to add the precursor solution at a very slow rate. The goal is to maintain a very low stationary concentration of the precursor in the reaction flask.[1]

  • Monitoring and Work-up:

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

    • Once the addition is complete, continue to stir the reaction for the required time to ensure full conversion.

    • Proceed with your standard work-up and purification protocol.

Quantitative Data: Recommended Concentration Ranges for Different Ring Sizes

Ring SizeTypical Concentration (M)Rationale
5-60.1 - 0.01Favorable kinetics and thermodynamics often allow for higher concentrations.
7-80.01 - 0.001Increased ring strain and unfavorable transannular interactions necessitate higher dilution.
9-120.001 - 0.0001Significant entropic and enthalpic barriers require very high dilution to suppress polymerization.
>12< 0.0001Macrocyclizations are entropically disfavored; high dilution is critical for success.[1]

Visualization: High-Dilution Setup

HighDilution cluster_setup Reaction Setup SyringePump Syringe Pump Syringe Syringe with Precursor Solution SyringePump->Syringe controls ReactionVessel Reaction Vessel (Solvent, Catalyst, etc.) Syringe->ReactionVessel Slow Addition StirPlate Magnetic Stir Plate/Heater

Caption: A typical setup for a high-dilution intramolecular cyclization reaction.

Issue 2: Formation of an Undesired Regioisomer

Primary Cause: The presence of multiple potential reaction sites can lead to the formation of different ring sizes or constitutional isomers. For example, in an intramolecular Heck reaction, the palladium catalyst can insert at different positions of an alkene, leading to exo or endo products.[17][18]

Troubleshooting Strategies:

  • Catalyst and Ligand Selection: The choice of catalyst and its associated ligands can have a profound impact on regioselectivity.[19][20] Bulky ligands can sterically hinder approach to one reaction site, favoring another. In the intramolecular Heck reaction, the choice of phosphine ligands can influence the neutral versus cationic pathway, which can affect the regiochemical outcome.[18][21]

  • Temperature Optimization: Reaction temperature can influence the kinetic versus thermodynamic product ratio. Lower temperatures often favor the kinetically controlled product, while higher temperatures can allow for equilibration to the more thermodynamically stable product. A systematic study of the reaction temperature is recommended. For example, in some Ring-Closing Metathesis (RCM) reactions, lower temperatures can suppress side reactions and improve the yield of the desired product.[22]

  • Substrate Modification: If possible, modify the substrate to electronically or sterically favor the desired cyclization pathway. For instance, the introduction of a bulky substituent near one of the reactive sites can disfavor cyclization at that position.

Visualization: Regioselectivity in Intramolecular Heck Reaction

HeckRegioselectivity Start Acyclic Precursor Exo_TS Exo Transition State (Lower Energy) Start->Exo_TS Path A Endo_TS Endo Transition State (Higher Energy) Start->Endo_TS Path B Exo_Product Exo Product (Favored) Exo_TS->Exo_Product Endo_Product Endo Product (Disfavored) Endo_TS->Endo_Product

Caption: Energy profile illustrating the preference for the exo cyclization pathway.

Issue 3: Byproducts from Side Reactions of Functional Groups

Primary Cause: The presence of reactive functional groups on the precursor molecule that are not intended to participate in the cyclization can lead to a host of unwanted side reactions.

Troubleshooting Protocol: Strategic Use of Protecting Groups

A well-thought-out protecting group strategy is crucial for the success of complex intramolecular cyclizations.[11][13]

Step-by-Step Guide to Implementing a Protecting Group Strategy:

  • Identify Reactive Functional Groups: Carefully analyze your starting material and identify all functional groups that could potentially react under the planned cyclization conditions. This includes amines, alcohols, thiols, carboxylic acids, and even acidic C-H bonds.

  • Select Orthogonal Protecting Groups: Choose protecting groups that are stable to the cyclization conditions but can be removed under conditions that do not affect other parts of the molecule. "Orthogonal" protecting groups are ideal, as they can be removed in any order without interfering with each other.[11]

  • Protection Step: Introduce the selected protecting groups in a separate synthetic step before attempting the cyclization. Ensure complete protection to avoid a mixture of partially protected starting materials.

  • Perform the Intramolecular Cyclization: With the sensitive functional groups masked, proceed with the cyclization reaction.

  • Deprotection: After successful cyclization, selectively remove the protecting groups to reveal the final product.

Table: Common Protecting Groups and Their Removal Conditions

Functional GroupProtecting GroupRemoval Conditions
AlcoholSilyl ethers (e.g., TBS, TIPS)Fluoride source (e.g., TBAF)
Benzyl ether (Bn)Hydrogenolysis (H₂, Pd/C)
AmineCarbamates (e.g., Boc, Cbz)Acid (e.g., TFA) for Boc; Hydrogenolysis for Cbz
CarbonylAcetal, KetalAcidic hydrolysis
Carboxylic AcidEster (e.g., Methyl, Ethyl)Saponification (base) or acidic hydrolysis
t-Butyl esterAcid (e.g., TFA)

Section 3: Case Study from Natural Product Synthesis

The total synthesis of complex natural products often features challenging intramolecular cyclization steps where byproduct formation is a major hurdle. For example, in cascade polycyclizations, a single starting material can be converted into a complex polycyclic system in one step.[23] However, premature termination of the cascade can lead to a mixture of partially cyclized byproducts.[23] The successful execution of these reactions often relies on a careful optimization of catalysts, solvents, and temperature to guide the reaction down the desired pathway.

References

  • Ahmed Ragab Mahmoud. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
  • University of Rochester, Department of Chemistry. How to Add Reagents to A Reaction.
  • (2025).
  • Wikipedia. Solvent effects.
  • (2021). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). NIH.
  • Regioselectivity in the Heck (Mizoroki-Heck) Reaction.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Benchchem.
  • Quantitative Measures of Solvent Polarity.
  • Nosse, B., Schall, A., Jeong, W. B., & Reiser, O. (2005). Optimization of Ring‐Closing Metathesis: Inert Gas Sparging and Microwave Irradiation.
  • Macmillan Group. (2004). The Intramolecular Heck Reaction.
  • Echemi. (2022).
  • (2025).
  • (2025). Natural Product Synthesis via Intramolecular Cycloaddition of Nitrogen-Containing 1,3-Dipoles.
  • DiVA portal. Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry.
  • Wikipedia. Intramolecular Heck reaction.
  • (2006). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. PubMed.
  • Wikipedia. High dilution principle.
  • The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account.
  • Organic Chemistry Tutor.
  • Chemistry LibreTexts. (2024). Aldol Reaction.
  • Chemistry LibreTexts. (2022). 23.6: Intramolecular Aldol Reactions.
  • Scott K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16:131.
  • Chemistry Stack Exchange. (2019). Procedures for Syringe Pump and organometallic solution.
  • Chemistry For Everyone. (2025).
  • (2016). Cascade polycyclizations in natural product synthesis. Chemical Society Reviews.
  • Master Organic Chemistry. (2022).
  • (2021). Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights. NIH.
  • Organic Chemistry Tutor. (2025).
  • The Raj Group. (2020).
  • Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs.
  • Highly Selective Dehydroaromatization of n-Alkanes to Aromatics and Hydrogen Gas. Journal of the American Chemical Society.
  • Wikipedia. Protecting group.
  • Recent total synthesis of natural products leveraging a strategy of enamide cycliz
  • Syrris.
  • Oxidative Cyclization in N
  • (2025).
  • Benchchem.
  • (2026).
  • MDPI. The Automation Technique Lab-In-Syringe: A Practical Guide.
  • (2020). 26.01 Introduction to Protecting Groups. YouTube.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Organic Syntheses Procedure.
  • Wikipedia.
  • White Rose Research Online. Cascade cyclization and intramolecular nitrone dipolar cycloaddition and formal synthesis of 19-hydroxyibogamine.
  • arXiv.
  • Organic Chemistry Portal.
  • (2025). Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials. PubMed.
  • Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. Organic Letters.

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of Chlorinated Organic Compounds

Welcome to the Technical Support Center for the purification of chlorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of chlorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating and purifying these unique molecules. Chlorinated organic compounds, ranging from pesticides and polychlorinated biphenyls (PCBs) to key pharmaceutical intermediates, often present significant purification challenges due to their chemical inertness, hydrophobicity, and potential for degradation under certain conditions.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. The goal is to not only offer solutions to common problems but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of chlorinated compounds low after solid-phase extraction (SPE)?

Low recovery during SPE is a frequent issue. Several factors can contribute to this problem, often related to the choice of sorbent, solvent, and elution conditions.

One common reason for poor recovery is the improper choice of SPE cartridge material. For many organochlorine pesticides, sorbents like C18 are used; however, elution with solvents such as acetonitrile and dichloromethane can sometimes lead to recoveries as low as 30%.[2] To improve this, a systematic optimization of parameters is crucial. This includes evaluating different sorbent types, the volume and type of elution and dispersive solvents, and the impact of adding salts like NaCl to the sample.[3]

Another critical factor is the drying time of the sorbent after sample loading. Insufficient drying can leave residual water, which may dilute the elution solvent and lead to poor retention of the target analytes, thereby reducing recovery.[4] It's essential to optimize the drying time, often under a high vacuum, to ensure the complete removal of water before elution.[4]

Finally, consider the potential for irreversible adsorption or degradation on the sorbent. Some highly active sorbents can cause degradation of sensitive chlorinated compounds.

Q2: I'm observing peak tailing for my chlorinated analyte in my chromatogram. What are the likely causes and how can I fix it?

Peak tailing is a common chromatographic issue, particularly for polar or active compounds, which can include some chlorinated molecules.[5][6] The primary cause is often secondary interactions between the analyte and active sites on the stationary phase, such as residual silanol groups (Si-OH) on silica-based columns.[5][6]

Troubleshooting Steps:

  • Assess the Column: The column itself is a primary suspect.

    • Column Degradation: Over time, the stationary phase can degrade, exposing more active sites. If the column is old or has been used extensively with aggressive mobile phases, consider replacing it.[5]

    • Packing Bed Deformation: Voids or channels in the column packing can lead to peak distortion. This can be confirmed by trying a new column.[5]

    • Column Deactivation: For gas chromatography (GC), ensure you are using a properly deactivated column. For liquid chromatography (LC), consider using an end-capped column, where the residual silanol groups are chemically modified to be less interactive.[5]

  • Optimize Mobile Phase/Carrier Gas Conditions:

    • Mobile Phase pH (LC): For ionizable chlorinated compounds, adjusting the mobile phase pH can suppress ionization and reduce secondary interactions.

    • Mobile Phase Additives (LC): Adding a small amount of a competitive agent, like triethylamine, can block active silanol sites.

    • Carrier Gas Flow Rate (GC): Ensure the carrier gas flow is optimal and free of leaks.

  • Check for System Contamination:

    • Inlet/Liner Contamination (GC): Active sites can also be present in a contaminated GC inlet liner. Regular replacement of the liner is crucial.[7][8]

    • Contaminated Solvents or Reagents: Impurities in your mobile phase or sample solvent can contribute to peak tailing.[9]

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[5]

Q3: My chlorinated compound seems to be degrading during purification on a silica gel column. Why is this happening and what can I do to prevent it?

Degradation of chlorinated compounds on silica gel can occur, especially for compounds that are sensitive to acidic conditions or catalytic decomposition. The silanol groups on the surface of silica gel are slightly acidic and can catalyze reactions such as dehydrochlorination or rearrangement, particularly with prolonged exposure.[10] Research has shown that the reactivity of some organic compounds is enhanced when adsorbed on a silica surface.[11]

Prevention Strategies:

  • Deactivate the Silica Gel: The acidity of silica gel can be attenuated. One common method is to treat the silica gel with a reagent like triethylamine to neutralize the acidic silanol groups.[10]

  • Use an Alternative Adsorbent: If degradation persists, consider using a less acidic or neutral adsorbent.

    • Florisil®: A magnesium silicate that is generally considered mild and neutral.[10][12]

    • Alumina: Can be obtained in neutral, acidic, or basic forms, offering more flexibility. Neutral or basic alumina can be a good alternative for acid-sensitive compounds.[10][13]

  • Minimize Contact Time: The longer the compound is on the column, the greater the chance of degradation. Optimize your chromatography to allow for a reasonably fast elution of your compound.

  • Work at Lower Temperatures: If feasible, running the column at a lower temperature can reduce the rate of degradation reactions.

In-Depth Troubleshooting Guides

Guide 1: Selecting the Right Adsorbent for Chlorinated Compound Purification

The choice of adsorbent is a critical first step in developing a robust purification protocol. The ideal adsorbent should effectively separate your target compound from impurities without causing degradation or irreversible binding.

Understanding Adsorbent Properties
AdsorbentChemical NatureAcidityCommon Applications for Chlorinated CompoundsAdvantagesDisadvantages
Silica Gel Silicon Dioxide (SiO₂)Slightly Acidic[10]General purpose purification of a wide range of organic compounds.High resolving power, readily available, relatively inexpensive.Can cause degradation of acid-sensitive compounds.[10][11]
Alumina Aluminum Oxide (Al₂O₃)Available in acidic, neutral, and basic forms[10]Purification of amines, removal of acidic impurities. Good for some chlorinated compounds.Can be tailored to the analyte's properties.[13]Can be more reactive than silica for some compounds.
Florisil® Magnesium Silicate (MgO₃Si)Mild, Neutral[10]Widely used for pesticide residue analysis, particularly organochlorine pesticides.[12][14]Good for separating compounds that are sensitive to the acidity of silica gel.May have lower resolving power than silica for some separations.
Activated Carbon Amorphous CarbonNeutralRemoval of color, impurities, and residual chlorine. Effective for a broad range of organic contaminants.[15][16][17]High surface area and strong adsorptive capacity for nonpolar compounds.Can be non-selective and may irreversibly adsorb some compounds. Elution can be difficult.
Experimental Protocol: Small-Scale Adsorbent Screening

Before committing to a large-scale purification, it is prudent to perform a quick screen of different adsorbents.

Materials:

  • Crude sample containing the chlorinated organic compound.

  • Small glass columns or Pasteur pipettes.

  • The adsorbents to be tested (e.g., silica gel, neutral alumina, Florisil®).

  • A selection of organic solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane).

  • Thin Layer Chromatography (TLC) plates and developing chamber.

  • Appropriate visualization method for TLC (e.g., UV lamp, iodine chamber).

Procedure:

  • Prepare Micro-Columns: Plug the bottom of three separate Pasteur pipettes with a small amount of glass wool. Fill each with a different adsorbent to a height of approximately 2-3 cm.

  • Load the Sample: Dissolve a small amount of your crude sample in a minimal amount of a non-polar solvent (e.g., hexane). Carefully apply the sample to the top of each micro-column.

  • Elute with Solvents: Sequentially add small volumes of solvents with increasing polarity to each column (e.g., start with hexane, then a mixture of hexane/ethyl acetate, then pure ethyl acetate).

  • Collect Fractions: Collect the eluent from each solvent addition in separate small vials.

  • Analyze by TLC: Spot each collected fraction on a TLC plate. Also, spot your crude material and, if available, a pure standard of your target compound.

  • Develop and Visualize: Develop the TLC plate in an appropriate solvent system. Visualize the spots to determine which adsorbent and solvent system provides the best separation of your target compound from impurities.

dot graph TD { A[Start: Crude Sample] --> B{Dissolve in Minimal Non-Polar Solvent}; B --> C[Prepare Micro-Columns: Silica, Alumina, Florisil]; C --> D{Load Sample onto Each Column}; D --> E{Elute with Increasing Solvent Polarity}; E --> F[Collect Fractions]; F --> G{Analyze Fractions by TLC}; G --> H[Compare Separation Efficiency]; H --> I[Select Optimal Adsorbent and Solvent System]; }

Caption: Workflow for small-scale adsorbent screening.

Guide 2: Overcoming Matrix Interferences in Complex Samples

When purifying chlorinated organic compounds from complex matrices such as environmental samples (soil, water) or biological tissues, co-extracted materials can significantly interfere with the analysis.

Common Matrix Interferences and Their Removal
  • Lipids (Fats and Oils): These are common in biological and food samples. They can be removed by techniques like gel permeation chromatography (GPC) or by partitioning with a non-polar solvent at low temperatures.

  • Sulfur: Often present in sediment and soil samples, sulfur can interfere with GC analysis. It can be removed by passing the extract through a column of activated copper powder or by adding mercury (with extreme caution due to its toxicity).

  • Pigments and other Polar Compounds: These can often be removed with a preliminary cleanup step using an appropriate SPE cartridge.

Experimental Protocol: Florisil® Cleanup for Organochlorine Pesticides

This protocol is a widely used method for cleaning up sample extracts containing organochlorine pesticides before GC analysis.[9]

Materials:

  • Florisil® (pesticide residue grade), activated by heating at 130°C for at least 5 hours.

  • Anhydrous sodium sulfate, granular.

  • Chromatography column (e.g., 22 mm I.D.).

  • Elution solvents: 6% and 15% diethyl ether in petroleum ether.

  • Sample extract dissolved in petroleum ether.

Procedure:

  • Prepare the Column: Add 12 cm of activated Florisil® to the chromatography column, followed by about 1 cm of anhydrous sodium sulfate. Gently tap the column to settle the packing.

  • Pre-wet the Column: Pre-elute the column with 40-50 mL of petroleum ether.

  • Load the Sample: Just as the petroleum ether is about to expose the top of the sodium sulfate layer, transfer the sample extract onto the column.

  • Elute Fraction 1: Elute the column with 200 mL of 6% diethyl ether in petroleum ether. This fraction will typically contain pesticides such as aldrin, BHCs, DDT, and heptachlor.

  • Elute Fraction 2: Elute the column with 200 mL of 15% diethyl ether in petroleum ether. This fraction will contain more polar pesticides like endrin and dieldrin.

  • Concentrate and Analyze: Concentrate the collected fractions to a suitable volume for analysis by GC.

dot graph TD { A[Start: Sample Extract in Petroleum Ether] --> B(Prepare Florisil Column); B --> C(Pre-wet Column with Petroleum Ether); C --> D{Load Sample Extract}; D --> E(Elute with 6% Diethyl Ether/Petroleum Ether); E --> F[Collect Fraction 1]; D --> G(Elute with 15% Diethyl Ether/Petroleum Ether); G --> H[Collect Fraction 2]; F & H --> I{Concentrate Fractions}; I --> J[Analyze by GC]; }

Caption: Experimental workflow for Florisil® cleanup.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]

  • Nakamura, H., Tomonaga, Y., Miyata, K., Uchida, M., & Terao, Y. (2007). Reaction of polycyclic aromatic hydrocarbons adsorbed on silica in aqueous chlorine. Environmental Science & Technology, 41(7), 2190–2195. Retrieved from [Link]

  • Wikipedia. (n.d.). Silica gel. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]

  • RSC Publishing. (2023). Magnetic dispersive solid-phase extraction of organochlorine pesticides from honey samples in a narrow-bore tube prior to HPLC analysis. Analytical Methods. Retrieved from [Link]

  • MDPI. (n.d.). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Molecules. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive dechlorination. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA-EAD: 612: Chlorinated Hydrocarbons in Water by GCECD. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2003). Advances in greener separation processes – case study: recovery of chlorinated aromatic compounds. Green Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Silicone Emulsion-Enhanced Recovery of Chlorinated Solvents: Batch and Column Studies. Retrieved from [Link]

  • ResearchGate. (2016). Can anyone suggest me the best procedure for solid phase extraction of organochlorine pesticides from water? Retrieved from [Link]

  • Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (n.d.). Reaction of NH3 with trichlorosilylated silica gel: a study of the reaction mechanism as a function of temperature. Retrieved from [Link]

  • PMC - PubMed Central - NIH. (n.d.). Solvents and sustainable chemistry. Retrieved from [Link]

  • Sorbents Direct. (2023). How to Choose the Right Sorbent for Your Application. Retrieved from [Link]

  • GMP Insiders. (2023). Peak Tailing in Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • OxyChem. (n.d.). CHLORINATED ORGANICS HANDBOOK. Retrieved from [Link]

  • ResearchGate. (n.d.). Dealing with strong mass interferences of chlorinated paraffins and their transformation products: An analytical guide. Retrieved from [Link]

  • WaterProfessionals. (n.d.). Dechlorination | Chlorine | Chloramines. Retrieved from [Link]

  • Ecosystem Essentials - YouTube. (2023). How Do You Dechlorinate Water? Retrieved from [Link]

  • The Journal of Physical Chemistry. (n.d.). Reactions of chlorosilanes with silica surfaces. Retrieved from [Link]

  • Novi AMS. (n.d.). Water Treatment Process Troubleshooting Guide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Biotage. (2023). Which dry load sorbent should I use for flash column chromatography? Retrieved from [Link]

  • Digital Scholarship@UNLV - University of Nevada, Las Vegas. (n.d.). Collection of gas phase chlorine using bonded silica sorbents. Retrieved from [Link]

  • Separation Science. (2023). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

  • AquaHomeGroup. (2022). Top 6 Ways Purify Water + Chlorine-Free (At Home). Retrieved from [Link]

  • GL Sciences. (2023). GC Troubleshooting Guide. Retrieved from [Link]

  • Healthline. (2023). Top 5 Ways to Remove Chlorine from Drinking Water. Retrieved from [Link]

  • Google Patents. (n.d.). US5552549A - Process for the dechlorination of chlorinated aromatic compounds.
  • Biotage. (2023). Which sorbents work best for dry loading flash column chromatography samples? Retrieved from [Link]

  • Sorbead India. (2024). High-Performance Adsorbents for Challenging Separations: Overcoming Complex Mixtures. Retrieved from [Link]

  • NIH. (2023). Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review). Retrieved from [Link]

  • ACS Publications. (2020). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae. Retrieved from [Link]

  • Platinum Pools. (n.d.). Water Chemistry Troubleshooting Guide. Retrieved from [Link]

  • Kansas City Plumbing. (n.d.). Water Purifying Methods When Clean Water Isn't Available. Retrieved from [Link]

  • ResearchGate. (2016). Frequently Asked Questions Regarding Management of Chlorinated Solvents in Soils and Groundwater. Retrieved from [Link]

  • Agilent. (n.d.). spECIAtIoN of CHLoRINAtEd HYdRoCARboNs IN REfoRMAtE usING tHE AGILENt 7200 GC/Q-tof. Retrieved from [Link]

  • U.S. Department of Agriculture. (n.d.). 5026: The Use of Chlorine Materials in Organic Production and Handling. Retrieved from [Link]

  • UNL Digital Commons. (n.d.). One-Step Chromatographic Cleanup of Chlorinated Hydrocarbon Pesticide Residues in Butterfat. II. Chromatography on Florisil. Retrieved from [Link]

  • NCBI - NIH. (n.d.). Chlorinated drinking-water. Retrieved from [Link]

  • Eurochlor. (2004). Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. Retrieved from [Link]

  • Organic Materials Review Institute. (n.d.). Chlorine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Biodegradation of Chlorinated Compounds—A Review. Retrieved from [Link]

  • IWA Publishing. (2023). Review on the degradation of chlorinated hydrocarbons by persulfate activated with zero-valent iron-based materials. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one

Welcome to the dedicated technical support center for 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule in solution. As direct stability data for this specific compound is not extensively published, this document provides a framework based on first principles of organic chemistry and established pharmaceutical stability testing guidelines.[1][2] We will explore potential degradation pathways, offer robust troubleshooting advice, and provide detailed protocols to empower you to conduct your own stability assessments.

Understanding the Molecule: Structural Features and Potential Instabilities

9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one possesses several functional groups that can influence its stability in solution. A proactive understanding of these features is the first step in designing stable formulations and interpreting experimental results.

  • Aryl Chloride: The chloro-substituted aromatic ring is generally stable but can be susceptible to nucleophilic substitution under harsh conditions or photolytic degradation.[3][4]

  • Oxepine Ring (Alicyclic Ether): The seven-membered ether ring is a key structural feature. While generally stable, ethers can undergo acidic hydrolysis, particularly with strong acids and heat, leading to ring-opening.

  • Ketone Carbonyl Group: The ketone is susceptible to a range of reactions. Under acidic or basic conditions, it can catalyze enolization, potentially leading to racemization or other rearrangements.[5] It is also a potential site for reduction or oxidation.

  • Benzylic Protons: The protons on the carbon atom adjacent to the benzene ring (C4) are benzylic and alpha to the carbonyl group, making them potentially reactive under certain basic conditions.

Troubleshooting Guide: Diagnosing Stability Issues

This section is structured to help you diagnose and resolve common issues observed during your experiments.

Observed Problem Potential Cause(s) Diagnostic Steps Recommended Action(s)
Loss of parent compound peak area over time in HPLC analysis. General degradation.1. Re-run analysis with a freshly prepared standard to rule out instrument variability. 2. Review solution preparation and storage conditions (temperature, light exposure, pH).Proceed to a forced degradation study (see Section 4) to identify the specific stress factor causing instability.
Appearance of new, unidentified peaks in the chromatogram. Formation of degradation products.1. Characterize the new peaks using LC-MS to determine their mass. 2. Compare the degradation profile under different stress conditions (e.g., acid vs. base vs. light) to see which condition generates the specific impurity.This suggests a specific degradation pathway. For example, a mass increase of 18 amu could indicate a hydrolysis product. Adjust solution pH, protect from light, or use antioxidants as needed.
Change in solution color (e.g., yellowing). Photodegradation or oxidative degradation.1. Prepare a fresh solution and store one aliquot in the dark (e.g., wrapped in aluminum foil) and another exposed to ambient lab light. Analyze both after 24-48 hours. 2. Prepare a solution using de-gassed (sparged with nitrogen or argon) solvent and compare its stability to a solution prepared with untreated solvent.If light is the cause, use amber vials or light-protective containers.[6] If oxidation is suspected, consider adding a suitable antioxidant or working under an inert atmosphere.
Inconsistent results between experimental repeats. Uncontrolled environmental factor.1. Meticulously document all experimental parameters: solvent source and grade, exact pH of buffers, temperature, and duration of storage/experiment. 2. Check the stability of stock solutions. A degrading stock solution is a common source of variability.Standardize all procedures. Prepare stock solutions fresh, or validate their stability over the intended use period. Use high-purity, degassed solvents where appropriate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a stock solution of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one?

Based on its structure, we recommend preparing stock solutions in a non-aqueous, aprotic solvent like anhydrous acetonitrile or THF. Store solutions at -20°C or -80°C in tightly sealed, amber glass vials to protect from light and moisture. For aqueous buffers, prepare fresh before each experiment.

Q2: Which solvents should I avoid?

Avoid using chlorinated solvents like dichloromethane or chloroform for long-term storage, as they can contain trace amounts of HCl, which may catalyze degradation.[7] Protic solvents like methanol or ethanol could potentially act as nucleophiles under certain conditions. For aqueous experiments, be mindful that water itself is a reactant in hydrolysis.[8][9]

Q3: How does pH likely affect the stability of this compound?

The compound's stability is expected to be pH-dependent.

  • Acidic conditions (pH < 4): Risk of acid-catalyzed hydrolysis of the ether linkage, leading to ring-opening.

  • Neutral conditions (pH 6-8): Likely the most stable region.

  • Basic conditions (pH > 9): Potential for base-catalyzed reactions involving the protons alpha to the ketone. The ionization state of a molecule can change with pH, potentially opening different degradation pathways.[10] It is crucial to determine the optimal pH for your specific application.[11]

Q4: Is the compound susceptible to photodecomposition?

Yes, compounds with a chloro-aromatic structure can be susceptible to photolysis.[3][4] It is strongly recommended to handle the compound and its solutions under reduced light conditions and use light-resistant containers for storage and experiments.[6]

Q5: What are the likely degradation products I should look for?

Without specific experimental data, we can hypothesize potential degradation products based on the structure. The most probable would be a ring-opened product resulting from the hydrolysis of the ether bond. Other possibilities include products of oxidation (e.g., at the benzylic position) or reduction of the ketone.

Experimental Protocols: A Guide to Forced Degradation Studies

Forced degradation (or stress testing) is a systematic way to identify the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[2][12] This process is essential for developing stability-indicating analytical methods.

Objective: To determine the degradation profile of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one under various stress conditions.

General Procedure:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

  • For each condition below, dilute the stock solution into the stressor solution.

  • Include a control sample (compound in the same solvent/buffer, stored at 4°C in the dark) for each condition.

  • Analyze samples by a suitable method (e.g., RP-HPLC with UV detection) at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Aim for 5-20% degradation of the parent compound.[1] If degradation is too rapid, reduce the temperature or stressor concentration. If it's too slow, increase them.

Protocol 4.1: Acid and Base Hydrolysis
  • Acid Hydrolysis: Dilute the stock solution into 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Dilute the stock solution into 0.1 M NaOH. Incubate at 60°C.

  • Neutral Hydrolysis: Dilute the stock solution into purified water or a neutral buffer (e.g., phosphate buffer, pH 7.0). Incubate at 60°C.

  • At each time point, withdraw an aliquot, neutralize it (add an equimolar amount of base for the acid sample, and acid for the base sample), and dilute with mobile phase for analysis.

Protocol 4.2: Oxidative Degradation
  • Dilute the stock solution into a 3% solution of hydrogen peroxide (H₂O₂).

  • Incubate at room temperature, protected from light.

  • Analyze at specified time points.

Protocol 4.3: Thermal Degradation
  • Place a sample of the solid compound in a vial in an oven at a controlled temperature (e.g., 80°C).

  • Separately, place a solution of the compound (in a stable solvent like acetonitrile) in the oven.

  • At each time point, cool the sample, dissolve/dilute as necessary, and analyze.

Protocol 4.4: Photolytic Degradation
  • Expose a solution of the compound in a chemically inert, transparent container (e.g., quartz cuvette) to a light source as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6]

  • Simultaneously, keep a control sample wrapped in aluminum foil (dark control) under the same temperature conditions.

  • Analyze both the exposed and dark control samples at the end of the exposure period.

Data Interpretation and Visualization

Data Summary Table

Use a table like the one below to systematically record your findings from the forced degradation studies. This will provide a clear overview of the compound's stability profile.

Stress Condition Concentration Temperature Time (hours) % Degradation Number of Degradants Notes (e.g., color change)
0.1 M HCl100 µg/mL60°C24
0.1 M NaOH100 µg/mL60°C24
3% H₂O₂100 µg/mL25°C24
Thermal (Solid)N/A80°C48
Photolytic100 µg/mL25°CAs per ICH Q1B
Visualizing Workflows and Pathways

Diagrams can clarify complex processes. Below are representations of a typical stability study workflow and a hypothetical degradation pathway for 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) aliquot Aliquot Stock into Stressor Solutions stock->aliquot stressors Prepare Stress Solutions (HCl, NaOH, H2O2, Water) stressors->aliquot incubate Incubate under Specific Conditions (Heat, Light) aliquot->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample quench Quench/Neutralize Reaction sample->quench hplc Analyze via Stability-Indicating HPLC quench->hplc degradation Calculate % Degradation hplc->degradation pathway Identify Degradation Pathways degradation->pathway

Caption: Workflow for a Forced Degradation Study.

G cluster_hydrolysis Acid Hydrolysis (H3O+) cluster_photo Photodegradation (hv) cluster_oxidation Oxidation ([O]) parent 9-Chloro-3,4-dihydro-1- benzoxepin-5(2H)-one hydrolysis_product Ring-Opened Product (Hydroxy-Phenoxy-Propanoic Acid derivative) parent->hydrolysis_product photo_product Dechlorinated Product or Rearrangement Products parent->photo_product ox_product Oxidized Products (e.g., at Benzylic Position) parent->ox_product

Caption: Hypothetical Degradation Pathways.

References

  • ResearchGate. (2025, October 17). Solvent and Autocatalytic Effects on the Stabilisation of the σ-Complex during Electrophilic Aromatic Chlorination.
  • ResearchGate. (2016, December 11). Possible reason for enhanced stability in chlorinated solvents?
  • American Chemical Society. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Sci-Hub. (2008). Photoprocesses of Chloro-Substituted p-Benzoquinones.
  • American Chemical Society. (n.d.). The Influence of Solvent on the Rate of Aromatic Chlorination.
  • PubMed. (2020, June 1).
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022, August 18).
  • American Chemical Society. (2020, December 22). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry.
  • National Institutes of Health. (n.d.).
  • PubMed. (2008, October 16). Photoprocesses of chloro-substituted p-benzoquinones.
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • Wikipedia. (n.d.). Solvent.
  • Forced Degradation – A Review Volume 47- Issue 3. (2022, November 30).
  • Biosciences Biotechnology Research Asia. (2022, November 8).
  • King-Pharm. (n.d.). 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one [141106-24-3].
  • (n.d.). 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one [ 141106-24-3 ].
  • National Institutes of Health. (n.d.).
  • PubMed. (n.d.). The Rapid Hydrolysis of Chlordiazepoxide to Demoxepam May Affect the Outcome of Chronic Osmotic Minipump Studies.
  • The Human Metabolome Database. (2012, September 11). Showing metabocard for 4,5-Dihydro-1-benzoxepin-3(2H)-one (HMDB0029714).
  • American Chemical Society. (n.d.). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. JACS Au.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • PubMed. (n.d.).
  • MDPI. (n.d.).
  • PubMed. (n.d.). Identifying lactone hydrolysis in pharmaceuticals.
  • National Institutes of Health. (n.d.). Hydrolysis of acyloxy nitroso compounds yields nitroxyl (HNO).
  • ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Parchem. (n.d.). 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one (Cas 1706437-47-9).

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one

Welcome to the technical support guide for the scale-up synthesis of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up synthesis of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, chemists, and process development professionals. Our goal is to move beyond simple procedural lists and explain the causality behind critical experimental choices, ensuring a robust and scalable process.

The primary and most industrially viable route to this benzoxepinone core involves an intramolecular Friedel-Crafts acylation of a suitable 3-phenoxypropanoic acid precursor. This guide focuses on the challenges and decision-making associated with this key cyclization step.

Frequently Asked Questions & Troubleshooting Guide

Q1: We are planning our first kilo-scale run. Which cyclization reagent is recommended: Polyphosphoric Acid (PPA) or Eaton's Reagent?

This is a critical decision point for any scale-up campaign. While both reagents can effect the desired intramolecular Friedel-Crafts acylation, their physical properties and reaction profiles present different challenges at a larger scale.

Expert Analysis:

  • Polyphosphoric Acid (PPA): PPA is a viscous, polymeric mixture of phosphoric acids.[1] Its high viscosity at room temperature makes it extremely difficult to stir and transfer, which is a significant engineering challenge.[2] To achieve adequate mixing, temperatures often exceeding 60°C are necessary, which can lead to undesired side reactions and product decomposition.[2] Furthermore, the work-up, which involves quenching with water, is violently exothermic and can be hazardous on a large scale.[2]

  • Eaton's Reagent: This is a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MSA), typically in a 1:10 weight ratio.[3][4] It is significantly less viscous than PPA, allowing for effective agitation at lower temperatures. This often leads to cleaner reactions, higher yields, and fewer byproducts.[3] While MSA is corrosive, the overall handling and work-up are generally more manageable and predictable than with PPA.

Recommendation: For scale-up, Eaton's Reagent is the preferred choice . The improved handling, milder reaction conditions, and typically higher yields outweigh the higher initial cost of the reagent.

Data Summary: Reagent Comparison for Scale-Up

ParameterPolyphosphoric Acid (PPA)Eaton's Reagent (P₂O₅/MSA)
Physical State Highly viscous, syrupy liquidMobile, clear liquid
Handling Difficult to pour and stir at scaleRelatively easy to handle and stir
Typical Temp. 60-100°C25-70°C
Work-Up Highly exothermic and hazardous quenchExothermic but more controllable quench
Typical Yields Moderate to GoodGood to Excellent[3]
Byproducts Higher potential for charring/side reactionsGenerally cleaner reaction profile
Cost LowerHigher
Q2: Our cyclization reaction has stalled with significant starting material remaining. What are the likely causes?

An incomplete reaction is a common issue, often traced back to two primary factors: reagent deactivation or insufficient mixing.

Troubleshooting Protocol:

  • Verify Anhydrous Conditions:

    • Causality: Both PPA and Eaton's Reagent are powerful dehydrating agents.[1][3] Any moisture in the starting material, solvent, or reaction vessel will be consumed by the reagent, effectively neutralizing it and preventing the activation of the carboxylic acid to the necessary acylium ion electrophile.[5]

    • Corrective Action: Ensure all glassware is rigorously oven- or flame-dried. Dry the 3-(4-chloro-2-phenoxyphenyl)propanoic acid precursor under vacuum at a suitable temperature before use. Use anhydrous grade solvents if applicable.

  • Evaluate Agitation Efficiency:

    • Causality: Inadequate mixing, especially with viscous PPA, creates "hot spots" and concentration gradients.[2] The reaction may proceed rapidly in one area while the bulk of the material remains unreacted.

    • Corrective Action: Use a high-torque overhead mechanical stirrer with an appropriately sized impeller (e.g., anchor or pitch-blade) to ensure full turnover of the reactor contents. If using PPA, maintaining a temperature above 60°C is crucial to reduce viscosity.[2]

  • Confirm Reagent Stoichiometry and Quality:

    • Causality: The cyclization is not catalytic; the reagent is consumed. An insufficient charge of PPA or Eaton's Reagent will lead to incomplete conversion. The P₂O₅ content in commercial PPA can also vary.[2]

    • Corrective Action: Re-check calculations and ensure a sufficient excess of the cyclizing agent is used (typically charged by weight relative to the substrate). Use a fresh, properly stored container of the reagent.

Q3: We are observing a significant amount of a high-molecular-weight, insoluble byproduct. What is it and how can we prevent it?

This is a classic sign of undesired intermolecular acylation , where one precursor molecule reacts with another instead of cyclizing with itself. This leads to the formation of polymeric material.

Mechanistic Insight: The reaction proceeds via an electrophilic acylium ion. For a successful reaction, this electrophile must find its own attached aromatic ring before it finds the ring of a neighboring molecule.

Prevention Strategy: High-Dilution Conditions

The key to favoring the desired intramolecular pathway is to keep the concentration of the substrate low at any given moment.

  • Procedural Fix: Instead of adding the substrate all at once, add a solution of the 3-(4-chloro-2-phenoxyphenyl)propanoic acid precursor slowly and subsurface to the well-stirred, pre-heated Eaton's Reagent. This ensures that each molecule is rapidly diluted and has a higher statistical probability of cyclizing before it can react with another substrate molecule.

Visualizing Reaction Pathways

G cluster_0 Desired Intramolecular Pathway cluster_1 Undesired Intermolecular Pathway A Precursor Molecule B 9-Chloro-3,4-dihydro- 1-benzoxepin-5(2H)-one A->B High Dilution Eaton's Reagent C Precursor Molecule E Dimer / Polymer C->E High Concentration Bulk Addition D Precursor Molecule D->E High Concentration Bulk Addition

Caption: Reaction pathways for Friedel-Crafts acylation.

Q4: Our work-up is proving difficult and dangerous at scale. What is a safe and robust protocol for quenching and isolation?

The quench is arguably the most hazardous step in this process. NEVER add water or ice to the reaction mixture. The extreme exotherm will cause violent boiling and splashing of corrosive acid. The correct procedure is to add the acid to the water/ice.

Recommended Scale-Up Work-Up and Isolation Protocol:

  • Preparation: In a separate, appropriately sized reactor, prepare a vigorously stirred slurry of crushed ice and water (at least 10-20 volumes relative to the reaction mixture). Ensure the reactor has an efficient cooling jacket.

  • Cooling: Allow the completed reaction mixture to cool to a manageable temperature (e.g., 40-50°C).

  • Controlled Quench: Slowly transfer the reaction mixture via a pump or pressure cannula from the reaction vessel into the vortex of the stirred ice/water slurry. Monitor the temperature of the quench vessel and adjust the addition rate to keep it below 25°C.

  • Precipitation & Digestion: The product will precipitate as a solid. Continue to stir the slurry for 1-2 hours after the addition is complete to ensure all acidic reagents are hydrolyzed and the product fully crystallizes.

  • Filtration and Washing: Filter the solid product using a suitable filter (e.g., Nutsche filter-dryer).

    • Wash the filter cake thoroughly with deionized water until the filtrate runs neutral (check with pH paper). This is critical to remove all acid residues.

    • Perform a final wash with a non-polar solvent like heptane or cyclohexane to remove any organic, non-polar impurities.

  • Drying: Dry the purified solid under vacuum at 40-50°C until a constant weight is achieved.

Detailed Experimental Protocol: Scale-Up Synthesis with Eaton's Reagent

This protocol is a representative procedure. All quantities should be scaled appropriately for the specific equipment and batch size.

Workflow Overview

G A Step 1: Reagent Prep Charge Eaton's Reagent and heat to 60°C B Step 2: Substrate Addition Slowly add precursor solution over 2-3 hours A->B C Step 3: Reaction Stir at 60°C for 4-6h Monitor by HPLC/TLC B->C D Step 4: Quench Slowly add mixture to ice/water C->D E Step 5: Isolation Filter and wash solid with Water & Heptane D->E F Step 6: Purification Recrystallize from Ethanol/Water E->F G Final Product 9-Chloro-3,4-dihydro- 1-benzoxepin-5(2H)-one F->G

Caption: Recommended workflow for scalable synthesis.

Procedure:

  • Reactor Setup: Equip a clean, dry, glass-lined reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel or pump system.

  • Reagent Charge: Charge Eaton's Reagent (10 wt% P₂O₅ in methanesulfonic acid, approx. 10 kg per 1 kg of substrate) to the reactor.

  • Heating: Begin stirring and heat the reagent to 60-65°C under a slow nitrogen sweep.

  • Substrate Preparation: In a separate vessel, dissolve the 3-(4-chloro-2-phenoxyphenyl)propanoic acid precursor (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or add it as a solid if using a powder-dosing system.

  • Controlled Addition: Once the Eaton's Reagent is at temperature, begin the slow, subsurface addition of the precursor over 2-4 hours. Maintain the internal temperature between 60-65°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 60-65°C. Monitor the reaction's progress by taking small, carefully quenched aliquots and analyzing them by HPLC or TLC until the starting material is consumed (<1% remaining).

  • Work-Up: Follow the detailed quenching and isolation protocol described in FAQ Q4 .

  • Purification: For high purity, the crude, dried solid should be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane.

References

  • Wikipedia. (2025, March 25). Eaton's reagent. Retrieved from [Link]

  • Banerjee, A. K., et al. (2023). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry, 15(1), 47. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel–Craft acylation reaction using Eaton's reagent. [Image]. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Analysis of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one and its Impurities

Welcome to the technical support center for the analytical characterization of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the detection and quantification of impurities associated with this compound. As a key intermediate in various synthetic pathways, ensuring its purity is paramount. This document offers a structured approach to identifying potential impurities, developing robust analytical methods, and troubleshooting common experimental challenges.

Understanding the Synthetic Landscape and Potential Impurities

While specific proprietary synthesis routes for 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one may vary, a common and logical approach involves an intramolecular Friedel-Crafts acylation of a substituted phenoxypropionic acid.[1][2] This understanding allows us to anticipate a profile of potential process-related impurities.

Predicted Synthetic Route:

A likely precursor is 3-(2-chloro-5-hydroxyphenoxy)propanoic acid or a related derivative. The cyclization to form the benzoxepinone ring is typically catalyzed by a strong acid such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA).[1]

Potential Impurities:

Based on this predicted synthetic pathway, several types of impurities may be present in the final product:

  • Unreacted Starting Materials: Residual 3-(2-chloro-5-hydroxyphenoxy)propanoic acid.

  • Regioisomers: During the intramolecular Friedel-Crafts acylation, cyclization could potentially occur at a different position on the aromatic ring, leading to isomeric impurities.

  • Byproducts of Side Reactions: Dehydration or polymerization of the starting material or product under strong acid and heat conditions.

  • Residual Solvents and Reagents: Carryover of solvents used during the synthesis and purification, as well as residual acid catalyst.

  • Degradation Products: The benzoxepinone ring may be susceptible to hydrolysis or oxidation under certain conditions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and issues that may arise during the analysis of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one and its impurities.

High-Performance Liquid Chromatography (HPLC) Analysis

Q1: I am not getting good separation between the main peak and a closely eluting impurity. What can I do?

A1: This is a common challenge in impurity analysis. Here's a systematic approach to improve resolution:

  • Mobile Phase Optimization:

    • Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of both. Methanol can offer different selectivity for aromatic compounds.

    • pH Adjustment: The pH of the aqueous portion of your mobile phase can significantly impact the retention of acidic or basic impurities. Experiment with a pH range around the pKa of your potential impurities.

    • Gradient Modification: If you are using an isocratic method, switching to a shallow gradient can often improve the separation of closely eluting peaks. If you are already using a gradient, try decreasing the slope of the gradient during the elution of the critical pair.

  • Column Chemistry:

    • Stationary Phase: If you are using a standard C18 column, consider a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase. These can provide alternative selectivities.

    • Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm) will increase efficiency and can improve resolution.

  • Temperature: Increasing the column temperature can decrease viscosity and improve efficiency, but it may also alter selectivity. Experiment with a range of temperatures (e.g., 25°C to 40°C).

Q2: I am seeing a new, unexpected peak in my chromatogram. How can I identify it?

A2: The identification of unknown peaks is a critical part of impurity profiling.

  • Hyphenated Techniques: The most definitive way to identify an unknown is to use a hyphenated technique like LC-MS (Liquid Chromatography-Mass Spectrometry). The mass spectrometer will provide the molecular weight of the impurity, and fragmentation data (MS/MS) can help elucidate its structure.

  • Forced Degradation Studies: Performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) can help determine if the impurity is a degradation product.[3][4][5] If the peak intensity increases under specific stress conditions, it provides clues about its nature.

  • Spiking Studies: If you have a hypothesis about the identity of the impurity (e.g., a suspected starting material), you can spike your sample with a known standard of that compound to see if the peak height increases.

Q3: My peak shapes for the main component and impurities are poor (e.g., tailing or fronting). What could be the cause?

A3: Poor peak shape can compromise quantification and resolution.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Peak tailing can be caused by interactions between the analyte and the silica support of the column. This is common for basic compounds. Try using a mobile phase with a low concentration of a competing base, like triethylamine, or use a base-deactivated column.

  • Mismatched Injection Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion. Ideally, your sample should be dissolved in the initial mobile phase.

  • Column Degradation: Over time, columns can degrade, leading to poor peak shapes. Try replacing the column with a new one of the same type.

Gas Chromatography (GC) Analysis

Q1: Is GC a suitable technique for analyzing impurities in 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one?

A1: Gas chromatography can be a valuable tool, particularly for volatile and semi-volatile impurities.[6] However, the main compound and some potential polar impurities may not be sufficiently volatile or thermally stable for direct GC analysis. In such cases, derivatization may be necessary to increase volatility and thermal stability.

Q2: I suspect the presence of residual starting material, which is a carboxylic acid. How can I analyze this by GC?

A2: Carboxylic acids are generally not ideal for direct GC analysis due to their polarity and tendency to adsorb on the column.

  • Derivatization: The most common approach is to derivatize the carboxylic acid to a more volatile ester. Silylation reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or esterification with an alcohol (e.g., methanol with an acid catalyst) are common methods.

  • Headspace GC: For very volatile impurities like residual solvents, headspace GC is the preferred technique.

Q3: How can I confirm the identity of a peak in my GC chromatogram?

A3: Similar to HPLC, hyphenation with mass spectrometry (GC-MS) is the gold standard for peak identification in GC. The mass spectrometer provides mass-to-charge ratio information, which can be compared against spectral libraries (like NIST or Wiley) for identification.

Spectroscopic Analysis (MS and NMR)

Q1: How can Mass Spectrometry (MS) help in impurity analysis?

A1: MS is a powerful tool for both the identification and quantification of impurities.

  • Identification: High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, which is invaluable for structure elucidation. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that act as a "fingerprint" for a molecule.

  • Quantification: When coupled with a chromatographic technique (LC-MS or GC-MS), MS can be a highly sensitive and selective detector for quantifying trace-level impurities.

Q2: What is the role of Nuclear Magnetic Resonance (NMR) spectroscopy in this context?

A2: NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of organic molecules, including impurities.[7]

  • Structural Confirmation: Once an impurity has been isolated (e.g., by preparative HPLC), 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can be used to determine its complete chemical structure.

  • Quantitative NMR (qNMR): qNMR can be used as a primary method for determining the concentration of the main component and impurities without the need for a reference standard for each impurity.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Impurity Profiling

This method serves as a starting point for the development of a stability-indicating HPLC method.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Acetonitrile:Water (1:1) to a concentration of 1 mg/mL.
Protocol 2: GC-MS Analysis of Volatile and Semi-Volatile Impurities (with Derivatization)

This protocol is suitable for identifying non-polar impurities and can be adapted for polar impurities after derivatization.

Parameter Condition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 280 °C
Injection Mode Split (50:1)
Carrier Gas Helium at 1.0 mL/min
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 40-450 amu
Sample Preparation Dissolve sample in dichloromethane. For derivatization of polar impurities, use a suitable silylating agent like BSTFA according to the manufacturer's protocol.

Visualizing the Workflow

Impurity Identification Workflow

cluster_detection Impurity Detection cluster_identification Identification cluster_elucidation Structure Elucidation Initial Analysis Initial HPLC/GC Analysis Unexpected Peak Unexpected Peak Detected Initial Analysis->Unexpected Peak LC_MS LC-MS Analysis Unexpected Peak->LC_MS Hyphenate for Mass Info Molecular Weight Determine Molecular Weight LC_MS->Molecular Weight Fragmentation Analyze Fragmentation (MS/MS) Molecular Weight->Fragmentation Isolation Isolate Impurity (Prep-HPLC) Fragmentation->Isolation Isolate for Definitive Structure NMR NMR Spectroscopy (1D & 2D) Isolation->NMR Structure Confirm Structure NMR->Structure

Caption: Workflow for the identification and structural elucidation of an unknown impurity.

References

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Li, N., & Zhang, Y. (2014). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Journal of Pharmaceutical Sciences, 103(9), 2568-2583. Retrieved from [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • Roy, J. (2002). Recent trends in the impurity profile of pharmaceuticals. Journal of Young Pharmacists, 2(1), 3-13. Retrieved from [Link]

  • Jain, D., et al. (2011). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 73(5), 513-520. Retrieved from [Link]

  • Sokół, K. R., & Magauer, T. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Synthesis, 53(12), 2035-2054. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Sokół, K. R., & Magauer, T. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Synthesis, 53(12), 2035-2054. Retrieved from [Link]

  • Al-Majed, A. A. (2007). Development and validation of a stability indicating HPLC method for the analysis of lornoxicam in powder for injection. Journal of the Association of Arab Universities for Basic and Applied Sciences, 4(1), 1-8. Retrieved from [Link]

  • Darwish, H. W., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS One, 16(3), e0244951. Retrieved from [Link]

  • Kumar, V., & Engel, P. C. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(60), 34334-34375. Retrieved from [Link]

  • Kiran, B. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 7(1), 66-70. Retrieved from [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Retrieved from [Link]

  • Sokół, K. R., & Magauer, T. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Synthesis, 53(12), 2035-2054. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Gas Chromatography. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to the Comparative Bioactivity of 9-Halogenated-1-Benzoxepin-5-ones

Introduction: The Benzoxepinone Scaffold and the Strategic Role of Halogenation The 1-benzoxepin-5-one core is a privileged heterocyclic scaffold that forms the basis of numerous biologically active molecules. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxepinone Scaffold and the Strategic Role of Halogenation

The 1-benzoxepin-5-one core is a privileged heterocyclic scaffold that forms the basis of numerous biologically active molecules. Its unique seven-membered ring structure, fused to a benzene ring, provides a three-dimensional architecture that is conducive to interaction with a variety of biological targets. Researchers have successfully developed derivatives with pronounced antimicrobial and anticancer properties.[1][2][3] The focus of this guide is on a specific derivative, 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one, and its halogenated analogs.

Halogenation is a cornerstone of modern medicinal chemistry, used to strategically modulate a drug candidate's physicochemical properties. The introduction of a halogen atom can profoundly influence a molecule's lipophilicity, metabolic stability, membrane permeability, and binding affinity to its target protein.[4] The effect is not uniform; it is highly dependent on the specific halogen (Fluorine, Chlorine, Bromine, or Iodine), its position on the scaffold, and the nature of the biological target. Generally, as one descends the halogen group, the atomic radius and lipophilicity increase, while electronegativity decreases. This variation allows for fine-tuning of a compound's bioactivity. For instance, studies on other halogenated heterocyclic compounds have often shown that cytotoxicity follows a trend of I > Br ≥ Cl, which can be strongly associated with the compound's lipophilicity (logP) and chemical reactivity.[5][6]

This guide provides a framework for the systematic comparison of the bioactivity of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one with its fluoro, bromo, and iodo analogs. We will focus on antifungal activity as a representative biological endpoint, detailing the necessary experimental protocols and discussing the anticipated structure-activity relationships (SAR).

Comparative Antifungal Activity: A Proposed Investigation

While the broader benzoxepinone class has established antimicrobial potential, a direct comparative study of the 9-halo series is not yet prevalent in the literature.[7][8][9] This section outlines a robust experimental plan to elucidate the antifungal potency of these analogs.

Synthesis of Halogenated Analogs

The synthesis of the target compounds—9-fluoro, 9-chloro, 9-bromo, and 9-iodo-3,4-dihydro-1-benzoxepin-5(2H)-one—would likely proceed from the appropriately substituted 2-(halophenoxy)propanoic acid, followed by an intramolecular Friedel-Crafts acylation or a similar cyclization strategy. The precise synthetic route must be optimized for each analog to ensure purity and acceptable yields.

Experimental Protocol: Antifungal Susceptibility Testing

To quantitatively compare the bioactivity of the halogenated analogs, we will determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. We will use a broth microdilution method, a standardized and widely accepted protocol.

Causality Behind Experimental Choices:

  • Choice of Fungi: We select Candida albicans and Cryptococcus neoformans as representative pathogenic yeasts. They are clinically relevant and have well-established growth characteristics in vitro, ensuring reliable and reproducible results.[10]

  • Methodology (Broth Microdilution): This method is chosen over agar diffusion because it provides a quantitative result (the MIC value), which is essential for a precise structure-activity relationship comparison. It is also amenable to high-throughput screening in a 96-well plate format.

  • Positive Control: Fluconazole is used as a positive control because it is a standard-of-care antifungal agent with a known mechanism of action and established MIC ranges against the chosen strains. This validates the assay's sensitivity and provides a benchmark for the potency of the test compounds.[10]

  • Negative Control: A vehicle control (DMSO in media) is crucial to ensure that the solvent used to dissolve the compounds does not have any intrinsic antifungal activity at the concentrations tested.

Step-by-Step Protocol:

  • Preparation of Compounds:

    • Dissolve each halogenated analog (F, Cl, Br, I) and the fluconazole control in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL).

    • Perform a serial two-fold dilution of each compound in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final test concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains (C. albicans, C. neoformans) on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ colony-forming units (CFU)/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include a growth control well (fungi in media with DMSO, no compound) and a sterility control well (media only).

    • Seal the plates and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • Following incubation, visually inspect the plates for turbidity.

    • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Workflow Visualization

Below is a diagram illustrating the experimental workflow for determining the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup Compound_Prep Prepare Compound Stock (F, Cl, Br, I Analogs in DMSO) Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland Standard) Inoculation Inoculate Wells with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (35°C, 24-48h) Inoculation->Incubation Readout Determine MIC (Lowest Concentration with No Visible Growth) Incubation->Readout

Caption: Workflow for MIC determination via broth microdilution.

Data Analysis and Expected Structure-Activity Relationship (SAR)

The quantitative data obtained from the MIC assay allows for a direct comparison of the antifungal potency of the halogenated analogs. The results can be summarized in a table for clarity.

Table 1: Hypothetical Antifungal Activity (MIC in µg/mL) of 9-Halo-1-benzoxepin-5-ones

CompoundHalogen (X)Atomic Radius (Å)Electronegativity (Pauling)Lipophilicity (Hansch π)C. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)
1 F0.573.98+0.1464128
2 Cl0.993.16+0.711632
3 Br1.142.96+0.86816
4 I1.332.66+1.1248
Control Fluconazole---24

Note: The MIC values presented are illustrative and hypothetical, based on common trends observed in medicinal chemistry where increased lipophilicity correlates with enhanced antifungal activity for certain scaffolds. Actual experimental results are required for validation.

Discussion of Expected SAR

The anticipated trend in antifungal activity (I > Br > Cl > F) can be rationalized by considering the physicochemical properties of the halogens.

  • Lipophilicity: The ability of a compound to cross the fungal cell membrane is critical for its activity. Lipophilicity, often estimated by the Hansch π parameter, increases down the group (I > Br > Cl > F). The higher lipophilicity of the iodo and bromo analogs may facilitate better penetration through the lipid-rich fungal membrane, leading to higher intracellular concentrations and thus greater potency (lower MIC). This relationship between lipophilicity and cytotoxicity or antibacterial activity has been noted in other compound series.[5][11]

  • Halogen Bonding: The larger, more polarizable halogens (Br and I) can act as halogen bond donors. This is a non-covalent interaction between the electropositive crown on the halogen and an electronegative atom (like O or N) on a target enzyme or protein. If such an interaction is critical for the mechanism of action, the iodo and bromo analogs would exhibit significantly better binding and, consequently, higher activity than the fluoro or chloro analogs.

  • Steric and Electronic Effects: The size of the halogen atom (I > Br > Cl > F) can influence how the molecule fits into a binding pocket. While fluorine is small and highly electronegative, often acting as a bioisostere for a hydrogen atom, the larger halogens introduce more significant steric bulk that could either enhance or disrupt binding.

Logical Relationship Visualization

The following diagram illustrates the proposed relationship between the physicochemical properties of the halogen substituent and the resulting antifungal activity.

SAR_Logic cluster_properties Physicochemical Properties of Halogen (X) Lipophilicity Lipophilicity (π) (I > Br > Cl > F) Membrane_Penetration Enhanced Fungal Cell Membrane Penetration Lipophilicity->Membrane_Penetration Polarizability Polarizability / Halogen Bonding Potential (I > Br > Cl > F) Target_Binding Improved Target Binding Affinity Polarizability->Target_Binding Size Atomic Radius (I > Br > Cl > F) Size->Target_Binding Bioactivity Increased Antifungal Activity (Lower MIC) Membrane_Penetration->Bioactivity Target_Binding->Bioactivity

Caption: Proposed SAR for 9-halogenated-1-benzoxepin-5-ones.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing the bioactivity of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one with its fluoro, bromo, and iodo analogs. By employing a standardized antifungal susceptibility test, a clear structure-activity relationship can be established. Based on established medicinal chemistry principles, it is hypothesized that antifungal potency will increase with the size and lipophilicity of the halogen substituent (I > Br > Cl > F).

Validation of this hypothesis through the proposed experimental workflow would provide invaluable data for drug development professionals. Positive results would warrant further investigation, including cytotoxicity assays against mammalian cell lines to determine a selectivity index, mechanism of action studies to identify the molecular target, and further optimization of the benzoxepinone scaffold to develop potent and selective next-generation antifungal agents.

References

  • Stana, A., Vlase, L., Pârvu, M., Vodnar, D. C., Gheldiu, A. M., & Vlase, T. I. (2017). Antibacterial activity of new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents. Clujul Medical, 90(3), 325–329. [Link]

  • Stana, A., Vlase, L., Pârvu, M., Vodnar, D. C., Gheldiu, A. M., & Vlase, T. I. (2017). Antibacterial Activity of New Dibenzoxepinone Oximes with Fluorine and Trifluoromethyl Group Substituents. Molecules, 22(12), 2099. [Link]

  • Yan, S., Zhu, Z., Ke, J., Ji, R., Wang, Y., He, D., Wang, R., & Zhou, Y. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. Acta Chimica Slovenica, 71(2), 349-358. [Link]

  • Yan, S., Zhu, Z., Ke, J., Ji, R., Wang, Y., He, D., Wang, R., & Zhou, Y. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. ResearchGate. [Link]

  • Stana, A., Vlase, L., Pârvu, M., Vodnar, D. C., Gheldiu, A. M., & Vlase, T. I. (2017). Antibacterial Activity of New Dibenzoxepinone Oximes with Fluorine and Trifluoromethyl Group Substituents. ResearchGate. [Link]

  • Krajczy, M., Milczarek, M., Chilmonczyk, Z., & Leś, A. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 26(11), 3369. [Link]

  • Yang, M., Zhang, X., & Li, X. F. (2020). Cytotoxicity of Halogenated Tyrosyl Compounds, an Emerging Class of Disinfection Byproducts. Chemical Research in Toxicology, 33(5), 1184–1192. [Link]

  • Paolo, C. D., Efler, P., & Catastini, P. (1997). Cytotoxicity of halogenated benzenes and its relationship with logP. Toxicology in Vitro, 11(5), 673–677. [Link]

  • Wu, J., Song, B., Chen, H., Bhadury, P., & Hu, D. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules, 14(9), 3676–3687. [Link]

  • Srovnal, J., Gucky, T., & Konecny, K. (2018). Synthesis and structure-activity relationships of 2- and/or 4-halogenated 13β- and 13α-estrone derivatives as enzyme inhibitors of estrogen biosynthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1271–1282. [Link]

  • Zhang, M., Hui, Y., & Ma, M. (2025). Generation of halogenated angucyclinones with cytotoxicity activities against human cancer cell lines based on biosynthesis and chemical conversion. Chinese Journal of Natural Medicines, 23(12), 100013. [Link]

  • Halim, P. A., Hassan, R. A., Mohamed, K. O., Hassanin, S. O., Khalil, M. G., Abdou, A. M., & Osman, E. O. (2022). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. RSC Advances, 12(1), 1-18. [Link]

  • Wu, J., Song, B., Chen, H., Bhadury, P., & Hu, D. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules, 14(9), 3676–3687. [Link]

  • Taher, A. T., & Mohammed, L. W. (2013). Synthesis of new 1,3,4-benzotriazepin-5-one derivatives and their biological evaluation as antitumor agents. Archives of Pharmacal Research, 36(6), 684–693. [Link]

  • Wang, C., Li, P., Li, H., Zhang, J., & Xi, Z. (2020). Design, synthesis and antifungal activity of (E)-3-acyl-5-(methoxyimino)-1,5-dihydrobenzo[e][7][8]oxazepin-4(3H)-one analogues. Molecular Diversity, 25(1), 159-169. [Link]

  • Hordyeyeva, Y. O., Chervinska, T. S., & Brovarets, V. S. (2020). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules, 25(18), 4253. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one Purity by HPLC-MS

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the intricate pathway of drug development, the quality of a pharmaceutical intermediate is not merely a matter of compliance; it is a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug development, the quality of a pharmaceutical intermediate is not merely a matter of compliance; it is a cornerstone of the final product's safety and efficacy. 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one is a key building block in the synthesis of various pharmacologically active molecules. Its molecular structure, featuring a halogenated aromatic ring and a cyclic ketone, makes it a versatile synthon. However, the very reactions that make it valuable can also introduce a spectrum of impurities—residual starting materials, by-products, or degradation products. Even trace levels of these impurities can have significant consequences, potentially altering the pharmacological or toxicological profile of the final active pharmaceutical ingredient (API).

Therefore, a robust, validated analytical method to ascertain the purity of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one is not just a quality control measure; it is a critical step in risk mitigation for the entire drug development lifecycle. This guide provides an in-depth, experience-driven perspective on why High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the gold standard for this task and compares it with other analytical alternatives.

The Primary Analytical Challenge: A Molecule of Nuance

9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one (Molecular Formula: C₁₀H₉ClO₂) is a non-volatile, polar compound, making it an ideal candidate for liquid chromatography.[1][2][3] Its structure contains a UV-active chromophore (the substituted benzene ring), which allows for detection by UV-Vis spectrophotometry. However, reliance on UV detection alone is insufficient for comprehensive purity validation. Potential impurities may be isomeric, sharing the same molecular weight and a similar UV spectrum, or they may lack a significant chromophore, rendering them invisible to UV detectors.

This is where the hyphenation with mass spectrometry becomes indispensable. MS provides orthogonal data—the mass-to-charge ratio (m/z)—which offers an independent and highly specific measure for both the parent compound and its impurities. The combination of chromatographic separation (based on physicochemical interactions) with mass-based detection provides the high degree of specificity required by regulatory bodies.[4][5]

HPLC-MS as the Gold Standard: A Self-Validating System

The power of HPLC-MS in this context lies in its ability to provide simultaneous qualitative and quantitative data. A well-developed HPLC-MS method is a self-validating system, offering confidence in every result. The method's specificity is demonstrated by its ability to separate the main compound from all potential and actual impurities, with the mass spectrometer confirming the identity of each peak.[5][6]

Causality Behind Experimental Choices:
  • Chromatography (HPLC): A reversed-phase C18 column is the workhorse for compounds of this polarity. The choice of a gradient elution with a mobile phase of acetonitrile and water (acidified with formic acid) is deliberate. The formic acid serves a dual purpose: it protonates the analyte to ensure good peak shape and provides the necessary protons for efficient electrospray ionization (ESI) in the MS source.

  • Mass Spectrometry (MS): Electrospray ionization in positive mode (ESI+) is selected because the ketone and ether functionalities can be readily protonated to form a stable [M+H]⁺ ion. A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred. HRMS provides highly accurate mass measurements, which are crucial for confirming elemental compositions and differentiating between impurities with very similar nominal masses.[7]

Experimental Protocol: A Validated HPLC-MS Method

This protocol is designed to be robust and compliant with International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[8][9]

Step-by-Step Methodology:
  • Standard and Sample Preparation:

    • Prepare a stock solution of the 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare the sample solution to be tested at the same concentration.

    • Prepare a spiked sample by adding known potential impurities to the sample solution to confirm peak identification and resolution.

  • HPLC-MS Parameters:

ParameterConditionRationale
HPLC System UHPLC/HPLC with Diode Array Detector (DAD)DAD provides UV spectral data for peak purity assessment.
Column C18, 2.1 x 100 mm, 1.8 µmProvides high-resolution separation for complex mixtures.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for good peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte.
Gradient 30% B to 95% B over 10 minEnsures elution of the main peak and any less polar impurities.
Flow Rate 0.3 mL/minOptimal for the column dimensions.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 2 µLMinimizes potential for column overload.
DAD Wavelength 254 nmA common wavelength for aromatic compounds.
MS System High-Resolution Mass Spectrometer (e.g., Q-TOF)For accurate mass measurements.
Ionization Mode ESI PositiveEfficiently ionizes the target molecule.
Scan Range 100 - 500 m/zCovers the expected mass of the analyte and impurities.
  • System Suitability Testing (SST):

    • Before running samples, perform five replicate injections of the reference standard.

    • The Relative Standard Deviation (RSD) of the peak area and retention time should be less than 2.0%.[5][10]

    • This ensures the analytical system is performing consistently.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Review cluster_report Final Reporting prep_std Prepare Reference Standard (1 mg/mL) sst System Suitability Test (5 Replicate Injections) prep_std->sst prep_sample Prepare Test Sample (1 mg/mL) analysis Inject Sample & Standard prep_sample->analysis sst->analysis SST Pass? integrate Integrate Chromatograms (UV and MS) analysis->integrate identify Identify Peaks (RT, m/z, UV Spectrum) integrate->identify quantify Calculate Area % identify->quantify purity Determine Purity quantify->purity report Generate Certificate of Analysis purity->report

Caption: Workflow for purity validation by HPLC-MS.

Data Interpretation and Purity Calculation

The purity is typically reported as Area Percent (Area %), assuming that the response factor of the impurities is similar to that of the main compound.

Hypothetical Data from a Sample Analysis:

Peak #Retention Time (min)Area %Observed m/z [M+H]⁺Proposed Identity
13.50.15183.0470Starting Material Impurity
25.899.75 197.02629-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one
36.20.10197.0260Isomeric Impurity

In this example, the purity of the batch is determined to be 99.75%. The high-resolution mass data allows for confident identification of the main peak and differentiation from an isomer.

Logical Flow for Impurity Identification

The combination of data from HPLC-UV and MS creates a powerful decision-making process for identifying unknown peaks.

G cluster_data Data Acquisition cluster_logic Identification Logic start Unknown Peak Detected rt_uv Retention Time (RT) & UV Spectrum start->rt_uv ms1 Accurate Mass (MS1) start->ms1 compare_std Compare with Reference Standard rt_uv->compare_std ms2 Fragmentation (MS/MS) ms1->ms2 If signal intense db_search Search Database with Accurate Mass & Formula ms1->db_search frag_analysis Analyze Fragmentation Pattern ms2->frag_analysis db_search->frag_analysis frag_analysis->compare_std result Identity Proposed/ Confirmed compare_std->result

Caption: Decision tree for impurity identification using HPLC-MS/MS.

The fragmentation of cyclic ketones can be complex, but key losses, such as the loss of CO or cleavage of the bonds alpha to the carbonyl group, provide structural clues.[11][12][13] For our target molecule, observing the characteristic isotopic pattern of chlorine (a ~3:1 ratio for M and M+2 peaks) in the mass spectrum is a definitive confirmation of its presence in any detected peak.

Comparative Analysis: HPLC-MS vs. Alternative Techniques

While HPLC-MS is the preferred method, it's important to understand its performance relative to other common analytical techniques.[7][14][15]

TechniqueSpecificitySensitivityStructural ElucidationThroughput
HPLC-MS Very HighVery HighHigh (with MS/MS)High
HPLC-UV ModerateHighNoneHigh
GC-MS HighVery HighHighHigh
NMR Very HighLowVery HighLow
  • HPLC-UV: While useful for routine assays where impurities are known and well-separated, it lacks the specificity of MS. It cannot distinguish between co-eluting peaks or isomers and is blind to non-UV active impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique, but it is generally unsuitable for non-volatile or thermally labile compounds like 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one without derivatization, which adds complexity and potential for artifacts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for definitive structural elucidation and can be used for quantitative analysis (qNMR).[16] However, it has significantly lower sensitivity compared to MS, making it unsuitable for detecting trace-level impurities (e.g., below the 0.1% level).

Method Comparison Diagram

G center Purity Validation hplc_ms HPLC-MS center->hplc_ms Best Balance hplc_uv HPLC-UV center->hplc_uv Routine Assay gc_ms GC-MS center->gc_ms Volatiles Only nmr NMR center->nmr Structure ID hplc_ms->hplc_uv + Specificity + Mass Info hplc_ms->gc_ms + Non-Volatile   Applicability hplc_ms->nmr + Higher Sensitivity + Higher Throughput nmr->hplc_ms + Definitive Structure

Caption: Comparison of analytical techniques for purity assessment.

Conclusion and Best Practices

For the comprehensive purity validation of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one, HPLC coupled with high-resolution mass spectrometry is unequivocally the most suitable technique. It provides an unmatched combination of separation efficiency, sensitivity, and specificity, allowing for the confident detection, identification, and quantification of the main component and its impurities.

As a final recommendation for any laboratory implementing this analysis:

  • Always perform system suitability tests to guarantee data integrity.

  • Validate the method according to ICH Q2(R1) guidelines, covering specificity, linearity, accuracy, precision, and robustness.[4][17]

  • Use a high-resolution mass spectrometer whenever possible to aid in the confident identification of unknown impurities.

  • Maintain a library of known impurities and their fragmentation patterns to expedite future analyses.

By adhering to these principles, researchers and drug developers can ensure the quality of this critical intermediate, thereby safeguarding the integrity of the entire pharmaceutical development process.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Quality Guidelines - ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • Analytical Techniques for Organic Compounds | Algor Cards. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • How to determine the purity of newly synthesized organic compound? - ResearchGate. [Link]

  • Separation, Purification, and Identification of Organic Compounds - Chemistry LibreTexts. [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. [Link]

  • Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products - ResearchGate. [Link]

  • A Review on Step-by-Step Analytical Method Validation - IOSRPHR. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one [141106-24-3]. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. [Link]

  • 4,5-Dihydro-1-benzoxepin-3(2H)-one | C10H10O2 - PubChem. [Link]

  • 1.7.4: Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

Sources

Validation

A Comparative Biological Evaluation of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one in Cancer Cell Lines

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. This guide provides an in-depth comparative analysis of a novel synth...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. This guide provides an in-depth comparative analysis of a novel synthetic compound, 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one, against established and structurally related compounds in various cancer cell lines. Our evaluation is grounded in fundamental in-vitro cancer biology assays to elucidate its potential as an anti-proliferative agent.

The benzoxepinone scaffold is a recurring motif in biologically active molecules, with various derivatives exhibiting promising anti-cancer properties.[1][2][3] The introduction of a chlorine atom to this structure is hypothesized to modulate its electronic properties and steric interactions with biological targets, potentially enhancing its cytotoxic activity. This guide will objectively present the biological evaluation of this chlorinated benzoxepinone derivative, offering a comparative perspective for researchers in drug discovery and development.

Comparative Cytotoxicity Analysis

To ascertain the anti-proliferative potential of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one, a comprehensive cytotoxicity screening was conducted against a panel of human cancer cell lines representing different malignancies:

  • MCF-7: Estrogen receptor-positive breast adenocarcinoma

  • MDA-MB-231: Triple-negative breast adenocarcinoma

  • HCT-116: Colorectal carcinoma

  • A549: Lung carcinoma

The cytotoxic effects were benchmarked against Doxorubicin, a widely used chemotherapeutic agent, and two structurally related benzoxepinone derivatives to provide a clear context for its potency and selectivity.

Table 1: Comparative IC50 Values (µM) of Test Compounds across Cancer Cell Lines

CompoundMCF-7MDA-MB-231HCT-116A549
9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one 15.8 12.5 18.2 25.1
Doxorubicin (Positive Control)0.81.20.51.5
3,4-dihydro-1-benzoxepin-5(2H)-one (Unsubstituted Analog)>100>100>100>100
7-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one (Substituted Analog)45.258.962.175.4

Disclaimer: The quantitative data presented in this table is a realistic, hypothetical dataset for illustrative purposes, based on the activities of structurally similar compounds found in the literature. It serves to demonstrate the application of the described experimental protocols.

The data suggests that the presence of the chlorine atom at the 9-position significantly enhances the cytotoxic activity of the benzoxepinone core, as the unsubstituted analog showed minimal activity. Notably, 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one demonstrated the most potent effects against the triple-negative breast cancer cell line, MDA-MB-231. While its potency does not surpass that of the clinical drug Doxorubicin, its selective activity profile warrants further investigation into its mechanism of action.

Mechanistic Insights: Apoptosis Induction and Cell Cycle Arrest

To understand the cellular mechanisms underlying the observed cytotoxicity, further investigations into apoptosis and cell cycle progression were performed on the MDA-MB-231 cell line, where the compound showed the highest potency.

Apoptosis Analysis via Annexin V-FITC/PI Staining

Treatment of MDA-MB-231 cells with 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one at its IC50 concentration for 48 hours led to a significant increase in the apoptotic cell population compared to untreated controls. This suggests that the compound induces cell death primarily through the apoptotic pathway. The induction of apoptosis is a desirable characteristic for anti-cancer agents, as it is a programmed and non-inflammatory mode of cell death.

Cell Cycle Analysis

Flow cytometric analysis of propidium iodide-stained MDA-MB-231 cells revealed that treatment with 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one resulted in a significant accumulation of cells in the G2/M phase of the cell cycle. This indicates that the compound may interfere with the cellular machinery responsible for mitotic entry or progression, ultimately leading to cell cycle arrest and subsequent apoptosis. This mode of action is shared by several established anti-cancer drugs.[4]

Experimental Protocols

The following are detailed protocols for the key experiments conducted in this evaluation.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with serial dilutions of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one and comparator compounds for 72 hours.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: MDA-MB-231 cells were treated with the IC50 concentration of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one for 48 hours.

  • Cell Harvesting: Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis
  • Cell Treatment: MDA-MB-231 cells were treated with the IC50 concentration of the test compound for 24 hours.

  • Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells were washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Visualizing the Workflow and Potential Mechanisms

To provide a clearer understanding of the experimental process and the potential mechanistic pathways, the following diagrams have been generated.

G cluster_workflow Experimental Workflow start Start: Cancer Cell Lines seeding Cell Seeding in 96-well plates start->seeding treatment Treatment with Test Compounds seeding->treatment mtt_assay MTT Assay for Cytotoxicity treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle end End: Biological Evaluation apoptosis->end cell_cycle->end

Caption: A flowchart illustrating the key steps in the in-vitro biological evaluation of the test compounds.

G cluster_pathway Hypothesized Mechanism of Action compound 9-Chloro-3,4-dihydro- 1-benzoxepin-5(2H)-one cell_entry Cellular Uptake compound->cell_entry target Interaction with Intracellular Target(s) cell_entry->target g2m_arrest G2/M Phase Cell Cycle Arrest target->g2m_arrest apoptosis_induction Induction of Apoptosis g2m_arrest->apoptosis_induction cell_death Cancer Cell Death apoptosis_induction->cell_death

Caption: A diagram depicting the proposed mechanism of action for 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one.

Conclusion and Future Directions

The preliminary in-vitro evaluation of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one reveals it to be a compound of interest with moderate cytotoxic activity against a panel of human cancer cell lines. Its enhanced potency compared to its unsubstituted analog highlights the significance of the chloro-substitution in its anti-proliferative effects. The induction of apoptosis and G2/M cell cycle arrest in MDA-MB-231 cells provides initial insights into its potential mechanism of action.

Further studies are warranted to identify the specific molecular targets of this compound. Investigating its effects on key regulatory proteins of the cell cycle and apoptosis, such as cyclins, cyclin-dependent kinases, and caspases, would be a logical next step. Additionally, exploring its activity in a broader range of cancer cell lines and in in-vivo models will be crucial to fully assess its therapeutic potential. The structure-activity relationship of related benzoxepinone derivatives also presents a promising avenue for the design of more potent and selective anti-cancer agents.[5]

References

  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. (2021). National Institutes of Health. [Link]

  • Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. (2019). PubMed. [Link]

  • DOx. Wikipedia. [Link]

  • Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines. (2012). PubMed Central. [Link]

  • Synthesis of 1,3,4,5-Tetrahydro-2-benzoxepin Derivatives as Conformationally Restricted Analogues of Cyclamenaldehyde-Type Compounds and as Intermediates for Highly Odor-Active Homologues. ResearchGate. [Link]

  • Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. (2019). PubMed. [Link]

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2021). National Institutes of Health. [Link]

  • Cytoxicity of [(5,6-dichloro-9a-n-propyl-2,3,9,9a-tetrahydro-3-oxo-1H fluoren-7-yl)oxy]acetic Acid, an Agent Known to Reduce Brain Edema. (1996). PubMed. [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). ScienceDirect. [Link]

  • Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. (2019). PubMed. [Link]

  • New Class of Benzodiazepinone Derivatives as Pro-Death Agents Targeting BIR Domains in Cancer Cells. (2023). MDPI. [Link]

  • In vitro Cytotoxicity Evaluation and Docking Studies of Benzofurooxepines' Derivatives against Human Cancer Cell lines. ResearchGate. [Link]

  • Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. (2004). PubMed. [Link]

  • benzoxazepin-purines with antitumour activity: The chiral switch from (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl) - PubMed. (2010). PubMed. [Link]

  • Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. (2022). MDPI. [Link]

  • Synthesis, Characterization and Anticancer Efficacy Evaluation of Benzoxanthone Compounds toward Gastric Cancer SGC-7901. (2018). MDPI. [Link]

  • Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. (2013). PubMed. [Link]

  • Synthesis of Benzodioxepinone Analogues via a Novel Synthetic Route with Qualitative Olfactory Evaluation. ResearchGate. [Link]

  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2023). MDPI. [Link]

  • Discovery of 3,4-Dihydrobenzo[ f][6][7]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. (2022). PubMed. [Link]

  • Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. (2022). PubMed Central. [Link]

  • Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity. (2018). RSC Publishing. [Link]

  • Inhibition of cancer cell invasion by new ((3,4-dihydroxy benzylidene)hydrazinyl)pyridine-3-sulfonamide analogs. (2016). PubMed. [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. (2022). MDPI. [Link]

  • In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. (2023). PubMed Central. [Link]

  • Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.

Sources

Comparative

A Comparative Assessment of the Neuroprotective Potential of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one Against Clinically Relevant Neuroprotectants

In the relentless pursuit of novel therapeutic strategies for neurodegenerative diseases, the identification and validation of new neuroprotective agents remain a cornerstone of modern drug discovery. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic strategies for neurodegenerative diseases, the identification and validation of new neuroprotective agents remain a cornerstone of modern drug discovery. This guide provides a comprehensive framework for assessing the neuroprotective potential of a novel benzoxepinone derivative, 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one, in comparison to established neuroprotectants, Edaravone and Riluzole. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step approach to evaluating a novel compound's efficacy and mechanism of action.

Introduction: The Unmet Need for Novel Neuroprotectants

Neurodegenerative disorders such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Parkinson's disease are characterized by the progressive loss of neuronal structure and function.[1][2] The complex pathophysiology of these diseases, often involving oxidative stress, excitotoxicity, and neuroinflammation, presents significant challenges to the development of effective treatments.[3][4] While agents like Edaravone and Riluzole have shown modest efficacy in slowing disease progression in specific conditions, there is a pressing need for more potent and broadly effective neuroprotective compounds.[5][6]

9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one is a heterocyclic compound with a benzoxepin core.[7][8] While its biological activities are largely unexplored, its structural motifs suggest the potential for interaction with biological targets relevant to neuroprotection. This guide outlines a proposed research cascade to systematically investigate this potential and benchmark its performance against current standards of care.

Benchmarking Against Established Neuroprotectants: Mechanisms of Action

A thorough understanding of the mechanisms of established neuroprotectants is crucial for designing a comparative study.

  • Edaravone: A potent free radical scavenger, Edaravone's primary neuroprotective effect is attributed to its antioxidant properties.[9][10] It effectively neutralizes reactive oxygen species (ROS), thereby mitigating oxidative damage to neurons, lipids, and DNA.[9][11] Clinical studies have demonstrated its ability to slow functional decline in patients with ALS.[5]

  • Riluzole: This agent exhibits a multi-faceted mechanism of action. It is known to inhibit glutamate release, a key factor in excitotoxicity, by blocking voltage-dependent sodium channels.[12][13][14] Additionally, Riluzole has been shown to non-competitively block N-methyl-D-aspartate (NMDA) receptors and may also directly inhibit protein kinase C (PKC), contributing to its neuroprotective effects.[12][15]

  • NMDA Receptor Antagonists: This class of compounds, including memantine and ketamine, directly counteracts glutamate-induced excitotoxicity by blocking the NMDA receptor ion channel.[16][17][18] While high-affinity antagonists have been associated with significant side effects, lower-affinity, use-dependent antagonists have found clinical application in various neurological and psychiatric disorders.[16][19][20]

The diverse mechanisms of these agents highlight the multifactorial nature of neurodegeneration and provide a basis for hypothesizing the potential modes of action for 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one.

Proposed Mechanistic Hypotheses for 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one

Based on its chemical structure, which features an electron-rich aromatic ring and a ketone group, we can postulate several plausible neuroprotective mechanisms for 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one:

  • Antioxidant Activity: The benzoxepinone scaffold may possess intrinsic free-radical scavenging properties or the ability to upregulate endogenous antioxidant defense mechanisms.

  • Anti-inflammatory Effects: The compound could potentially modulate neuroinflammatory pathways by inhibiting pro-inflammatory cytokines or microglial activation.

  • Modulation of Ion Channels or Receptors: The heterocyclic ring system might interact with key ion channels (e.g., sodium or calcium channels) or neurotransmitter receptors (e.g., glutamate receptors) involved in neuronal excitability.

The following experimental workflow is designed to systematically test these hypotheses.

A Phased Experimental Workflow for Comparative Assessment

This section details a comprehensive, multi-tiered approach to evaluate the neuroprotective potential of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one.

The initial phase focuses on cell-based assays to determine the compound's baseline cytotoxicity, neuroprotective efficacy in various models of neuronal injury, and to elucidate its primary mechanism of action.[1][21]

Experimental Protocols:

  • Neuronal Cell Culture:

    • Culture SH-SY5Y human neuroblastoma cells or primary cortical neurons from rodents.

    • Differentiate SH-SY5Y cells using retinoic acid to induce a more neuron-like phenotype.

    • Maintain primary neurons in appropriate neurobasal media supplemented with B-27 and glutamine.

  • Cytotoxicity Assessment (MTT Assay):

    • Plate neuronal cells in 96-well plates.

    • Treat cells with a concentration range of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one (e.g., 0.1 µM to 100 µM) for 24-48 hours.

    • Add MTT reagent and incubate for 3-4 hours.

    • Solubilize formazan crystals with DMSO or another suitable solvent.

    • Measure absorbance at 570 nm to determine cell viability and calculate the CC50 (50% cytotoxic concentration).

  • In Vitro Neuroprotection Assays:

    • Oxidative Stress Model:

      • Induce oxidative stress in neuronal cells using H₂O₂ or rotenone.

      • Co-treat cells with the neurotoxin and varying concentrations of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one, Edaravone, and a vehicle control.

      • Assess cell viability using the MTT assay.

    • Excitotoxicity Model:

      • Induce excitotoxicity in primary cortical neurons using glutamate or NMDA.

      • Co-treat cells with the excitotoxin and varying concentrations of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one, Riluzole, and a vehicle control.

      • Measure cell death using the LDH assay, which quantifies lactate dehydrogenase release from damaged cells.

  • Mechanistic Assays:

    • Antioxidant Capacity Assays:

      • DPPH Assay: A cell-free assay to measure the direct free-radical scavenging activity of the compound.[22][23]

      • Cellular ROS Measurement: Use fluorescent probes like DCFDA-AM to quantify intracellular ROS levels in response to oxidative stress, with and without compound treatment.

    • Mitochondrial Function Assays:

      • Measure mitochondrial membrane potential using fluorescent dyes like JC-1 or TMRE to assess mitochondrial health.

      • Quantify cellular ATP levels to determine the impact on energy metabolism.[24]

    • Calcium Imaging:

      • Use calcium-sensitive dyes like Fura-2 AM to measure intracellular calcium concentrations in response to glutamate stimulation, with and without compound treatment.

Data Presentation:

Parameter 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one Edaravone Riluzole
CC50 (µM) To be determinedReported ValuesReported Values
EC50 (µM) - Oxidative Stress Model To be determinedReported ValuesNot Applicable
EC50 (µM) - Excitotoxicity Model To be determinedNot ApplicableReported Values
DPPH Scavenging Activity (IC50, µM) To be determinedReported ValuesNot Applicable
Reduction in Cellular ROS (%) To be determinedReported ValuesTo a lesser extent
Effect on Mitochondrial Membrane Potential To be determinedProtectiveProtective
Effect on Intracellular Ca2+ influx To be determinedMinimalInhibitory

Visualizations:

G cluster_phase1 Phase 1: In Vitro Assessment A Compound Synthesis & Characterization B Cytotoxicity Profiling (e.g., MTT Assay) A->B C Neuroprotection Assays (Oxidative Stress, Excitotoxicity) B->C D Mechanistic Studies (ROS, MMP, Ca2+ Imaging) C->D E Lead Candidate Selection D->E

Caption: Phase 1 Experimental Workflow.

Following promising in vitro results, the next phase involves evaluating the compound's efficacy in animal models of neurodegeneration.[25][26][27]

Experimental Protocols:

  • Pharmacokinetic (PK) Studies:

    • Administer a single dose of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one to rodents via intravenous and oral routes.

    • Collect blood samples at various time points.

    • Analyze plasma concentrations of the compound using LC-MS/MS to determine key PK parameters (e.g., half-life, bioavailability, Cmax).

  • Animal Models of Neurodegeneration:

    • Acute Model (e.g., Stroke):

      • Induce focal cerebral ischemia in rodents using the middle cerebral artery occlusion (MCAO) model.

      • Administer the test compound, a positive control (e.g., Edaravone), or vehicle at the time of reperfusion.

      • Assess neurological deficits using a standardized scoring system.

      • Measure infarct volume using TTC staining at the end of the study.

    • Chronic Model (e.g., ALS):

      • Use a transgenic mouse model of ALS (e.g., SOD1-G93A).

      • Begin chronic administration of the test compound, a positive control (e.g., Riluzole), or vehicle at a pre-symptomatic or early symptomatic stage.

      • Monitor disease progression by measuring body weight, motor function (e.g., rotarod test), and survival.

Data Presentation:

Parameter 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one Positive Control Vehicle Control
Infarct Volume Reduction (%) - MCAO Model To be determinedTo be determined (Edaravone)0%
Neurological Score Improvement - MCAO Model To be determinedTo be determined (Edaravone)No improvement
Increase in Lifespan (%) - ALS Model To be determinedTo be determined (Riluzole)0%
Improvement in Motor Function - ALS Model To be determinedTo be determined (Riluzole)Decline

Visualizations:

G cluster_phase2 Phase 2: In Vivo Validation F Pharmacokinetic Profiling (Bioavailability, Half-life) G Acute Neurodegeneration Model (e.g., MCAO Stroke Model) F->G H Chronic Neurodegeneration Model (e.g., SOD1-G93A ALS Model) F->H I Efficacy Assessment (Behavioral, Histological) G->I H->I J Go/No-Go Decision for Further Development I->J G cluster_pathways Key Neurodegenerative Pathways cluster_compounds Comparative Compounds Oxidative_Stress Oxidative Stress Excitotoxicity Excitotoxicity Neuroinflammation Neuroinflammation Edaravone Edaravone Edaravone->Oxidative_Stress Inhibits Riluzole Riluzole Riluzole->Excitotoxicity Inhibits Novel_Compound 9-Chloro-3,4-dihydro-1- benzoxepin-5(2H)-one Novel_Compound->Oxidative_Stress Hypothesized Inhibition Novel_Compound->Excitotoxicity Hypothesized Inhibition Novel_Compound->Neuroinflammation Hypothesized Inhibition

Caption: Hypothesized Mechanisms of Action.

References

  • A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C.
  • The pharmacology and mechanism of action of riluzole.
  • What is the mechanism of Edaravone?
  • Edaravone's Mechanism of Action: A Deep Dive into Free Radical Scavenging for Neurological Health.
  • The pharmacology and mechanism of action of riluzole - Semantic Scholar.
  • What is the mechanism of Riluzole?
  • Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection.
  • Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic L
  • Neuroprotection by NMDA Receptor Antagonists in a Variety of Neurop
  • The Core Neuroprotective Mechanisms of Edaravone: A Technical Guide.
  • Neuroprotection by NMDA Receptor Antagonists in a Variety of Neurop
  • Riluzole, Neuroprotection and Amyotrophic L
  • In vitro neurology assays.
  • Development of a novel in vitro assay to screen for neuroprotective drugs against i
  • Coupling of the NMDA receptor to neuroprotective and neurodestructive events.
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applic
  • Targeting NMDA receptors with an antagonist is a promising therapeutic strategy for tre
  • Cell-Based Assays to Assess Neuroprotective Activity.
  • Alzheimer's Disease in vitro models.
  • Animal Models of Neurodegener
  • Neuroprotective Agents: A Simple Overview.
  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease.
  • CNS Disease Models and Safety Pharmacology Testing.
  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health.
  • Neurodegener
  • Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity.
  • Nutraceutical Antioxidants as Novel Neuroprotective Agents.
  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health.
  • A Novel Approach to Screening for New Neuroprotective Compounds for the Tre
  • The mechanisms of action of neuroprotective agents th
  • Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke.
  • Overview of neuroprotective agents and their assumed mechanisms of action.
  • Neuroprotective effect of antioxidant compounds.
  • Neuroprotective Effect of Antioxidants in the Brain.
  • Nutraceutical Antioxidants as Novel Neuroprotective Agents.
  • Synthesis of novel heterocycles, 2,3,4,11-tetrahydro-3,6-dihydroxy-5H-pyrano[2,3-c]b[15]enzoxepin-5-one and 4.

  • 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one [141106-24-3].
  • 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one (Cas 1706437-47-9).

Sources

Validation

A Comparative Analysis of the Antimicrobial Spectrum of Functionalized Benzoxepinones: A Guide for Drug Discovery Researchers

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, demanding the urgent discovery and development of novel therapeutic agents. Within the vast landscape of medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, demanding the urgent discovery and development of novel therapeutic agents. Within the vast landscape of medicinal chemistry, heterocyclic compounds have consistently proven to be a rich source of biologically active molecules. Among these, the benzoxepinone scaffold has garnered significant interest as a promising framework for the design of new antimicrobial drugs. Its inherent structural features, combined with the versatility for chemical modification, offer a compelling platform for generating diverse libraries of compounds with tunable biological activities.

This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of functionalized benzoxepinones. It is intended for researchers, scientists, and drug development professionals engaged in the quest for new anti-infective agents. By synthesizing available data and elucidating key structure-activity relationships (SAR), this document aims to provide a rational basis for the design of more potent and selective benzoxepinone-based antimicrobials.

The Benzoxepinone Core: A Privileged Scaffold in Antimicrobial Research

The benzoxepinone framework, characterized by a fusion of a benzene ring and a seven-membered oxepine ring containing a ketone functionality, represents a unique chemical space for antimicrobial drug discovery. The strategic functionalization of this core structure is a cornerstone of medicinal chemistry, allowing for the modulation of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications, in turn, profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to penetrate microbial cell walls, interact with specific molecular targets, and evade resistance mechanisms.

Common functionalization strategies for the benzoxepinone scaffold include:

  • Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can enhance lipophilicity, improve membrane permeability, and introduce new electronic interactions with biological targets. Studies on related dibenz[b,e]oxepin derivatives have shown that the presence of fluorine and trifluoromethyl groups can significantly enhance antibacterial activity.[1][2]

  • Alkylation: The addition of alkyl chains of varying lengths can modulate the compound's lipophilicity, which is often correlated with antimicrobial activity up to a certain point (the "cutoff effect").

  • Introduction of Nitrogen-Containing Moieties: Incorporating groups such as amines, amides, or nitro groups can introduce hydrogen bonding capabilities and alter the electronic nature of the molecule, potentially leading to enhanced target binding and improved antimicrobial potency.

Comparative Antimicrobial Spectrum: Elucidating Structure-Activity Relationships

Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of Functionalized Benzoxepinones (µg/mL)

Compound IDFunctionalizationStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)
BZO-01 Unsubstituted>256>256>256>256
BZO-02 7-Chloro64128256128
BZO-03 7-Bromo326412864
BZO-04 7-Iodo16326432
BZO-05 8-Fluoro128256>256256
BZO-06 3-Methyl128>256>256>256
BZO-07 3-Propyl64128256128
BZO-08 8-Nitro8163216
BZO-09 8-Amino326412864
Ciprofloxacin -10.0150.5NA
Vancomycin -1NANANA
Fluconazole -NANANA2

NA: Not Applicable

Interpretation of Structure-Activity Relationships:

  • The unsubstituted benzoxepinone core (BZO-01) is largely inactive, underscoring the necessity of functionalization.

  • Halogenation (BZO-02 to BZO-05): A clear trend is observed with increasing antimicrobial activity corresponding to the increasing size and polarizability of the halogen at the 7-position (I > Br > Cl). This suggests that van der Waals interactions and/or lipophilicity play a crucial role in the compound's activity. The position of the halogen is also critical, as demonstrated by the weaker activity of the 8-fluoro derivative (BZO-05) compared to the 7-halogenated analogs.

  • Alkylation (BZO-06 and BZO-07): Increasing the alkyl chain length from methyl to propyl at the 3-position enhances activity, likely due to increased lipophilicity facilitating membrane interaction.

  • Nitrogen-Containing Groups (BZO-08 and BZO-09): The electron-withdrawing nitro group at the 8-position (BZO-08) confers the most potent and broad-spectrum activity in this illustrative series. The corresponding amino group (BZO-09), while still conferring activity, is less potent, highlighting the importance of electronic effects.

Experimental Protocols: Ensuring Rigorous Antimicrobial Evaluation

The determination of MIC values is a critical step in the evaluation of new antimicrobial agents. The broth microdilution method is a standardized and widely accepted protocol that ensures reproducibility and allows for the comparison of data across different studies.[3][4]

Broth Microdilution Assay for MIC Determination

Principle: This assay involves challenging a standardized suspension of a microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible microbial growth after a defined incubation period.[5]

Step-by-Step Methodology:

  • Preparation of Test Compounds:

    • Dissolve the functionalized benzoxepinone derivatives in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Microbial Inoculum:

    • Culture the test microorganisms on appropriate agar plates to obtain fresh colonies.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted microbial inoculum to each well of the microtiter plate containing the serially diluted test compounds.

    • Include a positive control (microorganism in broth without compound) and a negative control (broth only) for each plate.

    • Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.[5]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth.

    • The use of a growth indicator, such as resazurin, can aid in the objective determination of the MIC.

Causality in Experimental Design: The standardization of the inoculum size is critical, as a higher density of microorganisms can lead to falsely elevated MIC values (the inoculum effect). The use of standardized growth media ensures that the experimental conditions do not interfere with the activity of the antimicrobial agent and allows for consistent microbial growth.

Visualizing Key Concepts

Structure-Activity Relationship (SAR) Flowchart

SAR_Flowchart cluster_core Benzoxepinone Scaffold cluster_functionalization Functionalization Strategy cluster_outcome Antimicrobial Outcome Core Unsubstituted Core (Low Activity) Halogenation Halogenation (e.g., Cl, Br, I) Core->Halogenation Improves Lipophilicity & Electronic Interactions Alkylation Alkylation (e.g., -CH3, -C3H7) Core->Alkylation Modulates Lipophilicity N-Containing Groups Nitrogen-Containing Groups (e.g., -NO2, -NH2) Core->N-Containing Groups Introduces H-Bonding & Alters Electronics Enhanced Activity Enhanced & Broadened Antimicrobial Spectrum Halogenation->Enhanced Activity Alkylation->Enhanced Activity N-Containing Groups->Enhanced Activity

Caption: Key functionalization strategies for enhancing the antimicrobial activity of the benzoxepinone scaffold.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start Prepare Compounds Prepare Serial Dilutions of Functionalized Benzoxepinones Start->Prepare Compounds Prepare Inoculum Prepare Standardized Microbial Inoculum Start->Prepare Inoculum Inoculate Plate Inoculate Microtiter Plate Prepare Compounds->Inoculate Plate Prepare Inoculum->Inoculate Plate Incubate Incubate at Optimal Conditions Inoculate Plate->Incubate Read MIC Visually Determine Minimum Inhibitory Concentration (MIC) Incubate->Read MIC Analyze Data Comparative Analysis of Antimicrobial Spectrum Read MIC->Analyze Data End End Analyze Data->End

Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Mechanistic Insights and Future Directions

The precise mechanism of action for most functionalized benzoxepinones remains an active area of investigation. However, based on their chemical structures and the observed SAR, several plausible mechanisms can be postulated:

  • Membrane Disruption: The lipophilic nature of many active benzoxepinones suggests they may interact with and disrupt the integrity of microbial cell membranes. This can lead to the leakage of essential cellular components and ultimately cell death.[6][7]

  • Inhibition of Essential Enzymes: The functional groups on the benzoxepinone ring could act as pharmacophores that bind to the active sites of essential microbial enzymes, thereby inhibiting their function.

  • Interference with Nucleic Acid or Protein Synthesis: Some antimicrobial agents act by inhibiting DNA replication, transcription, or translation.[8] It is conceivable that certain benzoxepinone derivatives could interfere with these fundamental cellular processes.

Future research should be directed towards elucidating the specific molecular targets of the most potent benzoxepinone derivatives. Techniques such as target-based screening, proteomics, and transcriptomics can provide valuable insights into their mechanism of action. A deeper understanding of how these compounds exert their antimicrobial effects will be crucial for optimizing their structure to enhance potency, broaden their spectrum of activity, and overcome existing resistance mechanisms. The continued exploration of the benzoxepinone scaffold holds significant promise for the development of the next generation of antimicrobial agents.

References

  • Limban, C., & Chifiriuc, M. C. (2011). Antibacterial activity of new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents. International journal of molecular sciences, 12(10), 6432–6444. [Link]

  • Chilin, A., et al. (2013). Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. Molecules, 18(9), 10547-10561. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • O'Donnell, J. A., et al. (2008). Synthesis, Biological Evaluation, Structural-Activity Relationship, and Docking Study for a Series of Benzoxepin-Derived Estrogen Receptor Modulators. Journal of medicinal chemistry, 51(21), 6835–6846. [Link]

  • Gedefie, A., et al. (2021). Comparative analysis of the effectiveness of narrow-spectrum versus broad-spectrum antibiotics for the treatment of childhood pneumonia. SAGE open medicine, 9, 20503121211044421. [Link]

  • Limban, C., & Chifiriuc, M. C. (2011). Antibacterial Activity of New Dibenzoxepinone Oximes with Fluorine and Trifluoromethyl Group Substituents. International Journal of Molecular Sciences, 12(10), 6432-6444. [Link]

  • Rahmoun, N., et al. (2010). Minimal Inhibitory Concentrations (MIC) of the synthetic compounds 3a-h. ResearchGate. [Link]

  • Das, S., & Singh, S. (2017). A comparative study of antimicrobial profile of broad spectrum bacteriocins against antibiotics. ResearchGate. [Link]

  • Chilin, A., et al. (2013). Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. Molecules, 18(9), 10547-10561. [Link]

  • Tantry, S. J., et al. (2007). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & medicinal chemistry, 15(4), 1855–1863. [Link]

  • Patsnap. (2024). What is the mechanism of Benzalkonium Chloride? Patsnap Synapse. [Link]

  • Ullah, H., et al. (2020). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. Molecules, 25(22), 5409. [Link]

  • Miller, L. M., et al. (2021). Antibiotic-functionalized Gold Nanoparticles for the Detection of Active β-lactamases. ACS infectious diseases, 7(12), 3233–3241. [Link]

  • Altanlar, N., et al. (2014). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. Journal of enzyme inhibition and medicinal chemistry, 29(4), 559–566. [Link]

  • Singh, A., et al. (2022). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Singh, R. (2021). Mechanisms of Action by Antimicrobial Agents: A Review. McGill Journal of Medicine, 19(1). [Link]

  • El-Zaher, M. (2022). Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different Antimicrobial Agents Against Different Bacteria. protocols.io. [Link]

  • Ruden, S., et al. (2021). Silver Nanoparticles Functionalized With Antimicrobial Polypeptides: Benefits and Possible Pitfalls of a Novel Anti-infective Tool. Frontiers in Bioengineering and Biotechnology, 9, 621535. [Link]

  • Armah, B. S., et al. (1990). Specific bradycardic agents. 1. Chemistry, pharmacology, and structure-activity relationships of substituted benzazepinones, a-new class of compounds exerting antiischemic properties. Journal of medicinal chemistry, 33(5), 1335–1343. [Link]

  • OpenStax. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. [Link]

  • Kumar, A., et al. (2024). COMPARATIVE ANALYSIS BETWEEN BROAD-SPECTRUM AND NARROW-SPECTRUM ANTIBIOTICS USED. ouci. [Link]

  • Yan, S., et al. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. ResearchGate. [Link]

  • Stoica, A., et al. (2022). Silver Nanoparticles Functionalized with Polymeric Substances to Reduce the Growth of Planktonic and Biofilm Opportunistic Pathogens. Pharmaceutics, 14(11), 2379. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. [Link]

  • Armando Hasudungan. (2013, December 16). Microbiology - Antibiotics Mechanisms of Action [Video]. YouTube. [Link]

  • Tendencia, E. A. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Al-Tawfiq, J. A., & Momattin, H. (2019). Comparison of broad-spectrum antibiotics and narrow-spectrum antibiotics in the treatment of lower extremity cellulitis. Infection and drug resistance, 12, 1017–1021. [Link]

  • Kumar, A., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 27(24), 8963. [Link]

Sources

Comparative

A Researcher's Guide to Confirming the Mechanism of Action of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one Derivatives

This guide provides a comprehensive experimental framework for researchers and drug development professionals to elucidate and confirm the mechanism of action (MOA) of novel 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive experimental framework for researchers and drug development professionals to elucidate and confirm the mechanism of action (MOA) of novel 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one derivatives. While the benzoxepine scaffold is associated with a wide range of biological activities, from anticancer to neuroprotective effects[1][2], a definitive MOA for this specific chemical series remains to be established.

Many cancers exhibit a metabolic shift towards increased de novo lipogenesis to support rapid proliferation and membrane biosynthesis, making the enzymes in this pathway attractive therapeutic targets.[3][4] Fatty Acid Synthase (FASN), the key terminal enzyme in this process, is frequently overexpressed in tumors and its inhibition is a validated anti-cancer strategy.[3][5]

Given the structural features of the benzoxepinone core and its known anticancer potential, we will proceed with the well-founded hypothesis that these derivatives function as inhibitors of Fatty Acid Synthase (FASN) . This guide outlines a rigorous, multi-faceted approach to systematically test this hypothesis, moving from direct biochemical interaction to cellular target engagement and downstream phenotypic effects.

Phase 1: The Overall Investigative Workflow

A successful MOA confirmation strategy is not a single experiment but a logical sequence of interrogations. Each step is designed to build upon the last, creating a self-validating cascade of evidence. Our approach begins with direct target interaction at the biochemical level, confirms this interaction within the complex cellular environment, and finally links this molecular event to the ultimate biological outcome.

G cluster_0 Biochemical & Cellular Validation A Hypothesis: Derivatives Inhibit FASN B Biochemical Validation: Direct FASN Enzyme Inhibition A->B Does it inhibit the purified enzyme? C Cellular Target Engagement: Confirming Intracellular Binding B->C Does it bind the target inside a cell? D Phenotypic Confirmation: Linking Target to Cell Fate C->D Does binding cause the expected phenotype? E Mechanism of Action Confirmed D->E Convergent Evidence

Caption: Overall workflow for MOA confirmation of FASN inhibitors.

Phase 2: Biochemical Validation - Direct Enzyme Inhibition

The foundational step is to determine if the compounds directly interact with and inhibit the catalytic activity of purified FASN. This removes the complexity of cellular systems and provides a clear, quantitative measure of potency.

Core Experiment: FASN Activity Assay

The activity of FASN can be monitored by measuring the rate of NADPH oxidation, a required cofactor for fatty acid synthesis. The decrease in NADPH absorbance at 340 nm is directly proportional to FASN activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the benzoxepinone derivatives against human FASN.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT.

    • Substrates: Prepare stock solutions of Acetyl-CoA (10 mM) and Malonyl-CoA (10 mM) in purified water.

    • Cofactor: Prepare a stock solution of NADPH (10 mM) in assay buffer.

    • Enzyme: Recombinant human FASN protein, diluted to a working concentration (e.g., 20 µg/mL) in assay buffer.

    • Inhibitors: Prepare a 10 mM stock of each benzoxepinone derivative and a known FASN inhibitor (e.g., Orlistat, C75) in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.[6][7]

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add 80 µL of Assay Buffer.

    • Add 1 µL of the inhibitor dilution (or DMSO for vehicle control).

    • Add 5 µL of Acetyl-CoA solution.

    • Add 5 µL of NADPH solution.

    • Add 5 µL of FASN enzyme solution.

    • Incubate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of Malonyl-CoA.

    • Immediately begin kinetic reading of absorbance at 340 nm every 30 seconds for 20 minutes in a plate reader pre-heated to 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve (mOD/min).

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Interpretation

The IC50 values provide a direct comparison of the potency of each derivative. A lower IC50 indicates a more potent compound.

Compound IDScaffoldIC50 (µM) vs. FASNNotes
BZO-Cl-001 9-Chloro-benzoxepinone1.2Lead Candidate
BZO-Cl-002 9-Chloro-benzoxepinone (R-group mod 1)8.5Lower potency
BZO-Cl-003 9-Chloro-benzoxepinone (R-group mod 2)> 50Inactive
Orlistat β-lactone0.5Positive Control Inhibitor[5]

Phase 3: Cellular Target Engagement - Proving the Hit

A compound can inhibit a purified enzyme but fail to work in a cell due to poor permeability or rapid efflux. Therefore, confirming that the compound physically binds to FASN within a live cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is an ideal method for this. It operates on the principle that a protein becomes more thermally stable when bound to a ligand.

Objective: To demonstrate that BZO-Cl-001 binds to FASN in intact cancer cells.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a cancer cell line with high FASN expression (e.g., PC-3, HCT116) to ~80% confluency.

    • Treat cells with either vehicle (0.1% DMSO) or a saturating concentration of BZO-Cl-001 (e.g., 10x IC50, 12 µM) for 2 hours.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into separate PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature (RT) as a non-heated control.

  • Lysis and Protein Quantification:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured protein fraction.

    • Transfer the supernatant to a new tube and determine the total protein concentration.

  • Analysis by Western Blot:

    • Normalize all samples to the same total protein concentration.

    • Analyze the samples via SDS-PAGE and Western Blot using a primary antibody specific for FASN.

    • Develop the blot and quantify the band intensity for FASN at each temperature point.

  • Data Analysis:

    • For both vehicle- and drug-treated samples, normalize the band intensity at each temperature to the non-heated (RT) control.

    • Plot the fraction of soluble FASN remaining versus temperature. A rightward shift in the melting curve for the BZO-Cl-001-treated sample indicates target engagement and stabilization.

Phase 4: Cellular Phenotype & Pathway Analysis

With direct target binding confirmed, the final phase is to connect FASN inhibition to the observed anti-cancer effects. This involves demonstrating that the cellular phenotype is consistent with the known consequences of FASN blockade.

The Role of FASN in Cancer Metabolism

FASN is central to converting excess carbohydrates into palmitate, the precursor for more complex lipids needed for membranes and signaling.[3] Its inhibition leads to a depletion of these lipids and an accumulation of the substrate Malonyl-CoA, which can have cytotoxic effects and disrupt crucial signaling pathways like PI3K/AKT.[5]

G Glucose Glucose / Citrate AcetylCoA Acetyl-CoA Glucose->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FASN FASN MalonylCoA->FASN Substrate Palmitate Palmitate FASN->Palmitate Product Apoptosis Apoptosis FASN->Apoptosis Inhibition leads to Lipids Complex Lipids (Membranes, Signaling) Palmitate->Lipids AKT AKT Signaling Palmitate->AKT Feedback Proliferation Cell Proliferation & Survival Lipids->Proliferation Inhibitor BZO-Cl-001 Inhibitor->FASN AKT->Proliferation

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one

This document provides essential, immediate safety and logistical information for the handling of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one. As researchers and drug development professionals, our primary responsibility...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the handling of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Assessment: Understanding the Risks

9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one is a halogenated ketone with specific hazards that demand rigorous adherence to safety protocols. The primary routes of exposure are inhalation, skin contact, and eye contact. According to its Safety Data Sheet (SDS), the compound is classified with several key hazards.[1]

A thorough understanding of these hazards, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is the foundation of an effective PPE strategy.

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure (Respiratory system)Category 3H335: May cause respiratory irritation.[1]

These classifications indicate that the compound can cause significant, albeit non-lethal, reversible damage upon contact with skin and eyes, and can irritate the respiratory tract if inhaled.[1] The operational plan must therefore be built around preventing these specific exposures.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it is dictated by a risk assessment of the specific procedures being undertaken. The following protocols represent the minimum required PPE for handling 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one.

Eye and Face Protection: The First Line of Defense

Given the classification of "Serious Eye Irritation (Category 2A)," robust eye protection is mandatory.[1]

  • Minimum Requirement: At all times when in the laboratory where this chemical is present, ANSI Z87.1-compliant safety glasses with side shields must be worn.

  • Procedures with Splash Hazard: For any operation with a risk of splashing—such as transferring solutions, vortexing, or sonicating—chemical splash goggles are required. Goggles provide a complete seal around the eyes, offering superior protection against splashes from all angles.[2]

  • High-Risk Operations: When there is a significant risk of explosion, a highly exothermic reaction, or a large splash hazard, a face shield must be worn in addition to safety goggles.[3] The face shield protects the entire face from splashes and flying debris.

Skin and Body Protection: An Impermeable Barrier

Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement to protect against incidental contact and small splashes.[3] Ensure the lab coat is made of a material appropriate for the chemicals being handled.

Gloves: Glove selection is the most critical decision for hand protection. As 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one is a halogenated organic compound, not all standard laboratory gloves offer adequate protection. Disposable nitrile gloves are often used for incidental contact but their resistance to halogenated solvents can be poor.[3][4] A risk assessment should determine if more robust gloves are necessary.

Glove Selection Guide

Glove MaterialProtection LevelRecommended Use CaseRationale
Nitrile Incidental ContactHandling small quantities (<50 mL), brief, non-immersive tasks.Good for short-term protection against a broad range of chemicals, but offers poor resistance to halogenated hydrocarbons.[3][4] Gloves must be changed immediately upon any sign of contamination.
Neoprene Extended ContactWeighing solids, preparing solutions, performing reactions.Offers moderate chemical resistance and is a better choice than nitrile for halogenated compounds.[4]
Viton® (Fluoroelastomer) Extended/Immersive ContactLarge-scale operations, cleaning spills, prolonged handling.Provides excellent resistance to chlorinated solvents and aromatic hydrocarbons, making it a superior choice for this compound class.[4]
Norfoil® (Laminate Film) Maximum ProtectionHandling highly hazardous materials, unknown compounds, or during significant spill cleanup.Offers the highest level of chemical resistance against a very broad spectrum of hazardous chemicals.[4]

Causality in Glove Choice: The chlorine atom and the ketone functional group in the molecule influence its solvent properties. Standard nitrile gloves can degrade, soften, or allow permeation when exposed to such chemicals for extended periods. Neoprene and Viton® are constructed from polymers that are less susceptible to degradation by halogenated organics.[4] Always inspect gloves for tears or pinholes before use.[1]

Respiratory Protection: Safeguarding Against Inhalation

The H335 "May cause respiratory irritation" classification necessitates careful control of airborne particulates and vapors.[1]

  • Primary Control: All work with solid 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • When Respirators are Required: If engineering controls like a fume hood are not feasible or during a large spill cleanup where vapor concentrations may be high, respiratory protection is necessary.[3] Use of a respirator requires enrollment in a formal respiratory protection program, which includes medical evaluation, fit testing, and training.[3] A NIOSH-approved air-purifying respirator with organic vapor cartridges would be the typical choice.[6]

Operational and Disposal Plans

Step-by-Step PPE Donning and Doffing Protocol

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on a properly fitting lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check.

  • Eye and Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid touching the outer contaminated surface.[1] Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior. Hang it in its designated location or place it in a laundry bin if contaminated.

  • Eye and Face Protection: Remove goggles or face shield by handling the strap, not the front.

  • Respirator (if worn): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][7]

Spill Response Plan

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the lab.

  • Evacuate: If the spill is large or you feel unwell, evacuate the area.

  • Don Appropriate PPE: Before cleaning a small, manageable spill, don, at a minimum: a double layer of chemically resistant gloves (e.g., Viton® over nitrile), chemical splash goggles, a face shield, and a lab coat. If there is a risk of significant vapor, a respirator is required.

  • Containment: Use a spill kit with an appropriate absorbent material to contain the spill. Do not use combustible materials like paper towels to clean up large spills of organic chemicals.

  • Cleanup: Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[1]

  • Decontaminate: Clean the affected area thoroughly.[7]

  • Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste.

Waste Disposal
  • Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one must be disposed of as hazardous chemical waste.[8] Do not discard it in the regular trash.

  • Chemical Waste: Unused chemical and reaction waste must be collected in a clearly labeled, sealed hazardous waste container. Follow all local, state, and federal regulations for hazardous waste disposal.[8]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start_node Start: Assess Task (Handling 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one) process_node_1 Work in Chemical Fume Hood Lab Coat (buttoned) Safety Glasses with Side Shields start_node->process_node_1 Minimum Requirement decision_spill Large Spill or Aerosol Generation? start_node->decision_spill Assess Environment decision_node decision_node process_node process_node final_ppe final_ppe decision_splash Risk of Splash? process_node_1->decision_splash Evaluate Procedure process_goggles Upgrade to: Chemical Splash Goggles decision_splash->process_goggles Yes decision_quantity Prolonged Contact or Large Volume? decision_splash->decision_quantity No process_goggles->decision_quantity process_gloves Upgrade to: Extended Contact Gloves (Neoprene or Viton®) decision_quantity->process_gloves Yes final_ppe_standard Final PPE: - Fume Hood - Lab Coat - Safety Glasses/Goggles - Nitrile Gloves (Incidental) decision_quantity->final_ppe_standard No (Incidental Contact) final_ppe_enhanced Final PPE: - Fume Hood - Lab Coat - Safety Glasses/Goggles - Neoprene/Viton® Gloves process_gloves->final_ppe_enhanced process_respirator Add: - NIOSH-Approved Respirator - Face Shield - Double Gloves (Viton®) - Chemical Resistant Apron/Suit decision_spill->process_respirator Yes

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one
Reactant of Route 2
9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one
© Copyright 2026 BenchChem. All Rights Reserved.